molecular formula C7H5NO4 B1664014 2,4-PDCA CAS No. 499-80-9

2,4-PDCA

Cat. No.: B1664014
CAS No.: 499-80-9
M. Wt: 167.12 g/mol
InChI Key: MJIVRKPEXXHNJT-UHFFFAOYSA-N
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Description

Lutidinic acid is a pyridinedicarboxylic acid carrying carboxy groups at positions 2 and 4. It is a conjugate acid of a lutidinate(1-).
designed as a mechanism-based competitive inhibitor of prolyl 4-hydroxylase

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,4-dicarboxylic acid
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12)
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InChI Key

MJIVRKPEXXHNJT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NO4
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DSSTOX Substance ID

DTXSID9060104
Record name 2,4-Pyridinedicarboxylic acid
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Molecular Weight

167.12 g/mol
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CAS No.

499-80-9
Record name 2,4-Pyridinedicarboxylic acid
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Record name 2,4-PYRIDINEDICARBOXYLIC ACID
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Record name Pyridine-2,4-dicarboxylic acid
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Foundational & Exploratory

The Mechanism of Action of 2,4-Pyridinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a versatile small molecule that has garnered significant attention in biochemical and pharmacological research. Its primary mechanism of action lies in its ability to act as a structural mimic of 2-oxoglutarate (2-OG), a key co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases. By competitively inhibiting these enzymes, this compound can modulate a wide array of cellular processes, including epigenetic regulation, hypoxia sensing, and collagen biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

The central mechanism of action of this compound revolves around its structural similarity to 2-oxoglutarate. This allows it to bind to the 2-OG binding site within the catalytic domain of 2-oxoglutarate-dependent dioxygenases, thereby preventing the binding of the endogenous co-substrate. This competitive inhibition disrupts the catalytic cycle of these enzymes, leading to a downstream cascade of cellular effects.[1][2][3] Some evidence also suggests that this compound can chelate zinc, which may contribute to its inhibitory effects on zinc-dependent enzymes.[1][2][3]

Signaling Pathway of 2-OG-Dependent Dioxygenase Inhibition by this compound

Inhibition_Pathway cluster_Enzyme 2-Oxoglutarate-Dependent Dioxygenase cluster_Molecules Competing Molecules cluster_Outcome Outcome ActiveSite 2-OG Binding Site Inhibition Enzyme Inhibition ActiveSite->Inhibition Leads to Catalysis Normal Catalytic Activity ActiveSite->Catalysis Allows for PDCA This compound PDCA->ActiveSite Binds to OG 2-Oxoglutarate (Endogenous Substrate) OG->ActiveSite Binds to

Caption: Competitive inhibition of 2-OG-dependent dioxygenases by this compound.

Key Enzyme Targets and Biological Consequences

This compound exhibits broad-spectrum inhibitory activity against a variety of 2-oxoglutarate-dependent dioxygenases, leading to significant biological consequences.

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

A prominent class of enzymes targeted by this compound are the JmjC domain-containing histone lysine demethylases (KDMs).[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing gene expression. By inhibiting KDMs such as KDM4A, KDM4C, and KDM5B, this compound can alter the histone methylation landscape and impact cellular processes like proliferation and migration.[4]

Modulation of the Hypoxia-Inducible Factor (HIF) Pathway

This compound inhibits prolyl hydroxylases (PHDs), which are key regulators of the hypoxia-inducible factor (HIF) transcription factor.[1] In normoxic conditions, PHDs hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-α, leading to the transcription of genes involved in the cellular response to low oxygen levels.

Signaling Pathway of HIF Regulation by this compound

HIF_Pathway PDCA This compound PHD Prolyl Hydroxylases (PHDs) PDCA->PHD Inhibits HIF HIF-1α PHD->HIF Hydroxylates VHL VHL-E3 Ligase Complex HIF->VHL Binds to HRE Hypoxia Response Element HIF->HRE Binds to Proteasome Proteasomal Degradation VHL->Proteasome Targets for Gene Target Gene Expression HRE->Gene Activates

Caption: this compound inhibits PHDs, leading to HIF-1α stabilization and target gene expression.

Impact on Collagen Synthesis and Plant Biology

In addition to its effects on epigenetic and hypoxia pathways, this compound also influences collagen synthesis by inhibiting prolyl-4-hydroxylases and lysyl hydroxylases, enzymes essential for collagen maturation.[1] In the realm of plant biology, this compound has been shown to inhibit plant prolyl 4-hydroxylases (P4Hs), affecting cell wall formation and seedling growth.[5][6]

Quantitative Inhibition Data

The inhibitory potency of this compound against various 2-oxoglutarate-dependent dioxygenases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of this compound required to inhibit 50% of the enzyme's activity.

Enzyme TargetEnzyme ClassIC50 ValueReference
Prolyl Hydroxylase 1 (PHD1)Hydroxylase1.5 µM[1]
Aspartate/asparagine-β-hydroxylase (AspH)Hydroxylase~0.03 µM[7][8]
JmjC lysine-specific Nε-demethylase 4E (KDM4E)DemethylaseLow micromolar[7][9]
KDM5B/Jarid1B/PLU1Demethylase3 ± 1 µM[4]
Ribosomal oxygenase 2 (RIOX2)Hydroxylase~4.7 µM[7]

Experimental Protocols

The determination of the mechanism of action and inhibitory potency of this compound relies on a variety of robust experimental methodologies.

General Workflow for Enzyme Inhibition Assay

Assay_Workflow Start Start Prep Prepare Enzyme, Substrate, and this compound Solutions Start->Prep Incubate Incubate Enzyme with Varying Concentrations of this compound Prep->Incubate Initiate Initiate Reaction by Adding Substrate and 2-Oxoglutarate Incubate->Initiate Measure Measure Enzyme Activity Initiate->Measure Analyze Analyze Data to Determine IC50 Measure->Analyze End End Analyze->End

Caption: A generalized workflow for determining the inhibitory effect of this compound on a target enzyme.

Mass Spectrometry-Based Assays

Mass spectrometry (MS) is a powerful technique used to directly measure the products of enzymatic reactions. For 2-OG-dependent dioxygenases, MS can be employed to monitor the formation of the hydroxylated substrate or the conversion of 2-OG to succinate. These assays are highly sensitive and specific, providing accurate quantification of enzyme activity and inhibition.[9][10]

Fluorescence-Based Assays

Fluorescence-based assays offer a high-throughput and more convenient alternative to radiolabeled or MS-based methods. One common approach involves monitoring the depletion of 2-oxoglutarate. In this method, unreacted 2-OG is derivatized with a fluorogenic reagent, such as o-phenylenediamine, to produce a fluorescent product. The decrease in fluorescence intensity in the presence of an active enzyme and an inhibitor like this compound is proportional to the enzyme's activity.[11]

Enzyme-Coupled Spectrophotometric Assays

A generic assay for Fe(II)/2-oxoglutarate-dependent dioxygenases involves coupling the production of succinate to a change in absorbance.[12] This can be achieved using a series of coupling enzymes, such as succinyl-CoA synthetase, pyruvate kinase, and lactate dehydrogenase, which ultimately link succinate formation to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm can be monitored spectrophotometrically to determine the rate of the primary enzymatic reaction.[12]

Conclusion

2,4-Pyridinedicarboxylic acid is a potent and broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases. Its mechanism of action, centered on competitive inhibition of 2-oxoglutarate binding, allows it to modulate a diverse range of critical cellular functions. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this compound as a chemical probe to investigate the roles of these important enzymes in health and disease. Further research into the selectivity and in vivo efficacy of this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

2,4-Pyridinedicarboxylic Acid: A Potent Modulator of 2-Oxoglutarate Dependent Dioxygenases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a small molecule that acts as a structural analog of 2-oxoglutarate (2-OG), a crucial co-substrate for a large family of non-heme iron(II)-dependent dioxygenases. By competitively inhibiting these enzymes, this compound has emerged as a valuable tool for studying their biological roles and as a scaffold for the development of therapeutic agents. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its inhibitory effects on key 2-OG-dependent dioxygenases, detailed experimental protocols for assessing its activity, and the signaling pathways it modulates.

Introduction: The Role of 2-Oxoglutarate Dependent Dioxygenases

2-Oxoglutarate-dependent dioxygenases are a superfamily of enzymes that catalyze a wide range of oxidative reactions, playing critical roles in various physiological and pathological processes. These enzymes utilize 2-oxoglutarate and molecular oxygen to hydroxylate or demethylate a diverse array of substrates. Key subfamilies of 2-OG-dependent dioxygenases include:

  • Prolyl Hydroxylases (PHDs): These enzymes are central to the cellular oxygen sensing pathway. They hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α), leading to its degradation under normoxic conditions.

  • Jumonji C (JmjC) domain-containing histone demethylases (KDMs): This large family of enzymes removes methyl groups from histone lysine residues, thereby playing a crucial role in epigenetic regulation of gene expression.

  • Aspartate/Asparagine-β-hydroxylase (AspH): Involved in the post-translational modification of proteins containing epidermal growth factor-like domains.

  • Collagen Prolyl-4-Hydroxylases (C-P4Hs): Essential for the post-translational hydroxylation of proline residues in procollagen, a critical step for the stability of the collagen triple helix.[1]

Given their involvement in fundamental cellular processes, the dysregulation of 2-OG-dependent dioxygenases has been implicated in numerous diseases, including cancer, anemia, and fibrotic disorders, making them attractive targets for therapeutic intervention.

This compound as a 2-Oxoglutarate Analog

This compound mimics the structure of 2-oxoglutarate, allowing it to bind to the active site of 2-OG-dependent dioxygenases and act as a competitive inhibitor. Its pyridine ring and two carboxylate groups enable it to chelate the active site iron(II) ion and occupy the 2-OG binding pocket, thereby preventing the binding of the natural co-substrate and inhibiting the enzymatic reaction.[2] this compound is considered a broad-spectrum inhibitor, affecting a range of 2-OG oxygenases, though with varying potencies.[3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various 2-oxoglutarate-dependent dioxygenases has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its efficacy. The following tables summarize the available quantitative data for this compound against several key enzymes.

Enzyme TargetIC50 (µM)Ki (µM)Assay Conditions/Notes
Prolyl Hydroxylases
Prolyl Hydroxylase 1 (PHD1)1.5-Modulates hypoxia-inducible factor turnover.[4]
Chicken Prolyl 4-Hydroxylase-2In vitro inhibition. Half-maximal inhibition of tissue hydroxyproline formation in chick-embryo calvaria required 650 µM.
Jumonji Histone Demethylases
KDM4A (JMJD2A)1.4-
KDM4C (JMJD2C)--This compound is a known inhibitor.[5]
KDM4E0.29-Inhibition is about an order of magnitude less efficient than for AspH under the tested conditions.[3]
KDM5B (Jarid1B/PLU1)3-In vitro and in-cell inhibitor.[5]
JMJD5~0.5-SPE-MS inhibition assays.
Other 2-OG Dioxygenases
Aspartate/asparagine-β-hydroxylase (AspH)0.03-Inhibition is ~10-fold more efficient than JMJD5 and KDM4E.
Factor Inhibiting HIF (FIH)~4.7-
RIOX2~4.0 - 4.7-Efficient inhibition observed.[3]

Signaling Pathways Modulated by this compound

By inhibiting 2-OG-dependent dioxygenases, this compound can significantly impact downstream signaling pathways.

HIF-1α Signaling Pathway

Inhibition of prolyl hydroxylases (PHDs) by this compound is a key mechanism of its action. Under normal oxygen conditions (normoxia), PHDs hydroxylate proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents HIF-1α hydroxylation, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription. These target genes are involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

HIF-1α Signaling Pathway Under Normoxia and Inhibition by this compound.
Jumonji C Histone Demethylase Activity

JmjC domain-containing histone demethylases (KDMs) are another major class of enzymes inhibited by this compound. These enzymes remove methyl groups from lysine residues on histone tails, a process that is critical for regulating chromatin structure and gene expression. The demethylation reaction catalyzed by KDMs is an oxidative process that requires Fe(II) and 2-oxoglutarate. This compound competes with 2-oxoglutarate for binding to the active site, thereby inhibiting demethylation and leading to the maintenance of histone methylation marks. This can result in the repression or activation of gene transcription, depending on the specific histone mark and its genomic location.

JmjC_Demethylase_Mechanism cluster_reaction Histone Demethylation by JmjC Enzymes JmjC JmjC Domain Enzyme DemethylatedHistone Demethylated Histone (e.g., H3K9me2) JmjC->DemethylatedHistone Formaldehyde Formaldehyde JmjC->Formaldehyde Succinate Succinate JmjC->Succinate TwoOG 2-Oxoglutarate TwoOG->JmjC PDCA This compound PDCA->JmjC MethylatedHistone Methylated Histone (e.g., H3K9me3) MethylatedHistone->JmjC GeneExpression Altered Gene Expression DemethylatedHistone->GeneExpression

Mechanism of JmjC Histone Demethylase Inhibition by this compound.

Experimental Protocols

Accurate assessment of the inhibitory activity of this compound requires robust and reliable experimental protocols. Below are detailed methodologies for key assays used to characterize this compound's effects on 2-oxoglutarate-dependent dioxygenases.

MALDI-TOF Mass Spectrometry-Based Inhibition Assay for 2-OG Oxygenases

This method directly measures the enzymatic modification of a peptide substrate (hydroxylation or demethylation) and is a powerful tool for determining IC50 values.

Materials:

  • Purified recombinant 2-OG oxygenase (e.g., KDM4E, JMJD5)

  • Peptide substrate (specific to the enzyme being assayed)

  • This compound and other test compounds

  • 2-Oxoglutarate (2-OG)

  • Ferrous ammonium sulfate

  • L-Ascorbic acid

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 0.1% trifluoroacetic acid in water)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing the assay buffer, peptide substrate, 2-OG, ferrous ammonium sulfate, and L-ascorbic acid at their final desired concentrations.

  • Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) to the wells. Include a control with no inhibitor (DMSO vehicle control).

  • Enzyme Addition: Initiate the reaction by adding the purified 2-OG oxygenase to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution to each well.

  • Sample Spotting: Mix a small aliquot of the quenched reaction with the MALDI matrix solution and spot it onto the MALDI target plate. Allow the spots to air dry.

  • Mass Spectrometry Analysis: Acquire mass spectra for each spot. Identify the peaks corresponding to the unmodified substrate and the modified product (e.g., +16 Da for hydroxylation, -14 Da for demethylation).

  • Data Analysis: Calculate the percent conversion of substrate to product for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MALDI_TOF_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, Substrate, 2-OG, Fe(II), Ascorbate) start->prep_reagents add_inhibitor Add this compound (Varying Concentrations) prep_reagents->add_inhibitor add_enzyme Initiate Reaction (Add Enzyme) add_inhibitor->add_enzyme incubate Incubate (e.g., 37°C, 30 min) add_enzyme->incubate quench Quench Reaction (e.g., TFA) incubate->quench spot_plate Spot on MALDI Plate with Matrix quench->spot_plate ms_analysis MALDI-TOF MS Analysis spot_plate->ms_analysis data_analysis Data Analysis (Calculate % Inhibition) ms_analysis->data_analysis end Determine IC50 data_analysis->end

Workflow for MALDI-TOF MS-based Inhibition Assay.
Colorimetric Assay for Prolyl Hydroxylase Activity

This assay is suitable for measuring the activity of prolyl hydroxylases by quantifying the amount of hydroxyproline produced.

Materials:

  • Cell or tissue homogenates, or purified prolyl hydroxylase

  • Concentrated Hydrochloric Acid (~12 M)

  • Chloramine T/Oxidation Buffer Mixture

  • DMAB Reagent (4-(Dimethylamino)benzaldehyde)

  • Hydroxyproline Standard

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Hydrolysis:

    • For tissue or cell samples, homogenize in water.

    • Add an equal volume of concentrated HCl to the homogenate in a pressure-tight vial.

    • Hydrolyze at 120°C for 3 hours.

    • Neutralize the hydrolysate with NaOH.

    • Centrifuge to remove any precipitate.

  • Assay Reaction:

    • Add the hydrolyzed samples and hydroxyproline standards to a 96-well plate.

    • Add the Chloramine T/Oxidation Buffer Mixture to each well and incubate at room temperature for 5 minutes. This oxidizes the hydroxyproline.

    • Add the DMAB Reagent to each well.

    • Incubate the plate at 60°C for 90 minutes. A chromophore is formed in this step.

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance readings from the hydroxyproline standards.

    • Determine the concentration of hydroxyproline in the samples by interpolating their absorbance values on the standard curve.

    • To determine the inhibitory effect of this compound, cells or tissues can be pre-treated with the compound before harvesting and performing the assay.

Conclusion

2,4-Pyridinedicarboxylic acid is a versatile and potent inhibitor of 2-oxoglutarate-dependent dioxygenases. Its ability to mimic the natural co-substrate, 2-oxoglutarate, allows it to modulate the activity of a wide range of enzymes involved in critical cellular processes such as oxygen sensing, epigenetic regulation, and collagen biosynthesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound as a tool to investigate the function of these enzymes and as a starting point for the design of more selective and potent inhibitors with therapeutic potential. The visualization of the affected signaling pathways further enhances the understanding of the downstream consequences of inhibiting this important class of enzymes.

References

The Biological Function of 2,4-Pyridinedicarboxylic Acid in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as Lutidinic Acid, is a versatile small molecule that has garnered significant attention in cellular biology and drug discovery. Its biological activity stems primarily from its structural similarity to 2-oxoglutarate (2-OG), a key metabolite and co-substrate for a large family of non-heme, Fe(II)-dependent oxygenases. By acting as a competitive inhibitor of these enzymes, this compound modulates critical cellular processes, including epigenetic regulation and the hypoxia response. This technical guide provides an in-depth overview of the core biological functions of this compound in cells, detailing its mechanism of action, impact on signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

The biological functions of 2,4-pyridinedicarboxylic acid are rooted in two primary chemical properties: its structural mimicry of 2-oxoglutarate (2-OG) and its capacity to chelate metal ions, particularly zinc.[1][2][3]

  • 2-Oxoglutarate Mimicry: this compound closely resembles the structure of 2-OG (also known as α-ketoglutarate), a crucial co-substrate for a wide array of dioxygenase enzymes. These enzymes couple the oxidative decarboxylation of 2-OG to the oxidation of a primary substrate. This compound competitively binds to the 2-OG binding site on these enzymes, thereby inhibiting their catalytic activity.[3][4] The pyridine nitrogen and the C2-carboxylate of this compound chelate the active site Fe(II) ion, while the C4-carboxylate interacts with basic residues that typically anchor the C5-carboxylate of 2-OG.[5]

  • Zinc Chelation: this compound can also chelate zinc ions, which allows it to inhibit the activity of certain zinc-dependent enzymes, such as metallo-β-lactamases.[3]

This dual activity allows this compound to serve as a broad-spectrum inhibitor, affecting numerous cellular pathways. Its cell permeability is often enhanced for experimental purposes by using its dimethyl or diethyl ester prodrug forms, which are hydrolyzed to the active diacid form within the cell.[3][6]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Enzymatic Reaction (Normal) cluster_2 Inhibition by this compound PDCA This compound Enzyme 2-OG Dependent Oxygenase (e.g., KDM, PHD) PDCA->Enzyme Competitively binds to active site TwoOG 2-Oxoglutarate (2-OG) TwoOG->Enzyme binds to active site Fe2 Fe(II) Enzyme->Fe2 binds TwoOG_Bound 2-OG Enzyme_Active Active Enzyme Complex TwoOG_Bound->Enzyme_Active Substrate Substrate (e.g., Histone, HIF-1α) Substrate->Enzyme_Active Product Oxidized Substrate Succinate Succinate + CO2 Enzyme_Active->Product Catalyzes Enzyme_Active->Succinate Catalyzes PDCA_Bound This compound Enzyme_Inactive Inactive Enzyme Complex PDCA_Bound->Enzyme_Inactive Substrate_Unchanged Substrate (Unmodified) Enzyme_Inactive->Substrate_Unchanged Prevents Oxidation

Figure 1: Mechanism of this compound Action. this compound competitively inhibits 2-OG oxygenases by binding to the active site.

Key Cellular Processes and Signaling Pathways

By inhibiting 2-OG dependent oxygenases, this compound exerts significant influence over two major cellular signaling networks: epigenetic regulation via histone demethylation and the cellular response to hypoxia via HIF-1α stabilization.

Epigenetic Regulation: Inhibition of Histone Demethylases

A primary class of enzymes targeted by this compound is the Jumonji C (JmjC) domain-containing family of histone demethylases (JHDMs or KDMs).[7][8] These enzymes remove methyl groups from lysine residues on histone tails, a critical process for regulating chromatin structure and gene expression.[9] this compound has been shown to inhibit several KDM subfamilies, including:

  • KDM4/JMJD2: Acts on di- and trimethylated H3K9 and H3K36. This compound inhibits JMJD2A, JMJD2C, and JMJD2E.[7][10]

  • KDM5/JARID1: Acts on di- and trimethylated H3K4. This compound is a known inhibitor of KDM5B.[7][9]

  • KDM6/UTX: Acts on di- and trimethylated H3K27. This compound shows inhibitory activity against KDM6A.[10]

By inhibiting these demethylases, this compound can lead to a hypermethylated state at specific histone lysine residues, generally associated with transcriptional repression, thereby altering gene expression patterns.

Epigenetic_Regulation cluster_0 Normal Histone Demethylation cluster_1 Inhibition by this compound KDM Histone Demethylase (e.g., KDM4/5/6) H3K4me2 H3K4me2 (Transcriptionally Active) KDM->H3K4me2 Demethylates KDM_Inhibited Histone Demethylase (e.g., KDM4/5/6) H3K4me3 H3K4me3 (Active Chromatin) H3K4me3->KDM Substrate Gene_Expr_On Gene Expression (ON) H3K4me3->Gene_Expr_On Promotes PDCA This compound PDCA->KDM_Inhibited Inhibits H3K4me3_Accum H3K4me3 Accumulation (Maintained Active State) KDM_Inhibited->H3K4me3_Accum Demethylation Blocked Gene_Expr_Off Altered Gene Expression H3K4me3_Accum->Gene_Expr_Off Leads to

Figure 2: Effect of this compound on Histone Demethylation. Inhibition of KDMs by this compound prevents demethylation, altering chromatin state and gene expression.

Hypoxia Signaling Pathway: HIF-1α Stabilization

Hypoxia-inducible factor-1α (HIF-1α) is the master transcriptional regulator of the cellular response to low oxygen.[1] Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated on specific proline residues by Prolyl Hydroxylase Domain (PHD) enzymes, which are also 2-OG dependent oxygenases. This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1]

This compound inhibits PHD enzymes, preventing HIF-1α hydroxylation.[3] This mimics a hypoxic state, causing HIF-1α to stabilize and accumulate. The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes, activating their transcription.[1] These target genes are involved in angiogenesis, glucose metabolism, and cell survival. A diethyl ester derivative of this compound, in combination with resveratrol, has been clinically shown to stabilize HIF-1α and improve hair density in female volunteers.[11]

HIF1a_Pathway cluster_0 Normoxia (High O2) cluster_1 Hypoxia (Low O2) or this compound Presence HIF1a_N HIF-1α PHD_N PHD Enzymes HIF1a_N->PHD_N HIF1a_OH HIF-1α-OH PHD_N->HIF1a_OH Hydroxylates O2_N O2 O2_N->PHD_N TwoOG_N 2-OG TwoOG_N->PHD_N VHL VHL Complex HIF1a_OH->VHL binds Proteasome Proteasome VHL->Proteasome targets to Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α Stabilization HIF-1α Stabilization & Accumulation HIF1a_H->Stabilization PHD_H PHD Enzymes PDCA This compound PDCA->PHD_H Inhibits Nucleus Nucleus Stabilization->Nucleus HRE HRE (DNA) Nucleus->HRE HIF-1α/β dimer binds HIF1b HIF-1β HIF1b->Nucleus TargetGenes Target Gene Transcription (VEGF, etc.) HRE->TargetGenes Activates

Figure 3: this compound and the HIF-1α Signaling Pathway. By inhibiting PHDs, this compound prevents HIF-1α degradation, leading to the activation of hypoxia-responsive genes.

Collagen Synthesis

Collagen biosynthesis involves the hydroxylation of proline and lysine residues by prolyl-4-hydroxylase (P4H) and lysyl hydroxylases, respectively. These are 2-OG dependent enzymes essential for the proper folding and stability of the collagen triple helix.[11][12] Inhibition of P4H by this compound can impair procollagen processing and reduce collagen synthesis.[12]

PI3K/Akt/mTOR Pathway Interaction

While some pyridinecarboxylic acid derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, direct evidence linking this compound itself to this signaling cascade is currently sparse in the reviewed literature.[1][13] One study demonstrated that a different derivative, HP24, increased the expression of VEGF-A and eNOS through the PI3K/Akt/mTOR pathway in macrophages.[6] Researchers should exercise caution in extrapolating these findings to this compound without direct experimental validation.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound has been quantified against a range of 2-OG dependent oxygenases. The half-maximal inhibitory concentration (IC50) is a key metric, though its value can be influenced by assay conditions, particularly the concentration of the co-substrate 2-OG.

Target Enzyme FamilySpecific EnzymeIC50 (µM)Ki (µM)Assay Conditions / NotesReference(s)
Prolyl Hydroxylases Prolyl Hydroxylase 1 (PHD1)1.5--[3]
Prolyl-4-Hydroxylase (P4H)-~2.0Competitive with respect to 2-OG.[4]
Histone Demethylases KDM4A (JMJD2A)--Inhibitor of KDM4A.[7][10]
KDM4C (JMJD2C)--Inhibitor of KDM4C.[7][10]
KDM4E (JMJD2E)0.29 - 1.4-SPE-MS assay.[7][10][11]
KDM5B (ccKDM5B)3 ± 1-FDH-coupled assay.[7]
Other Dioxygenases Aspartate/asparagine-β-hydroxylase (AspH)~0.03-SPE-MS assay; low 2-OG concentration.[6][11]
Factor Inhibiting HIF (FIH)~4.7-SPE-MS assay.[11]
Ribosomal Oxygenase 2 (RIOX2)~4.0-SPE-MS assay.[11]
Jumonji Domain-Containing Protein 6 (JMJD6)6-NMR-based determination of apparent binding constant (KDapp).[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

In Vitro Enzyme Inhibition Assays

This method directly measures the enzymatic conversion of a methylated peptide substrate to its demethylated product.[1][15]

  • Objective: To determine the IC50 of this compound against a specific histone demethylase (e.g., JMJD2E/KDM4E).

  • Materials:

    • Recombinant human KDM4E enzyme.

    • Trimethylated peptide substrate (e.g., a variant of H3(1-15)K9me3).[11]

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1 mg/mL BSA.

    • Cofactors: FeSO4 (e.g., 2 µM), 2-oxoglutarate (e.g., 2 µM), Ascorbic acid (e.g., 100 µM).

    • Inhibitor: 2,4-Pyridinedicarboxylic acid, serially diluted in DMSO.

    • Quench Solution: 0.5% Formic acid in water.

    • RapidFire High-Throughput MS System with a triple quadrupole mass spectrometer.

  • Procedure:

    • Prepare a master mix of assay buffer, enzyme, peptide substrate, FeSO4, and ascorbic acid.

    • Dispense the inhibitor dilutions into a 384-well assay plate.

    • Initiate the reaction by adding the 2-OG solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the quench solution.

    • Analyze the plate on the RapidFire MS system. The system aspirates each sample, desalted it on a solid-phase extraction (SPE) cartridge, and injects it into the mass spectrometer.

    • Monitor the mass transitions corresponding to the substrate (trimethylated peptide) and the products (di-, mono-, and un-methylated peptides).

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

RapidFire_MS_Workflow start Start: Prepare Reagents plate_prep 1. Dispense serial dilutions of This compound into 384-well plate start->plate_prep reagent_add 2. Add master mix of enzyme, peptide substrate, Fe(II), ascorbate plate_prep->reagent_add reaction_start 3. Initiate reaction with 2-OG reagent_add->reaction_start incubation 4. Incubate at Room Temp reaction_start->incubation quench 5. Stop reaction with Formic Acid incubation->quench rapidfire 6. Analyze on RapidFire MS System (SPE Desalting & Injection) quench->rapidfire ms_detect 7. MS Detection (Monitor Substrate/Product Masses) rapidfire->ms_detect analysis 8. Calculate % Inhibition & Determine IC50 ms_detect->analysis end End analysis->end

References

2,4-Pyridinedicarboxylic Acid: A Technical Guide to its Discovery and Application as a Broad-Spectrum Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, has emerged as a pivotal tool in biochemical research and drug discovery. Its significance stems from its role as a broad-spectrum inhibitor of a large family of enzymes known as 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes are critical in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound as an enzyme inhibitor, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

Discovery and History: From a Specific Inhibitor to a Broad-Spectrum Tool

The journey of this compound as a notable enzyme inhibitor began in the early 1980s. A seminal study published in 1984 identified 2,4-pyridinedicarboxylic acid as a potent inhibitor of prolyl 4-hydroxylase, a key enzyme in collagen biosynthesis. The study revealed that this compound acts as a competitive inhibitor with respect to the enzyme's cosubstrate, 2-oxoglutarate, exhibiting a Ki value of approximately 2 µM. This discovery laid the groundwork for understanding the inhibitory potential of 2-oxoglutarate analogues.

Subsequent research expanded the scope of this compound's inhibitory activity beyond prolyl 4-hydroxylase. It was recognized that its structural similarity to 2-oxoglutarate allows it to competitively inhibit a wide range of Fe(II) and 2OG-dependent dioxygenases. This family of enzymes includes various hydroxylases and histone lysine demethylases (KDMs), which are involved in processes such as hypoxia sensing, epigenetics, and post-translational modifications.

The realization of its broad-spectrum inhibitory properties has led to the widespread use of this compound as a research tool to probe the function of 2OG-dependent oxygenases in various biological systems, from human cells to plants. Its ability to modulate the hypoxia-inducible factor (HIF) pathway by inhibiting HIF prolyl-hydroxylases has been a particularly active area of investigation. Furthermore, its dimethyl ester prodrug form is often utilized in cell-based studies to enhance cell permeability.[1]

Mechanism of Action

This compound's inhibitory action is rooted in its structural analogy to 2-oxoglutarate (2-OG), the obligate cosubstrate for all 2OG-dependent oxygenases. These enzymes catalyze the incorporation of one atom of molecular oxygen into a prime substrate, while the other oxygen atom is incorporated into 2-OG, leading to its oxidative decarboxylation to succinate and CO2.

This compound mimics the binding of 2-OG to the active site of the enzyme, specifically chelating the active site Fe(II) ion through its pyridine nitrogen and the carboxylate groups at the C2 and C4 positions. This binding occupies the 2-OG binding site and prevents the productive binding of the natural cosubstrate, thereby competitively inhibiting the enzyme's catalytic activity.

Mechanism_of_Action Mechanism of this compound Inhibition cluster_Enzyme 2OG-Dependent Oxygenase Active Site Enzyme Enzyme-Fe(II) Products Hydroxylated Substrate + Succinate + CO2 Enzyme->Products Catalysis Inhibited_Complex Enzyme-Fe(II)-2,4-PDCA (Inactive Complex) Enzyme->Inhibited_Complex 2OG 2-Oxoglutarate (Cosubstrate) 2OG->Enzyme Binds to active site Substrate Prime Substrate Substrate->Enzyme This compound This compound (Inhibitor) This compound->Enzyme Competitively Binds

Figure 1. Competitive inhibition of 2OG-dependent oxygenases by this compound.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against a variety of 2-oxoglutarate-dependent oxygenases. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the reported IC50 values for this compound against several human enzymes.

Enzyme Target FamilySpecific EnzymeSubstrateIC50 (µM)Reference
Hydroxylases Prolyl Hydroxylase Domain 2 (PHD2)HIF-1α peptideWeak inhibitor[1]
Factor Inhibiting HIF (FIH)HIF-1α peptide~4.7[1]
Aspartyl/Asparaginyl β-hydroxylase (AspH)EGFD peptide~0.03[1]
Ribosomal Oxygenase 2 (RIOX2)RPL27A peptide~4.0[1]
Lysine Demethylases (KDMs) KDM4E (JMJD2E)H3K9me3 peptide~0.29[1]
JMJD5RPS6 peptide~0.5[1]

Note: IC50 values can vary depending on the specific assay conditions, including substrate and 2-oxoglutarate concentrations.

Experimental Protocols

The determination of the inhibitory activity of this compound against 2OG-dependent oxygenases is commonly performed using in vitro enzyme assays. A widely used and robust method is the Solid-Phase Extraction coupled to Mass Spectrometry (SPE-MS) inhibition assay. This method directly monitors the enzymatic modification of a peptide substrate.

Detailed Protocol: SPE-MS Inhibition Assay for a 2OG-Dependent Oxygenase

This protocol provides a general framework for determining the IC50 of this compound against a generic 2OG-dependent hydroxylase that acts on a peptide substrate.

1. Materials and Reagents:

  • Enzyme: Purified recombinant 2OG-dependent oxygenase.

  • Substrate: Synthetic peptide substrate for the enzyme.

  • Cofactors: 2-Oxoglutarate (2-OG), (NH4)2Fe(SO4)2·6H2O (FAS), L-Ascorbic acid.

  • Inhibitor: 2,4-Pyridinedicarboxylic acid (this compound).

  • Assay Buffer: e.g., 50 mM HEPES or Tris-HCl, pH 7.5.

  • Quenching Solution: e.g., 0.1% (v/v) formic acid in water.

  • SPE Plate: e.g., C18 reverse-phase SPE plate.

  • SPE Wash Solution: e.g., 0.1% (v/v) formic acid in water.

  • SPE Elution Solution: e.g., 0.1% (v/v) formic acid in 50% acetonitrile/water.

  • Mass Spectrometer: A mass spectrometer capable of detecting the mass change of the peptide substrate upon enzymatic modification (e.g., hydroxylation results in a +16 Da mass shift).

2. Experimental Workflow:

SPE_MS_Workflow SPE-MS Inhibition Assay Workflow Reagent_Prep 1. Reagent Preparation - Enzyme, Substrate, Cofactors - Serial dilution of this compound Reaction_Setup 2. Reaction Incubation - Combine reagents in assay buffer - Incubate at optimal temperature Reagent_Prep->Reaction_Setup Quenching 3. Reaction Quenching - Add formic acid solution Reaction_Setup->Quenching SPE_Cleanup 4. Solid-Phase Extraction - Condition, Load, Wash, Elute Quenching->SPE_Cleanup MS_Analysis 5. Mass Spectrometry - Analyze eluate for substrate and product SPE_Cleanup->MS_Analysis Data_Analysis 6. Data Analysis - Calculate % inhibition - Determine IC50 value MS_Analysis->Data_Analysis

Figure 2. Workflow for a typical SPE-MS enzyme inhibition assay.

3. Step-by-Step Procedure:

  • Prepare a serial dilution of this compound: Prepare a range of concentrations of this compound in the assay buffer or DMSO.

  • Prepare the reaction mixture: In a microplate, combine the assay buffer, FAS, L-Ascorbic acid, 2-OG, and the peptide substrate.

  • Initiate the reaction: Add the enzyme to the reaction mixture to start the enzymatic reaction. Also, include controls with no enzyme (negative control) and no inhibitor (positive control).

  • Incubate: Incubate the reaction plate at the optimal temperature for the enzyme for a set period (e.g., 10-60 minutes).

  • Quench the reaction: Stop the reaction by adding the quenching solution (e.g., formic acid).

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the wells of the C18 SPE plate with the elution solution followed by the wash solution.

    • Load: Load the quenched reaction mixture onto the SPE plate.

    • Wash: Wash the wells with the wash solution to remove salts and other interfering components.

    • Elute: Elute the peptide substrate and product from the SPE plate using the elution solution.

  • Mass Spectrometry Analysis: Analyze the eluted samples by mass spectrometry to determine the relative abundance of the unmodified substrate and the hydroxylated product.

  • Data Analysis:

    • Calculate the percentage of product formation for each inhibitor concentration relative to the positive control (no inhibitor).

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

This compound's inhibition of HIF prolyl hydroxylases has a direct impact on the HIF signaling pathway, a central regulator of the cellular response to hypoxia.

HIF_Pathway Impact of this compound on the HIF Signaling Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia / this compound Inhibition HIFa_N HIF-α PHD HIF Prolyl Hydroxylase (PHD) HIFa_N->PHD Substrate HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH Hydroxylates VHL VHL E3 Ligase HIFa_OH->VHL Binds to Degradation Proteasomal Degradation VHL->Degradation Targets for HIFa_H HIF-α HIF_Complex HIF-α/HIF-β Complex HIFa_H->HIF_Complex Stabilizes and forms complex PDCA This compound PDCA->PHD Inhibits PHD_Inhibited Inhibited PHD HRE Hypoxia Response Element (HRE) in DNA HIF_Complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates

Figure 3. The effect of this compound on the HIF signaling pathway mimics hypoxic conditions.

Conclusion

2,4-Pyridinedicarboxylic acid has proven to be an invaluable small molecule for the study of 2-oxoglutarate-dependent oxygenases. Its journey from a specific inhibitor of prolyl 4-hydroxylase to a widely used broad-spectrum research tool highlights the importance of understanding enzyme mechanisms and the power of small molecule probes. The methodologies outlined in this guide provide a foundation for researchers to utilize this compound effectively in their own investigations into the diverse roles of this critical enzyme family in health and disease. As research into 2OG-dependent oxygenases continues to expand, the utility of this compound and its derivatives as chemical tools for discovery is set to grow, paving the way for new therapeutic strategies.

References

Spectroscopic Data of 2,4-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, details the experimental protocols for these analyses, and includes visualizations of the analytical workflow.

The following sections summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid

Chemical Shift (δ) ppmMultiplicityAssignment
8.95dH-6
8.45sH-3
8.00dH-5

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid [1][2]

Chemical Shift (δ) ppmAssignment
165.7C=O (C-7)
164.8C=O (C-8)
152.0C-2
149.8C-6
140.2C-4
128.5C-5
124.0C-3

Solvent: DMSO-d₆[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid [3]

Wavenumber (cm⁻¹)Description of Vibration
3400-2400 (broad)O-H stretch (from carboxylic acid)
1710C=O stretch (from carboxylic acid)
1600C=C and C=N ring stretching
1300C-O stretch and O-H bend
900O-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data (GC-MS) for 2,4-Pyridinedicarboxylic Acid [4]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
167100[M]⁺ (Molecular Ion)
12379.82[M-CO₂]⁺
95-[M-CO₂-CO]⁺
789.07[C₅H₄N]⁺ (Pyridyl cation)
519.96[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

A sample of 2,4-pyridinedicarboxylic acid is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.[5][6] The spectra are recorded on an NMR spectrometer, such as a Bruker WH-360[2][4], operating at a specific frequency for ¹H and ¹³C nuclei. Standard parameters for acquisition, such as pulse width, acquisition time, and relaxation delay, are optimized to obtain high-resolution spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

IR Spectroscopy Protocol

The IR spectrum of solid this compound can be obtained using the KBr wafer technique.[4] A small amount of the finely ground compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. This pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[7] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]

Mass Spectrometry Protocol

For GC-MS analysis, a dilute solution of 2,4-pyridinedicarboxylic acid in a suitable solvent is injected into the gas chromatograph. The compound is volatilized and separated from the solvent and any impurities on the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated. For dicarboxylic acids, derivatization to form more volatile esters (e.g., dibutyl esters) may be employed to improve chromatographic separation and ionization efficiency.[9]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual representation of how this compound is analyzed in a high-throughput screening context.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Solid this compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Absorption Bands) IR->ProcessIR ProcessMS Process MS Data (m/z Ratios, Fragmentation) MS->ProcessMS Structure Structural Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

HTS_Workflow cluster_assay High-Throughput Screening Assay cluster_analysis RapidFire Mass Spectrometry Analysis cluster_result Data Analysis Enzyme 2OG Oxygenase (e.g., KDM) Incubation Incubation Enzyme->Incubation Substrate Histone Peptide Substrate Substrate->Incubation Cofactors Fe(II), Ascorbate, 2-Oxoglutarate Cofactors->Incubation PDCA This compound (Inhibitor) PDCA->Incubation Quench Quench Reaction Incubation->Quench SPE Solid-Phase Extraction Quench->SPE MS_detect Mass Spectrometry Detection SPE->MS_detect Quantification Quantify Substrate and Product MS_detect->Quantification IC50 Determine IC₅₀ for this compound Quantification->IC50

Caption: Conceptual workflow for analyzing this compound as an enzyme inhibitor.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Pyridinedicarboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Its structural resemblance to 2-oxoglutarate (2-OG) allows it to act as a broad-spectrum inhibitor of 2-OG-dependent dioxygenases, including histone demethylases, which are implicated in a variety of human diseases such as cancer.[1][2][3] The therapeutic potential of this compound and its derivatives underscores the critical need for a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous environments. These parameters are fundamental to formulation development, bioavailability, and overall therapeutic efficacy.

This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound. It includes quantitative data, detailed experimental protocols for characterization, and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in their work with this promising molecule.

Aqueous Solubility of this compound

The aqueous solubility of this compound is influenced by factors such as pH and temperature. As a dicarboxylic acid, its ionization state, and consequently its solubility, is highly dependent on the pH of the aqueous medium.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in aqueous solutions.

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
204.5[4][5][6]
252.49[4][5][6]

Table 2: pH-Dependent Solubility of this compound Monohydrate

pHSolubility (mg/mL)
2.163.8
2.8311.2
3.0 - 3.529.8

Data in Table 2 is for this compound monohydrate, which may form when the anhydrous form is exposed to aqueous media.

Stability of this compound in Aqueous Solutions

This compound is generally considered a stable compound under standard storage conditions. However, its stability in aqueous solutions, particularly under stress conditions, is a critical parameter for drug development. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for understanding the intrinsic stability of a drug substance.[4][7][8] These studies involve exposing the compound to stress conditions such as hydrolysis, oxidation, and photolysis to accelerate its degradation.

Table 3: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80 °C)
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C)
Neutral Hydrolysis Water, heated (e.g., 60-80 °C)
Oxidation 3-30% H₂O₂, ambient or elevated temperature
Photolytic Degradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)
Thermal Degradation Dry heat (e.g., 60-80 °C)

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the degradation products are detectable without being overly complex.[9]

Experimental Protocols

This section provides detailed methodologies for determining the aqueous solubility and assessing the stability of this compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[10][11][12]

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a specific temperature and pH.

Materials:

  • 2,4-Pyridinedicarboxylic acid (solid)

  • Purified water or aqueous buffer of desired pH

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • pH meter

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass flask. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains undissolved at equilibrium.[13]

    • Add a known volume of the aqueous medium (e.g., purified water or a specific buffer).

    • Seal the flasks and place them in a constant temperature shaker bath.

    • Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[12]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the solid phase from the liquid phase by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

  • Quantification:

    • Dilute the clear supernatant with the aqueous medium to a concentration within the calibrated range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of this compound in the aqueous medium, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound in aqueous solutions.

Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • 2,4-Pyridinedicarboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Purified water

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in purified water or a suitable co-solvent if necessary.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M). Store at a specific temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M or 1 M). Store at a specific temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the this compound stock solution with an appropriate concentration of H₂O₂ (e.g., 3%). Store at room temperature or an elevated temperature for a defined period. Withdraw samples at various time points.

    • Photolytic Degradation: Expose the this compound solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in a thermostatic oven at a specific temperature (e.g., 80 °C) for a defined period.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

    • Peak purity analysis of the this compound peak should be performed to ensure that no degradation products are co-eluting.

    • Characterize any significant degradation products using techniques such as mass spectrometry (MS).

Visualization of Pathways and Workflows

Signaling Pathway: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound acts as a competitive inhibitor of 2-oxoglutarate (2-OG) for binding to the active site of 2-OG-dependent dioxygenases. This inhibition disrupts the normal catalytic cycle of these enzymes.

G Mechanism of 2-OG Dependent Dioxygenase Inhibition by this compound cluster_enzyme 2-OG Dependent Dioxygenase cluster_cofactors Cofactors Enzyme Enzyme (Fe(II) in active site) Inactive_Complex Inactive Enzyme-Inhibitor Complex Enzyme->Inactive_Complex Enzyme-Substrate-2-OG Complex Enzyme-Substrate-2-OG Complex Enzyme->Enzyme-Substrate-2-OG Complex Binds Substrate & 2-OG O2 O₂ O2->Enzyme-Substrate-2-OG Complex 2_OG 2-Oxoglutarate (2-OG) Substrate Substrate Product Hydroxylated Product Succinate Succinate CO2 CO₂ 2_4_PDCA This compound (Inhibitor) Normal Catalytic Cycle Blocked Normal Catalytic Cycle Blocked Inactive_Complex->Normal Catalytic Cycle Blocked Enzyme-Substrate-2-OG Complex->Enzyme Regenerates Enzyme-Substrate-2-OG Complex->Product Hydroxylation Enzyme-Substrate-2-OG Complex->Succinate Enzyme-Substrate-2-OG Complex->CO2

Caption: Inhibition of 2-OG dependent dioxygenases by this compound.

Signaling Pathway: Inhibition of Histone Demethylases (KDMs)

A significant class of 2-OG-dependent dioxygenases inhibited by this compound are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). By inhibiting KDMs, this compound can modulate gene expression.[14][15]

G Mechanism of Histone Demethylase Inhibition by this compound cluster_kdm Histone Demethylase (KDM) KDM KDM (JmjC domain with Fe(II)) Demethylated_Histone Demethylated Histone (e.g., H3K9me2) KDM->Demethylated_Histone Demethylation Inactive_KDM Inactive KDM-PDCA Complex KDM->Inactive_KDM Competitive binding Methylated_Histone Methylated Histone (e.g., H3K9me3) Methylated_Histone->KDM Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Leads to 2_OG 2-Oxoglutarate 2_OG->KDM 2_4_PDCA This compound Blocked Demethylation Blocked Inactive_KDM->Blocked

Caption: Inhibition of histone demethylases by this compound.

Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to aqueous medium in a sealed flask B Equilibrate in a shaker bath at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Separate solid and liquid phases (centrifugation/filtration) D->E F Dilute clear supernatant E->F G Quantify this compound concentration (HPLC/UV-Vis) F->G H Calculate solubility (mg/mL or g/L) G->H

Caption: Shake-flask solubility determination workflow.

Experimental Workflow: Forced Degradation Study

This diagram outlines the key steps in performing a forced degradation study for this compound.

G Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions Acid Acid Hydrolysis Analysis Analyze samples with stability-indicating HPLC method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photo Photolysis Photo->Analysis Thermal Thermal Thermal->Analysis Start Prepare this compound Solution Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal Purity Perform peak purity analysis Analysis->Purity Characterize Characterize degradation products (e.g., LC-MS) Purity->Characterize Report Generate Stability Report Characterize->Report

Caption: Forced degradation study workflow.

Conclusion

The aqueous solubility and stability of 2,4-pyridinedicarboxylic acid are critical parameters that influence its development as a therapeutic agent. This guide has provided a summary of the available quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of its mechanism of action and relevant experimental workflows. A thorough understanding and characterization of the solubility and stability profile of this compound will enable researchers and drug development professionals to optimize formulations, ensure product quality, and ultimately advance the therapeutic potential of this important molecule.

References

The Core Inhibitory Mechanism of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) on 2-Oxoglutarate (2OG) Oxygenases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutarate (2OG) dependent oxygenases are a large superfamily of non-heme iron-containing enzymes that play critical roles in various physiological processes, including histone demethylation, hypoxia sensing, and collagen biosynthesis. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. 2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a well-established, broad-spectrum inhibitor of these enzymes. This technical guide provides an in-depth overview of the inhibitory mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

The Inhibitory Mechanism of this compound

This compound functions as a competitive inhibitor of 2OG oxygenases. Its molecular structure mimics the endogenous cosubstrate, 2-oxoglutarate, allowing it to bind to the 2OG binding site within the catalytic domain of the enzyme. This binding is facilitated by the chelation of the active site Fe(II) ion by the pyridine nitrogen and the C2-carboxylate of this compound. By occupying the 2OG binding pocket, this compound prevents the binding of the natural cosubstrate, thereby inhibiting the catalytic activity of the enzyme.

The inhibition is reversible and dependent on the relative concentrations of this compound and 2OG. The potency of this compound varies among different 2OG oxygenases, reflecting differences in the architecture of their active sites.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While IC50 values are widely reported, specific Ki values for this compound are less common in the literature. The following table summarizes the IC50 values of this compound against a range of human 2OG oxygenases.

Target Enzyme FamilySpecific EnzymeIC50 (µM)Reference(s)
Aspartate/Asparagine Hydroxylases AspH~0.03[1][2]
Jumonji C (JmjC) Domain-Containing Histone Demethylases KDM4E (JMJD2E)~0.29[1][2]
JMJD5~0.5[2]
Factor Inhibiting HIF (FIH) FIH~4.7[1]
Ribosomal Oxygenases RIOX2 (MINA53)~4.0[1]
Prolyl Hydroxylase Domain Enzymes PHD11.5[3]
PHD2Weak inhibitor[2][4]
Ten-Eleven Translocation (TET) Dioxygenases TET1, TET2, TET3Low µM range[5]

Note: IC50 values can vary depending on the specific assay conditions, including substrate and cosubstrate concentrations.

Key Signaling Pathways and Processes Inhibited by this compound

The inhibition of 2OG oxygenases by this compound has significant downstream effects on major cellular signaling pathways.

The Catalytic Cycle of 2OG Oxygenases and its Inhibition

2OG oxygenases follow a consensus catalytic mechanism. The binding of 2OG is a critical early step that precedes the binding of the prime substrate and molecular oxygen. This compound competitively blocks this initial step.

G cluster_cycle Catalytic Cycle of 2OG Oxygenases cluster_inhibition Inhibition by this compound E_FeII E-Fe(II) E_FeII_2OG E-Fe(II)-2OG E_FeII->E_FeII_2OG + 2OG E_FeII_PDCA E-Fe(II)-2,4-PDCA (Inactive Complex) E_FeII->E_FeII_PDCA E_FeII_2OG_Sub E-Fe(II)-2OG-Substrate E_FeII_2OG->E_FeII_2OG_Sub + Substrate E_FeII_2OG_Sub_O2 E-Fe(II)-2OG-Substrate-O2 E_FeII_2OG_Sub->E_FeII_2OG_Sub_O2 + O2 FeIV_O Fe(IV)=O Intermediate E_FeII_2OG_Sub_O2->FeIV_O Oxidative Decarboxylation E_FeII_Succ_Prod E-Fe(II)-Succinate-Product FeIV_O->E_FeII_Succ_Prod Substrate Hydroxylation E_FeII_Succ_Prod->E_FeII - Product - Succinate PDCA This compound PDCA->E_FeII_PDCA Binds to 2OG site

Catalytic cycle of 2OG oxygenases and competitive inhibition by this compound.
HIF-1α Degradation Pathway

Prolyl hydroxylase domain (PHD) enzymes are 2OG oxygenases that play a crucial role in regulating the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs by this compound stabilizes HIF-1α, even in the presence of oxygen, leading to the transcription of hypoxia-responsive genes.

HIF_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition cluster_hypoxia_response Hypoxia Response HIF1a HIF-1α HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH Hydroxylation HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable Stabilization PHDs PHDs (2OG Oxygenases) VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PDCA This compound PDCA->PHDs Inhibits HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binds to Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription Activates

Inhibition of the HIF-1α degradation pathway by this compound.
JmjC Histone Demethylation

Jumonji C (JmjC) domain-containing histone demethylases are 2OG oxygenases that remove methyl groups from lysine residues on histone tails, thereby playing a crucial role in epigenetic regulation. This compound inhibits these enzymes, leading to an increase in histone methylation levels and subsequent alterations in gene expression.

JmjC_Pathway cluster_demethylation Histone Demethylation cluster_inhibition Inhibition cluster_gene_regulation Gene Regulation H3K_Me Methylated Histone (e.g., H3K9me3) H3K Demethylated Histone H3K_Me->H3K Demethylation Formaldehyde Formaldehyde H3K_Me->Formaldehyde Byproduct Increased_Methylation Increased Histone Methylation H3K_Me->Increased_Methylation Accumulation JmjC_KDM JmjC KDM (2OG Oxygenase) PDCA This compound PDCA->JmjC_KDM Inhibits Altered_Chromatin Altered Chromatin Structure Increased_Methylation->Altered_Chromatin Gene_Expression Altered Gene Expression Altered_Chromatin->Gene_Expression

Inhibition of JmjC-mediated histone demethylation by this compound.

Detailed Experimental Protocols

Solid-Phase Extraction Mass Spectrometry (SPE-MS) Inhibition Assay

This is a high-throughput method used to determine the IC50 values of inhibitors against 2OG oxygenases.

Workflow:

SPE_MS_Workflow Reaction_Setup 1. Reaction Incubation: Enzyme, Substrate Peptide, 2OG, Fe(II), Ascorbate, and varying concentrations of this compound. Quenching 2. Reaction Quenching: Addition of acid (e.g., formic acid). Reaction_Setup->Quenching SPE 3. Solid-Phase Extraction: - Condition C18 SPE plate. - Load quenched reaction mixture. - Wash to remove salts and buffers. - Elute peptides with organic solvent. Quenching->SPE MS_Analysis 4. Mass Spectrometry: - Mix eluate with MALDI matrix. - Spot onto MALDI target plate. - Acquire mass spectra. SPE->MS_Analysis Data_Analysis 5. Data Analysis: - Quantify substrate and product peaks. - Calculate percent inhibition. - Plot dose-response curve to determine IC50. MS_Analysis->Data_Analysis

Workflow for SPE-MS based inhibition assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified 2OG oxygenase, a specific peptide substrate, 2-oxoglutarate, ferrous sulfate, L-ascorbic acid, and varying concentrations of this compound in a suitable buffer (e.g., HEPES or Tris).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.

  • Quenching: Stop the reaction by adding a quenching solution, typically a strong acid like formic acid or trifluoroacetic acid.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE plate with methanol followed by equilibration with an aqueous solution containing a low percentage of organic solvent and acid.

    • Load the quenched reaction mixture onto the SPE plate.

    • Wash the plate to remove salts, buffers, and other interfering substances.

    • Elute the peptide substrate and product using a higher concentration of organic solvent (e.g., acetonitrile) with a small amount of acid.

  • Mass Spectrometry (MS) Analysis:

    • Mix the eluted samples with a suitable matrix-assisted laser desorption/ionization (MALDI) matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to dry.

    • Acquire mass spectra using a MALDI-TOF mass spectrometer.

  • Data Analysis:

    • Identify and quantify the peak intensities corresponding to the unmodified substrate and the hydroxylated or demethylated product.

    • Calculate the percentage of product formation for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

The Ki value provides a more direct measure of the binding affinity of a competitive inhibitor. It can be determined through enzyme kinetics studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Experimental Design:

  • Perform a series of enzyme assays with a fixed concentration of the 2OG oxygenase.

  • In each series, use a fixed concentration of this compound (including a zero-inhibitor control).

  • Within each series, vary the concentration of the substrate (e.g., the specific peptide).

  • Measure the initial reaction velocity (v₀) for each condition.

Data Analysis (Lineweaver-Burk Plot):

  • Calculate the reciprocal of the initial velocities (1/v₀) and the reciprocal of the substrate concentrations (1/[S]).

  • Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.

  • For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax).

  • The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

  • The Ki can be calculated from the equation: Km_app = Km * (1 + [I]/Ki) , where [I] is the inhibitor concentration. Alternatively, a secondary plot of Km_app versus [I] will yield a straight line with a slope of Km/Ki and a y-intercept of Km.

X-ray Crystallography of 2OG Oxygenase in Complex with this compound

Determining the crystal structure of a 2OG oxygenase in complex with this compound provides direct evidence of its binding mode in the active site.

General Protocol:

  • Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target 2OG oxygenase.

  • Crystallization Screening: Screen for initial crystallization conditions using commercially available or custom-made screens. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add this compound to the purified protein solution before setting up the crystallization trials.

    • Soaking: Grow crystals of the apo-enzyme first and then soak them in a solution containing this compound.

  • Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting crystals.

  • X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

  • Structural Analysis: Analyze the electron density maps to confirm the binding of this compound in the active site and characterize its interactions with the protein and the active site metal ion.

Conclusion

2,4-Pyridinedicarboxylic acid is a valuable tool for studying the function of 2-oxoglutarate dependent oxygenases. Its well-characterized, competitive inhibitory mechanism allows for the targeted modulation of these enzymes in vitro and in cellular systems. This guide provides a comprehensive overview of the inhibitory action of this compound, including quantitative data on its potency and detailed protocols for its characterization. The provided visualizations of the affected signaling pathways offer a clear understanding of the downstream consequences of 2OG oxygenase inhibition. This information will be instrumental for researchers and drug development professionals working on this important class of enzymes.

References

The Effect of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) on Histone Demethylase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 2,4-pyridinedicarboxylic acid (2,4-PDCA) on the activity of histone demethylases. It delves into the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the cellular consequences of this inhibition, serving as a critical resource for professionals in epigenetic research and drug discovery.

Introduction: Histone Demethylases and the Role of this compound

Covalent modifications of histone proteins are fundamental to the regulation of gene expression and chromatin architecture.[1][2] Histone methylation, once thought to be a permanent mark, is dynamically regulated by histone methyltransferases and histone demethylases. The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) represent a major family of these enzymes and are of significant interest as therapeutic targets in various diseases, including cancer.[1][3][4]

The JmjC-KDMs are non-heme iron (Fe(II)) and 2-oxoglutarate (2OG)-dependent oxygenases.[5][6] They catalyze the demethylation of lysine residues on histone tails through an oxidative process.[5][7] 2,4-Pyridinedicarboxylic acid (this compound) has been identified as a broad-spectrum inhibitor of 2OG oxygenases, including the JmjC family of histone demethylases.[8][9] It functions as a competitive inhibitor by mimicking the natural cofactor, 2-oxoglutarate, making it a valuable tool for studying the roles of these enzymes.[9][10]

Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate Binding

The catalytic mechanism of JmjC histone demethylases involves the binding of Fe(II) and 2OG within the enzyme's active site. This complex then coordinates with molecular oxygen to generate a highly reactive ferryl-oxo species, which hydroxylates the methyl group on the target lysine residue.[7]

This compound inhibits this process by acting as a 2OG analog.[9][11] Crystallographic studies of JMJD2A in complex with this compound (PDB ID: 2VD7) have elucidated its binding mode.[1][3] The inhibitor coordinates the active site Fe(II) ion in a bidentate manner via its pyridine nitrogen and the C-2 carboxylate group.[3][7][9] The C-4 carboxylate of this compound forms electrostatic interactions with key residues, such as Lys206, that are also involved in binding the C-5 carboxylate of the natural cofactor, 2OG.[1] This binding mode effectively occupies the active site, preventing the binding of 2OG and subsequent catalytic activity.[7]

Mechanism_of_Action cluster_Enzyme JmjC Demethylase Active Site cluster_Cofactor Natural Reaction cluster_Inhibitor Inhibition Enzyme JmjC Enzyme (e.g., KDM4A) Fe_ion Fe(II) Ion Enzyme->Fe_ion Coordinates No_Reaction Inhibition of Demethylation Enzyme->No_Reaction O2 O2 Fe_ion->O2 Binds K206 Lys206 2OG 2-Oxoglutarate (2OG) 2OG->Enzyme Binds Product Demethylation O2->Product Leads to PDCA This compound PDCA->Enzyme Competitively Binds (Mimics 2OG) PDCA->Fe_ion Chelates

Fig. 1: Competitive inhibition of JmjC demethylases by this compound.

Quantitative Data: Inhibitory Profile of this compound and its Derivatives

This compound exhibits broad inhibitory activity against multiple JmjC histone demethylases and other 2OG-dependent oxygenases. Its potency, typically measured as the half-maximal inhibitory concentration (IC50), varies across different enzyme subfamilies. The lack of selectivity is a key characteristic of this compound. Efforts to improve selectivity have involved synthesizing derivatives with substitutions at various positions on the pyridine ring.[1][9]

Table 1: IC50 Values of this compound Against Various 2OG-Dependent Oxygenases

Enzyme TargetEnzyme SubfamilyIC50 (µM)CommentsReference(s)
KDM4A (JMJD2A) JmjC Histone Demethylase~1.4Broad-spectrum KDM inhibitor.[12]
KDM4C (JMJD2C) JmjC Histone Demethylase~1.4Similar potency to KDM4A/E.[12]
KDM4E (JMJD2E) JmjC Histone Demethylase0.29 - 1.4Potent inhibition observed across multiple studies.[12][13]
KDM5B (JARID1B) JmjC Histone Demethylase~3Also efficiently inhibits JARID1 proteins.[12][14]
KDM6A (UTX) JmjC Histone DemethylaseInhibitory activity noted.[12]
JMJD5 2OG Oxygenase~0.5Inhibits arginine hydroxylase activity.[10]
AspH Aspartyl/Asparaginyl Hydroxylase~0.03~10-fold more potent inhibition than KDM4E.[10][13]
PHD2 Prolyl Hydroxylase~100x less potent than AspHOften used as a counterscreen for selectivity.[1][10]
FIH Asparaginyl HydroxylaseInhibitory activity noted.[10]
RIOX2 Ribosomal Oxygenase~4.0Efficient inhibition observed.[13]

Note: IC50 values can vary depending on assay conditions, such as substrate and cofactor concentrations.

Structure-activity relationship (SAR) studies have shown that substitutions on the this compound scaffold can modulate potency and selectivity. For instance, C-3 substituted derivatives have been developed to achieve selectivity for the KDM4 subfamily over other oxygenases like PHD2.[1][9] Similarly, C-5 substitutions have been shown to increase selectivity for AspH over KDM4E.[13]

Experimental Protocols

Detailed protocols are essential for accurately assessing the inhibitory effects of compounds like this compound. Below are generalized methodologies for key in vitro and cell-based experiments.

This protocol describes a common method to measure the direct inhibitory effect of this compound on a purified recombinant histone demethylase. The detection of formaldehyde, a byproduct of the demethylation reaction, is a widely used endpoint.[1]

A. Principle: The JmjC-KDM-catalyzed demethylation of a methylated histone substrate produces one molecule of formaldehyde per methyl group removed.[7] The formaldehyde is then quantified using a coupled enzymatic reaction with formaldehyde dehydrogenase (FDH), which reduces NAD+ to NADH. The increase in NADH absorbance at 340 nm is proportional to the demethylase activity.

B. Materials:

  • Recombinant human histone demethylase (e.g., KDM4E/JMJD2E catalytic domain).[1]

  • Histone peptide substrate (e.g., biotinylated H3K9me3 peptide).[15]

  • Cofactors: 2-oxoglutarate (2OG), L-ascorbic acid, (NH4)2Fe(II)(SO4)2.[15]

  • Assay Buffer: 50 mM HEPES, pH 7.5.[15]

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., water or DMSO).

  • Detection Reagents: Formaldehyde dehydrogenase (FDH), β-Nicotinamide adenine dinucleotide (NAD+).

  • 384-well microplate and plate reader capable of measuring absorbance at 340 nm.

C. Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing assay buffer, ascorbate, Fe(II), 2OG, histone peptide substrate, NAD+, and FDH.

  • Inhibitor Dispensing: Serially dilute this compound to desired concentrations. Dispense a small volume of each inhibitor concentration into the wells of the microplate. Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Initiate Reaction: Add the recombinant KDM enzyme to the reagent master mix and immediately dispense into the wells containing the inhibitor to start the reaction.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at 340 nm at regular intervals or as an endpoint reading.

  • Data Analysis: Subtract the background reading from all wells. Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Cofactors D Add Enzyme/Substrate Mix to Initiate Reaction A->D B Serially Dilute this compound C Dispense Inhibitor into Plate B->C C->D E Incubate at RT or 37°C D->E F Measure NADH Absorbance (340nm) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Fig. 2: Workflow for an in vitro KDM inhibition assay.

Because this compound is a di-acid with poor cell permeability, cell-based studies typically use its cell-penetrating dimethyl or diethyl ester prodrugs.[1][2][9] These esters are hydrolyzed by intracellular esterases to release the active this compound inhibitor.

A. Principle: Cells, often overexpressing a target KDM, are treated with the this compound ester prodrug. Inhibition of the KDM leads to an accumulation of its histone substrate (e.g., H3K9me3 for KDM4A/JMJD2A). This increase in a specific histone methylation mark is then quantified by Western blotting or mass spectrometry.[2]

B. Materials:

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used.[2]

  • Expression Vector: Plasmid DNA for overexpressing the target KDM (e.g., pcDNA3-Flag-JMJD2A) and an empty vector control.[2]

  • Transfection Reagent: Polyethyleneimine (PEI) or other suitable reagents.[2]

  • Inhibitor: this compound dimethyl ester or diethyl ester dissolved in DMSO.

  • Reagents for Histone Extraction: Acid extraction buffers.[2]

  • Reagents for Detection: SDS-PAGE gels, primary antibodies specific to the histone modification of interest (e.g., anti-H3K9me3) and a loading control (e.g., anti-Histone H3), and a secondary antibody for Western blotting.

C. Procedure:

  • Cell Culture and Transfection: Seed HEK 293T cells in 6-well plates. After 24 hours, transiently transfect the cells with either the KDM expression vector or the empty vector control using PEI.[2]

  • Inhibitor Treatment: 24 hours post-transfection, add the this compound ester prodrug to the cell media at a non-cytotoxic concentration (e.g., 0.3 mM to 1 mM) and incubate for an extended period (e.g., 72 hours).[2]

  • Cell Harvest: Harvest the cells by scraping and centrifugation.

  • Histone Extraction: Isolate core histones from the cell pellet using an acid extraction protocol.[2]

  • Quantification and Western Blotting: Quantify the histone protein concentration. Separate equal amounts of histone extracts by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target histone mark (e.g., H3K9me3) and total H3.

  • Data Analysis: Quantify the band intensities. The level of H3K9me3 (normalized to total H3) in inhibitor-treated cells should be compared to that in untreated cells to determine the effect of KDM inhibition. A marked increase in the methylation level indicates successful inhibition of the demethylase in a cellular context.[2]

Cellular_Pathway PDCA_ester This compound Dimethyl Ester (Cell Permeable) Cell_Membrane Cell Membrane PDCA_ester->Cell_Membrane PDCA_active This compound (Active Inhibitor) Cell_Membrane->PDCA_active Hydrolysis KDM KDM4A/JMJD2A PDCA_active->KDM Inhibits Esterases Intracellular Esterases H3K9me2 Histone H3 (Lysine 9 Dimethyl) KDM->H3K9me2 Demethylates Gene_Expression Altered Gene Expression KDM->Gene_Expression Regulates H3K9me3 Histone H3 (Lysine 9 Trimethyl) H3K9me3->KDM Substrate

Fig. 3: Cellular activity of this compound ester prodrugs.

Conclusion and Future Directions

2,4-Pyridinedicarboxylic acid is a foundational tool in the study of histone demethylases. Its mechanism as a 2-oxoglutarate mimic that chelates the active site iron is well-established.[1][3][9] Quantitative assays consistently demonstrate its potent, albeit broad-spectrum, inhibitory activity against the JmjC-KDM family.[10][12] The development of cell-permeable ester prodrugs has enabled the investigation of its effects on histone methylation dynamics within a cellular environment.[2][9]

The primary limitation of this compound is its lack of selectivity, as it inhibits a wide range of human 2OG oxygenases.[1][9] This makes it challenging to attribute a specific cellular phenotype solely to the inhibition of a single histone demethylase. However, its well-defined structure and binding mode have made it an excellent scaffold for the rational design of second-generation inhibitors.[1][9] Ongoing research focuses on developing derivatives of this compound with substitutions that exploit subtle differences in the active sites of various KDMs to achieve greater selectivity and therapeutic potential.[1][9][10]

References

Preliminary Studies on the Biological Effects of 2,4-Pyridinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a small molecule that has garnered significant interest in biomedical research due to its ability to modulate the activity of a class of enzymes known as 2-oxoglutarate (2-OG) dependent dioxygenases. By acting as a structural mimic of the endogenous co-substrate 2-oxoglutarate, this compound competitively inhibits these enzymes, leading to a range of biological effects. This technical guide provides an in-depth overview of the preliminary studies on the biological effects of this compound, with a focus on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it influences.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases. This broad family of enzymes plays crucial roles in various cellular processes, including hypoxia sensing, epigenetic regulation, and collagen biosynthesis. The inhibitory activity of this compound stems from its structural similarity to 2-OG, allowing it to bind to the active site of these enzymes and prevent the binding of the natural co-substrate.

The major classes of enzymes inhibited by this compound include:

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes are key regulators of the HIF-1α signaling pathway, which governs the cellular response to low oxygen levels (hypoxia). By inhibiting PHDs, this compound stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This family of enzymes is responsible for removing methyl groups from histone proteins, thereby playing a critical role in epigenetic regulation of gene expression. Inhibition of JmjC KDMs by this compound can alter the histone code and influence gene transcription patterns.

  • Collagen Prolyl-4-Hydroxylases (C-P4Hs): These enzymes are essential for the post-translational modification of collagen, a key component of the extracellular matrix. Inhibition of C-P4Hs by this compound can interfere with collagen synthesis and deposition.

In addition to its role as a 2-OG analogue, this compound has also been reported to chelate zinc, which may contribute to its inhibitory effects on certain zinc-dependent enzymes.

Data Presentation

The following tables summarize the quantitative data from preliminary studies on the biological effects of this compound.

Table 1: Inhibitory Activity of this compound against 2-Oxoglutarate Dependent Dioxygenases

Enzyme TargetEnzyme SubfamilyIC50 ValueAssay TypeOrganism/SystemReference
Aspartyl/Asparaginyl β-Hydroxylase (AspH)2OG Oxygenase~0.03 µMMass SpectrometryHuman[1]
Lysine-Specific Demethylase 4E (KDM4E)JmjC Histone Demethylase~0.29 µMMass SpectrometryHuman[1]
Ribosomal Oxygenase 2 (RIOX2)2OG Oxygenase~4.0 µMMass SpectrometryHuman[1]
Factor Inhibiting HIF (FIH)2OG Oxygenase~4.7 µMMass SpectrometryHuman[1]
Prolyl Hydroxylase 1 (PHD1)HIF Prolyl Hydroxylase1.5 µMNot SpecifiedNot Specified[2]
JMJD2A (KDM4A)JmjC Histone Demethylase1.4 µMNot SpecifiedNot Specified
JMJD2C (KDM4C)JmjC Histone DemethylaseNot SpecifiedNot SpecifiedNot Specified
KDM5BJmjC Histone Demethylase3 µMNot SpecifiedHuman

Table 2: Cellular and In Vivo Effects of this compound

Biological EffectExperimental SystemConcentration/DoseObserved EffectReference
Inhibition of prolyl 4-hydroxylase activityPurified enzyme system2 µMSignificant inhibition[3]
Interference with collagen synthesisCellular system25 µMSignificant interference[3]
Inhibition of prolyl 4-hydroxylase activityChicken calvaria model700 µMInhibition of activity[3]
Reduction of procollagen productionChicken calvaria model700 µMReduction in production[3]
Suppression of root and hypocotyl growthTomato seedlings100 µM and 250 µMDose-dependent shortening[4][5]
Decrease in hydroxyproline content in rootsTomato seedlings100 µM and 250 µMDose-dependent reduction[4][5]
Decrease in hydroxyproline content in shootsTomato seedlings250 µMReduction in content[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro HIF-1α Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol is a representative example for determining the inhibitory potential of this compound on PHD activity.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (α-ketoglutarate)

  • Ascorbate

  • Ferrous iron (Fe(II))

  • 2,4-Pyridinedicarboxylic acid (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in assay buffer to create a dose-response curve.

    • Prepare a reaction mixture containing recombinant PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II) in assay buffer. The final concentrations of these components should be optimized for the specific assay.

  • Assay Protocol:

    • Add a fixed volume of the this compound dilutions to the wells of a 96-well microplate. Include a vehicle control (solvent only).

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).

  • Detection:

    • The activity of PHD can be measured using various methods, such as:

      • Mass Spectrometry: Detect the mass shift corresponding to the hydroxylation of the HIF-1α peptide.

      • Antibody-based detection (ELISA): Use an antibody that specifically recognizes the hydroxylated form of the HIF-1α peptide.

      • Coupled enzyme assays: Measure the production of succinate, a byproduct of the hydroxylation reaction, using a coupled enzymatic reaction that generates a detectable signal (e.g., colorimetric or fluorescent).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vitro JmjC Histone Demethylase (KDM) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on JmjC KDM activity.

Materials:

  • Recombinant human JmjC KDM enzyme (e.g., KDM4A, KDM4C, KDM5B)

  • Methylated histone peptide substrate (e.g., H3K9me3, H3K36me3)

  • 2-Oxoglutarate (α-ketoglutarate)

  • Ascorbate

  • Ferrous iron (Fe(II))

  • 2,4-Pyridinedicarboxylic acid (this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Detection reagents (e.g., formaldehyde detection reagent, antibody for demethylated substrate)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions and serial dilutions of this compound as described for the PHD assay.

    • Prepare a reaction mixture containing the recombinant KDM enzyme, methylated histone peptide substrate, ascorbate, and Fe(II) in assay buffer.

  • Assay Protocol:

    • Add the this compound dilutions and a vehicle control to the wells of a 96-well microplate.

    • Initiate the demethylation reaction by adding the reaction mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes).

    • Stop the reaction using an appropriate method (e.g., addition of EDTA).

  • Detection:

    • The demethylase activity can be quantified through several methods:

      • Formaldehyde Detection: The demethylation reaction produces formaldehyde, which can be measured using a colorimetric or fluorometric assay.

      • Antibody-based Detection (ELISA or Western Blot): Use an antibody that specifically recognizes the demethylated histone peptide.

      • Mass Spectrometry: Monitor the decrease in the mass of the histone peptide substrate as the methyl groups are removed.

      • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the interaction between the demethylated substrate and a specific antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the PHD inhibition assay.

Signaling Pathways and Visualizations

This compound has been shown to modulate at least two major signaling pathways: the Hypoxia-Inducible Factor (HIF)-1α pathway and the histone demethylation pathway.

HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. In hypoxic conditions, PHD activity is reduced, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. This compound, by inhibiting PHDs, mimics the effects of hypoxia, leading to the stabilization of HIF-1α and the activation of its downstream targets.

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a HIF-1α PHD Prolyl Hydroxylases (PHD) HIF1a->PHD Normoxia HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable Hypoxia or This compound Inhibition HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH PDCA This compound PDCA->PHD VHL VHL E3 Ligase Complex Proteasome Proteasome VHL->Proteasome Proteasome->HIF1a Degradation HIF1a_OH->VHL HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes

Caption: HIF-1α signaling pathway modulation by this compound.

Histone Demethylation Pathway

Histone demethylases, particularly those containing the JmjC domain, remove methyl groups from lysine residues on histone tails. These modifications are crucial for regulating chromatin structure and gene expression. For example, the removal of repressive marks like H3K9me3 can lead to gene activation, while the removal of active marks like H3K4me3 can lead to gene repression. This compound inhibits the activity of various JmjC histone demethylases, thereby altering the histone methylation landscape and influencing gene expression profiles.

Histone_Demethylation_Pathway cluster_epigenetics Epigenetic Regulation Methylated_Histone Methylated Histone (e.g., H3K9me3) JmjC_KDM JmjC Histone Demethylase (KDM) Methylated_Histone->JmjC_KDM Demethylated_Histone Demethylated Histone (e.g., H3K9me2) JmjC_KDM->Demethylated_Histone Demethylation PDCA This compound PDCA->JmjC_KDM Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression

Caption: Inhibition of histone demethylation by this compound.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay to evaluate the potency of this compound.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Enzyme - Substrate - Cofactors - this compound dilutions start->reagent_prep assay_setup Set up Assay Plate: - Add this compound dilutions - Add vehicle control reagent_prep->assay_setup reaction_initiation Initiate Reaction: Add enzyme/substrate mix assay_setup->reaction_initiation incubation Incubate at Controlled Temperature reaction_initiation->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Measure Enzyme Activity (e.g., MS, ELISA, Fluorescence) reaction_stop->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

Preliminary studies have established 2,4-pyridinedicarboxylic acid as a potent, broad-spectrum inhibitor of 2-oxoglutarate dependent dioxygenases. Its ability to modulate the HIF-1α signaling pathway and histone demethylation processes highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics for a variety of diseases, including cancer and ischemic disorders. Further research is warranted to fully elucidate the complete range of its biological effects, its selectivity for different enzyme isoforms, and its potential for in vivo applications. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this promising small molecule.

References

The Inhibitory Role of 2,4-Pyridinedicarboxylic Acid on Plant Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pyridinedicarboxylic acid (2,4-PDCA), a structural analog of 2-oxoglutarate, has been identified as a potent inhibitor of plant growth. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the inhibitory action of this compound on plants. By competitively inhibiting 2-oxoglutarate-dependent dioxygenases, particularly prolyl 4-hydroxylases (P4Hs), this compound disrupts critical post-translational modifications of hydroxyproline-rich glycoproteins (HRGPs), leading to defects in cell wall structure and subsequent growth inhibition. This document summarizes the key quantitative data, details the experimental protocols for assessing this compound's effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Plant growth and development are complex processes regulated by a multitude of genetic and environmental factors. The integrity of the plant cell wall is a crucial determinant of cell expansion and, consequently, overall plant size. Hydroxyproline-rich glycoproteins (HRGPs) are essential structural components of the plant cell wall, and their proper synthesis and modification are vital for normal growth. The post-translational hydroxylation of proline residues in HRGPs is a critical step catalyzed by prolyl 4-hydroxylases (P4Hs), which belong to the family of 2-oxoglutarate-dependent dioxygenases (2-ODDs).

2,4-Pyridinedicarboxylic acid (this compound) is a small molecule that acts as a structural mimic of 2-oxoglutarate, a co-substrate for 2-ODDs.[1] This mimicry allows this compound to competitively inhibit the activity of these enzymes, including P4Hs, thereby interfering with HRGP biosynthesis and leading to significant plant growth inhibition.[2][3][4][5] This guide explores the multifaceted role of this compound as a plant growth inhibitor, with a focus on its effects on tomato (Solanum lycopersicum) seedlings.

Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

The primary mechanism by which this compound inhibits plant growth is through its role as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-ODDs).[2][3][4][5] These enzymes are crucial for a variety of metabolic pathways in plants. One of the most well-characterized targets of this compound in the context of plant growth are the prolyl 4-hydroxylases (P4Hs).[2][3][4][5]

P4Hs are responsible for the hydroxylation of proline residues within HRGPs, a critical post-translational modification necessary for the subsequent O-glycosylation of these proteins.[2][3][4][5] Glycosylated HRGPs, such as arabinogalactan-proteins (AGPs), are integral to cell wall structure and signaling. By inhibiting P4Hs, this compound leads to a decrease in the hydroxyproline content of HRGPs, impairing their glycosylation and ultimately disrupting cell wall integrity. This disruption manifests as defects in cell elongation and overall growth inhibition.[2][3][4][5] At high concentrations, this can lead to observable phenotypes such as bulged root epidermal cells, which are characteristic of glycosylation defects.[2][3][4][5]

G cluster_0 Mechanism of this compound Action PDCA This compound Two_ODD 2-Oxoglutarate-Dependent Dioxygenases (e.g., P4Hs) PDCA->Two_ODD Competitively Inhibits Two_OG 2-Oxoglutarate Two_OG->Two_ODD Co-substrate Proline Proline Residues in HRGPs Two_ODD->Proline Catalyzes Hydroxylation Hydroxyproline Hydroxyproline Residues Proline->Hydroxyproline Hydroxylation Glycosylation O-Glycosylation of HRGPs Hydroxyproline->Glycosylation AGPs Arabinogalactan-Proteins (AGPs) Glycosylation->AGPs Forms functional CellWall Cell Wall Integrity AGPs->CellWall Maintains Growth Plant Growth CellWall->Growth Is essential for G cluster_1 Seedling Growth Inhibition Assay Workflow Start Start Sterilize Surface Sterilize Tomato Seeds Start->Sterilize Germinate Germinate Seeds on MS Medium Sterilize->Germinate Prepare_Media Prepare MS Media with Varying this compound Concentrations Germinate->Prepare_Media Transfer Transfer Seedlings to Treatment Media Prepare_Media->Transfer Grow Grow Seedlings under Controlled Conditions Transfer->Grow Measure Measure Root and Hypocotyl Length Grow->Measure Analyze Analyze Data and Calculate Inhibition Measure->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of Fluorinated 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fluorinated derivatives of 2,4-pyridinedicarboxylic acid (2,4-PDCA) and their application as inhibitors of human 2-oxoglutarate dependent oxygenases (2-OGDOs). Detailed protocols for the synthesis of key fluorinated this compound analogues are provided, along with their inhibitory activities against selected 2-OGDOs. Furthermore, the pertinent signaling pathways associated with the targeted enzymes are illustrated to provide a broader context for the application of these compounds in biomedical research.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique physicochemical properties that fluorine imparts, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1] 2,4-Pyridinedicarboxylic acid (this compound) is a known broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a large family of enzymes involved in various physiological processes, including hypoxia sensing, histone demethylation, and collagen biosynthesis.[2][3] The development of fluorinated derivatives of this compound aims to enhance the potency and selectivity of these inhibitors, providing valuable tools for studying the function of individual 2-OGDOs and potentially leading to the development of novel therapeutics.[2][3]

This document details the synthesis and inhibitory properties of 3-fluoro-, 5-fluoro-, 3-(trifluoromethyl)-, and 5-(trifluoromethyl)-2,4-PDCA.

Quantitative Data Summary

The inhibitory activities of the synthesized fluorinated this compound derivatives against a panel of human 2-oxoglutarate dependent oxygenases are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTarget EnzymeIC50 (µM)
3-Fluoro-2,4-PDCA AspH0.05 ± 0.01
KDM4E0.21 ± 0.03
FIH> 1000
RIOX2> 1000
5-Fluoro-2,4-PDCA AspH0.03 ± 0.01
KDM4E0.35 ± 0.05
FIH> 1000
RIOX2> 1000
3-(Trifluoromethyl)-2,4-PDCA AspH8.9 ± 1.2
KDM4E110 ± 20
FIH> 1000
RIOX2> 1000
5-(Trifluoromethyl)-2,4-PDCA AspH0.23 ± 0.04
KDM4E15 ± 2
FIH> 1000
RIOX2> 1000
This compound (unsubstituted) AspH0.03 ± 0.01
KDM4E0.05 ± 0.01
FIH5.0 ± 0.5
RIOX21.8 ± 0.2

Data sourced from Brewitz et al., 2021.[2][3]

Experimental Protocols

The following protocols are based on the synthetic strategies reported by Brewitz et al., 2021.[2][3]

General Synthesis Workflow

The overall synthetic strategy involves the preparation of fluorinated isonicotinic acid derivatives followed by a series of transformations to introduce the carboxylic acid groups at the C2 and C4 positions of the pyridine ring.

Synthesis_Workflow Start Fluorinated Isonicotinic Acid Derivative Step1 Esterification Start->Step1 Intermediate1 Fluorinated Isonicotinic Ester Step1->Intermediate1 Step2 Palladium-catalyzed Carbonylation Intermediate1->Step2 Intermediate2 Fluorinated Pyridine-2,4-dicarboxylate Diester Step2->Intermediate2 Step3 Saponification Intermediate2->Step3 End Fluorinated this compound Step3->End

Caption: General workflow for the synthesis of fluorinated this compound derivatives.

Protocol 1: Synthesis of 3-Fluoro-2,4-pyridinedicarboxylic acid

Step 1: Synthesis of Dimethyl 3-fluoropyridine-2,4-dicarboxylate

  • To a solution of methyl 3-fluoroisonicotinate (1.0 eq) in dry methanol, add sodium methoxide (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, prepare a solution of methyl oxalate (1.2 eq) in dry methanol.

  • Add the methyl oxalate solution to the reaction mixture and stir at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford dimethyl 3-fluoropyridine-2,4-dicarboxylate.

Step 2: Synthesis of 3-Fluoro-2,4-pyridinedicarboxylic acid

  • Dissolve dimethyl 3-fluoropyridine-2,4-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (1:1).

  • Add lithium hydroxide (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-2,4-pyridinedicarboxylic acid as a white solid.

Protocol 2: Synthesis of 5-Fluoro-2,4-pyridinedicarboxylic acid

Step 1: Synthesis of Dimethyl 5-fluoropyridine-2,4-dicarboxylate

  • Follow the procedure for the synthesis of dimethyl 3-fluoropyridine-2,4-dicarboxylate, starting from methyl 5-fluoroisonicotinate.

Step 2: Synthesis of 5-Fluoro-2,4-pyridinedicarboxylic acid

  • Follow the procedure for the synthesis of 3-fluoro-2,4-pyridinedicarboxylic acid, starting from dimethyl 5-fluoropyridine-2,4-dicarboxylate.

Protocol 3: Synthesis of 3-(Trifluoromethyl)-2,4-pyridinedicarboxylic acid

Step 1: Synthesis of Dimethyl 3-(trifluoromethyl)pyridine-2,4-dicarboxylate

  • Follow the procedure for the synthesis of dimethyl 3-fluoropyridine-2,4-dicarboxylate, starting from methyl 3-(trifluoromethyl)isonicotinate.

Step 2: Synthesis of 3-(Trifluoromethyl)-2,4-pyridinedicarboxylic acid

  • Follow the procedure for the synthesis of 3-fluoro-2,4-pyridinedicarboxylic acid, starting from dimethyl 3-(trifluoromethyl)pyridine-2,4-dicarboxylate.

Protocol 4: Synthesis of 5-(Trifluoromethyl)-2,4-pyridinedicarboxylic acid

Step 1: Synthesis of Dimethyl 5-(trifluoromethyl)pyridine-2,4-dicarboxylate

  • Follow the procedure for the synthesis of dimethyl 3-fluoropyridine-2,4-dicarboxylate, starting from methyl 5-(trifluoromethyl)isonicotinate.

Step 2: Synthesis of 5-(Trifluoromethyl)-2,4-pyridinedicarboxylic acid

  • Follow the procedure for the synthesis of 3-fluoro-2,4-pyridinedicarboxylic acid, starting from dimethyl 5-(trifluoromethyl)pyridine-2,4-dicarboxylate.

Signaling Pathways

The fluorinated this compound derivatives are potent inhibitors of Aspartate/asparagine-β-hydroxylase (AspH) and Lysine Demethylase 4E (KDM4E). Understanding the signaling pathways in which these enzymes are involved is crucial for elucidating the mechanism of action of these inhibitors.

AspH Signaling Pathway

Aspartate/asparagine-β-hydroxylase (AspH) is a 2-OGDO that hydroxylates aspartate and asparagine residues in epidermal growth factor-like (EGF-like) domains of various proteins, including the Notch receptor and its ligands.[2] Upregulation of AspH has been implicated in several cancers and is associated with increased cell motility and invasion. AspH expression is regulated by upstream signaling pathways such as the MAPK and PI3K pathways.[2] Its activity, in turn, modulates the Notch signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.

AspH_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK AspH AspH PI3K->AspH upregulates MAPK->AspH upregulates Notch_Receptor Notch Receptor AspH->Notch_Receptor hydroxylates Notch_Ligand Notch Ligand AspH->Notch_Ligand hydroxylates Fluorinated_PDCAs Fluorinated 2,4-PDCAs Fluorinated_PDCAs->AspH inhibits Notch_Activation Notch Signaling Activation Notch_Receptor->Notch_Activation Notch_Ligand->Notch_Activation Cell_Proliferation Cell Proliferation Notch_Activation->Cell_Proliferation Cell_Motility Cell Motility & Invasion Notch_Activation->Cell_Motility

Caption: AspH is a key modulator of the Notch signaling pathway.

KDM4E Signaling Pathway

Lysine Demethylase 4E (KDM4E) is a histone demethylase that specifically removes methyl groups from lysine residues on histone tails, particularly H3K9me3/me2 and H3K36me3/me2.[4][5] This enzymatic activity alters chromatin structure and regulates gene expression. KDM4E has been shown to be involved in the regulation of genes associated with cell proliferation and development. Its activity can be linked to the broader network of epigenetic regulation that influences the expression of oncogenes, such as those in the Myc signaling pathway.

KDM4E_Signaling cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation KDM4E KDM4E H3K9me3 H3K9me3 (Repressive Mark) KDM4E->H3K9me3 demethylates Fluorinated_PDCAs Fluorinated 2,4-PDCAs Fluorinated_PDCAs->KDM4E inhibits Histone_H3 Histone H3 H3K9me3->Histone_H3 Chromatin Chromatin State H3K9me3->Chromatin leads to condensed chromatin H3K9me1_0 H3K9me1/0 (Active Mark) H3K9me1_0->Histone_H3 H3K9me1_0->Chromatin leads to open chromatin Transcription Gene Transcription Chromatin->Transcription Target_Genes Target Genes (e.g., Myc pathway genes) Cell_Proliferation Cell Proliferation & Growth Target_Genes->Cell_Proliferation Transcription->Target_Genes activates

Caption: KDM4E regulates gene expression via histone demethylation.

Conclusion

The fluorinated derivatives of this compound represent a valuable class of chemical probes for the study of 2-oxoglutarate dependent oxygenases. The synthetic protocols provided herein offer a clear path to accessing these compounds. The inhibitory data and signaling pathway diagrams provide a foundation for designing experiments to investigate the biological roles of AspH and KDM4E in health and disease. Further optimization of these fluorinated scaffolds may lead to the development of highly selective and potent inhibitors with therapeutic potential.

References

Application Notes: Palladium-Catalyzed Synthesis of 2-Chloro-4-Arylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4-dicarboxylic acid (2,4-PDCA) and its derivatives are significant scaffolds in medicinal chemistry and drug development, known for their roles as inhibitors of 2-oxoglutarate dependent oxygenases. While various synthetic routes to the this compound core exist, palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for creating complex derivatives. Specifically, the regioselective functionalization of readily available 2,4-dichloropyridine is a key strategy. The chloride at the C-2 position is typically more reactive in palladium-catalyzed couplings. However, recent advances have established protocols for the selective arylation at the C-4 position, leaving the C-2 chloride intact for subsequent transformations. This application note provides detailed protocols for the palladium-catalyzed C-4 selective Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines to generate 2-chloro-4-arylpyridine intermediates, which are valuable precursors for more complex this compound derivatives.

Method Overview: Controlling Regioselectivity

The primary challenge in the cross-coupling of 2,4-dichloropyridine is controlling the site of reaction, as halides adjacent to the nitrogen heteroatom are conventionally more reactive.[1] Achieving high selectivity for the C-4 position requires specific catalytic systems that override this inherent reactivity preference. Two effective strategies have been developed:

  • Ligand-Controlled Coupling: The use of a palladium catalyst with a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can effectively direct the cross-coupling to the C-4 position with high selectivity.[1][2] This system is versatile and applicable to Suzuki, Kumada, and Negishi cross-couplings.[1]

  • Ligand-Free "Jeffery" Conditions: Remarkably, employing ligand-free conditions, often referred to as "Jeffery" conditions, can enhance C-4 selectivity in Suzuki couplings by an order of magnitude (>99:1).[1][2] These conditions typically involve a phase-transfer catalyst like a tetraalkylammonium salt.

This document provides detailed protocols for both ligand-controlled and ligand-free Suzuki-Miyaura reactions to synthesize 2-chloro-4-arylpyridines.

Experimental Protocols

Protocol 1: Ligand-Controlled C-4 Selective Suzuki-Miyaura Coupling

This protocol is based on a palladium/NHC catalyst system that demonstrates high C-4 selectivity.[1]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid or boronic ester (1.2 - 1.5 equivalents)

  • Pd(PEPPSI)-IPr catalyst (or a combination of a Pd(II) precursor and IPr ligand) (e.g., 2 mol %)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., Dioxane, Toluene)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Standard glassware for work-up and purification

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PEPPSI)-IPr, 2 mol %).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir the reaction for the required time, monitoring progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-chloro-4-arylpyridine product.

Protocol 2: Ligand-Free High-Selectivity C-4 Suzuki-Miyaura Coupling

This protocol utilizes "Jeffery" conditions to achieve exceptional C-4 selectivity.[1][3]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) chloride (PdCl₂) (e.g., 2 mol %)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Tetrabutylammonium bromide (NBu₄Br) (3.0 equivalents)

  • Toluene/Water solvent mixture (e.g., 10:1 ratio)

  • Reaction vial with a magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a reaction vial, combine 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Na₂CO₃ (2.0 equiv.), NBu₄Br (3.0 equiv.), and PdCl₂ (0.02 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1 ratio).

  • Reaction: Seal the vial and heat the reaction at a high temperature (e.g., 100-120 °C). Stir vigorously until the starting material is consumed as monitored by GC or TLC.

  • Work-up: Follow the general work-up procedure as outlined in Protocol 1 (step 5).

  • Purification: Purify the crude product by flash column chromatography as outlined in Protocol 1 (step 6).

Data Presentation

The choice of catalyst, ligand, and reaction conditions significantly impacts the yield and regioselectivity of the coupling reaction.

Table 1: Optimization of Reaction Conditions for C-4 Selectivity

Catalyst (mol %) Ligand (mol %) Base Solvent Temp (°C) C4:C2 Selectivity Yield (%)
Pd(OAc)₂ (2) SPhos (4) K₂CO₃ Dioxane/H₂O 100 ~2:1 N/A
Pd(PEPPSI)-IPr (3) - K₂CO₃ Dioxane 100 ~10:1 70-85
PdCl₂ (2) None Na₂CO₃ Toluene/H₂O 110 >99:1 65-80

(Data compiled and generalized from multiple sources for illustrative purposes.[1][2])

Table 2: Substrate Scope for Ligand-Controlled C-4 Arylation of 2,4-Dichloropyridine

Arylboronic Acid Product Yield (%)
Phenylboronic acid 2-chloro-4-phenylpyridine 85
4-Methoxyphenylboronic acid 2-chloro-4-(4-methoxyphenyl)pyridine 82
4-Trifluoromethylphenylboronic acid 2-chloro-4-(4-(trifluoromethyl)phenyl)pyridine 75
3,5-Dimethylphenylboronic acid 2-chloro-4-(3,5-dimethylphenyl)pyridine 90
4-Formylphenylboronic acid 4-(2-chloropyridin-4-yl)benzaldehyde 68

(Yields are representative for the ligand-controlled protocol.[1][4])

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification A 1. Combine Reactants (2,4-Dichloropyridine, Boronic Acid, Base, Pd Catalyst) B 2. Seal and Purge (Evacuate & backfill with N2/Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Monitor by TLC/GC-MS) C->D E 5. Aqueous Work-up (Solvent extraction) D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H Final Product (2-Chloro-4-Arylpyridine) G->H

Caption: Experimental workflow for ligand-controlled C-4 arylation.

G cluster_input Starting Material cluster_catalyst Catalyst System Choice cluster_output Selective Product Formation Start 2,4-Dichloropyridine Ligand Sterically Hindered NHC Ligand (e.g., IPr) Start->Ligand Pd(0) Cat. NoLigand Ligand-Free 'Jeffery' Conditions Start->NoLigand Pd(II) Cat. + Phase Transfer Cat. C4_Product C-4 Arylation Product Ligand->C4_Product Directs Selectivity NoLigand->C4_Product Enhances Selectivity

Caption: Logic diagram for achieving C-4 selectivity.

Conclusion

The palladium-catalyzed C-4 selective arylation of 2,4-dichloropyridine is a robust and highly effective method for synthesizing valuable 2-chloro-4-arylpyridine intermediates. By carefully selecting either a sterically demanding NHC ligand or employing ligand-free "Jeffery" conditions, researchers can overcome the conventional C-2 reactivity to achieve excellent yields and regioselectivity. These protocols provide a reliable foundation for drug development professionals and scientists to access a wide array of functionalized pyridine derivatives for further elaboration into complex target molecules like this compound analogues.

References

Application Notes and Protocols for 2,4-PDCA in In Vitro Histone Demethylase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone demethylases are crucial epigenetic regulators that remove methyl groups from histone proteins, thereby influencing chromatin structure and gene expression. The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are a major family of these enzymes, which utilize Fe(II) and 2-oxoglutarate (2OG) as cofactors. Dysregulation of KDM activity is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a widely recognized small molecule inhibitor of 2OG-dependent oxygenases, including the JmjC histone demethylases.[1][2][3] It functions as a competitive inhibitor with respect to 2OG, by chelating the active site Fe(II) ion, thus preventing the catalytic reaction.[4][5] Due to its broad-spectrum activity and well-characterized mechanism, this compound serves as a valuable tool and reference compound in the study of histone demethylase function and in the screening for novel, more selective inhibitors.[3][6]

These application notes provide an overview and detailed protocols for utilizing this compound in common in vitro histone demethylase inhibition assays.

Mechanism of Inhibition

The catalytic cycle of JmjC histone demethylases involves the binding of Fe(II), 2-oxoglutarate, and the methylated histone substrate to the enzyme's active site.[7] Molecular oxygen then binds, leading to the oxidative decarboxylation of 2OG and the hydroxylation of the methyl group on the lysine residue. This unstable hemiaminal intermediate then spontaneously releases formaldehyde, resulting in a demethylated lysine.[4]

This compound mimics the binding of the co-substrate 2-oxoglutarate. Its pyridyl nitrogen and 2-carboxylate group chelate the ferrous iron in the active site, occupying the binding pocket and preventing the binding of 2OG, thereby inhibiting the demethylase activity.[3][4]

G cluster_0 JmjC Histone Demethylase Active Site cluster_1 Inhibition Pathway Active_Enzyme JmjC Enzyme + Fe(II) 2OG_Bound Enzyme-Fe(II)-2OG Complex Active_Enzyme->2OG_Bound + 2OG Inhibited_Complex Enzyme-Fe(II)-2,4-PDCA (Inactive Complex) Active_Enzyme->Inhibited_Complex + this compound (Competitive Inhibition) Substrate_Bound Full Catalytic Complex 2OG_Bound->Substrate_Bound + Methylated Histone Reaction Demethylation Reaction (O2 -> Succinate + CO2) Substrate_Bound->Reaction Products Demethylated Histone + Formaldehyde Reaction->Products Products->Active_Enzyme Regeneration Inhibitor This compound Inhibitor->Inhibited_Complex

Figure 1: Simplified pathway of JmjC demethylase activity and its competitive inhibition by this compound.

Quantitative Data: Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined against various JmjC histone demethylases. These values can vary depending on the assay conditions, particularly the concentration of the co-substrate 2-oxoglutarate. The following table summarizes reported IC50 values for this compound against several human histone demethylases.

Target EnzymeAlternative NameSubstrateIC50 (µM)Assay Method
KDM4AJMJD2AH3K9me3~1-5 (range)Various
KDM4CJMJD2CH3K9me3~1-5 (range)Various
KDM4EJMJD2EH3K9me30.29 - 0.88SPE-MS, AlphaScreen
JMJD5KDM8-0.5SPE-MS

Note: IC50 values are context-dependent and can vary based on assay conditions (e.g., enzyme and substrate concentrations). The values presented are for comparative purposes.[1][6][8]

Experimental Protocols

Several in vitro methods can be employed to measure histone demethylase activity and inhibition by this compound. The choice of assay depends on available equipment, throughput requirements, and the specific research question. Common methods include fluorescence-based assays, mass spectrometry, and homogeneous proximity assays like AlphaLISA.[9][10]

Protocol 1: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol is adapted for a generic JmjC demethylase, such as JMJD2A/KDM4A, and is based on commercially available kits.[11] It measures the demethylation of a biotinylated histone peptide substrate.

G cluster_workflow AlphaLISA Assay Workflow Step1 1. Prepare Reagents - Assay Buffer - Enzyme (e.g., JMJD2A) - Cofactors (2OG, Fe(II), Ascorbate) - Inhibitor (this compound) - Biotinylated Peptide Substrate Step2 2. Dispense Inhibitor Add this compound serial dilutions or buffer (control) to a 384-well plate. Step1->Step2 Step3 3. Add Enzyme Add enzyme to the wells and pre-incubate with the inhibitor. Step2->Step3 Step4 4. Initiate Reaction Add substrate and cofactor mix to start the demethylation reaction. Incubate. Step3->Step4 Step5 5. Stop Reaction & Detect Add detection mix: - Streptavidin-Donor Beads - Antibody-Acceptor Beads Step4->Step5 Step6 6. Incubate & Read Incubate in the dark. Read plate on an Alpha-enabled reader. Step5->Step6

Figure 2: Experimental workflow for the AlphaLISA histone demethylase inhibition assay.

Materials:

  • Enzyme: Recombinant human JmjC histone demethylase (e.g., JMJD2A).

  • Substrate: Biotinylated histone H3 peptide with the target methylation mark (e.g., Biotin-H3K36me3).

  • Inhibitor: 2,4-Pyridinedicarboxylic acid (this compound).

  • Cofactors: 2-Oxoglutarate (2OG), (NH4)2Fe(SO4)2·6H2O or FeCl2, L-Ascorbic acid.

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20.

  • Detection Reagents: Streptavidin (SA) Donor beads and AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product.

  • Plate: 384-well white OptiPlate.

  • Instrumentation: Plate reader capable of AlphaLISA detection.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series in Assay Buffer.

    • Prepare working solutions of the enzyme, cofactors, and substrate in Assay Buffer immediately before use. A typical final concentration for JMJD2A is ~0.5 nM, biotinylated H3K36me3 peptide is ~100 nM, 2OG is ~2 µM, Fe(II) is ~5 µM, and ascorbate is ~100 µM.[11]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the this compound dilution series (or Assay Buffer for no-inhibitor control) to the wells.

    • Add 2.5 µL of the enzyme solution (4x final concentration) and pre-incubate for 15 minutes at room temperature.[11]

    • Initiate the enzymatic reaction by adding 2.5 µL of a mix containing the biotinylated peptide substrate and cofactors (4x final concentration).[11]

  • Enzymatic Reaction:

    • Seal the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of the AlphaLISA Acceptor bead mix (diluted in an appropriate buffer, often containing a chelator like EDTA).

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the Streptavidin-Donor bead mix.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader. The signal generated is inversely proportional to the enzyme activity (as the antibody detects the remaining methylated substrate).

Protocol 2: Formaldehyde Dehydrogenase (FDH)-Coupled Spectrophotometric Assay

This assay measures the production of formaldehyde, a byproduct of the demethylation reaction.[4] The formaldehyde is oxidized by formaldehyde dehydrogenase (FDH), which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by the change in absorbance at 340 nm. This method is suitable for JmjC enzymes that demethylate di- and tri-methylated lysines.[4]

Materials:

  • Enzyme: Recombinant human JmjC histone demethylase (e.g., JMJD2E).

  • Substrate: Trimethylated histone peptide (e.g., H3K9me3).

  • Inhibitor: 2,4-Pyridinedicarboxylic acid (this compound).

  • Cofactors: 2-Oxoglutarate (2OG), (NH4)2Fe(SO4)2·6H2O, L-Ascorbic acid.

  • Coupling System: Formaldehyde Dehydrogenase (FDH), β-Nicotinamide adenine dinucleotide (NAD+).

  • Assay Buffer: 50 mM HEPES pH 7.5.

  • Plate: 96-well UV-transparent plate.

  • Instrumentation: Spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix in Assay Buffer containing the JmjC enzyme, peptide substrate, NAD+, FDH, ascorbate, and Fe(II).

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add the this compound dilutions (or buffer for control).

    • Add the master mix to each well.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 2-oxoglutarate to each well.

    • Immediately place the plate in the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • It is crucial to run a counterscreen against FDH to ensure that this compound does not directly inhibit the coupling enzyme.[4]

Concluding Remarks

This compound is an indispensable tool for studying JmjC histone demethylases. Its use as a reference inhibitor is fundamental for validating new assay formats and for providing a benchmark in the search for novel, selective KDM inhibitors. The protocols provided herein offer robust methods for quantifying its inhibitory effects in vitro. When using this compound in cellular assays, cell-permeable ester derivatives are recommended, and downstream effects on specific histone methylation marks should be verified by orthogonal methods such as mass spectrometry or Western blotting.[12][13]

References

Application of 2,4-PDCA in Crystallographic Studies of 2OG Oxygenases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play critical roles in a wide range of biological processes, including hypoxic sensing, histone demethylation, collagen biosynthesis, and DNA repair, making them attractive targets for therapeutic intervention. This compound acts as a competitive inhibitor by mimicking the natural cosubstrate, 2OG, and chelating the active site Fe(II) ion. Its ability to stabilize the enzyme structure makes it an invaluable tool in crystallographic studies aimed at elucidating the structure and function of 2OG oxygenases. This document provides detailed application notes and protocols for the use of this compound in such studies.

Application Notes

This compound is utilized in crystallographic studies of 2OG oxygenases for several key purposes:

  • Enzyme Inhibition and Stabilization: By binding to the active site, this compound inhibits the catalytic activity of the enzyme. This is crucial for preventing substrate turnover and obtaining a homogenous, stable protein sample suitable for crystallization.

  • Structural Elucidation of the Active Site: Co-crystallization of a 2OG oxygenase with this compound allows for the detailed structural characterization of the 2OG binding pocket. This provides insights into the key amino acid residues involved in inhibitor and cosubstrate binding, which is invaluable for structure-based drug design.

  • Fragment-Based Drug Discovery: The pyridine scaffold of this compound serves as a starting point for the development of more potent and selective inhibitors. Crystallographic studies of this compound in complex with a target enzyme can guide the design of derivatives with improved pharmacological properties.

  • Comparative Structural Analysis: Comparing the crystal structures of an enzyme in its apo form, in complex with this compound, and with other inhibitors or substrates can reveal conformational changes associated with ligand binding and catalysis.

While this compound is a broad-spectrum inhibitor, it exhibits a distinct selectivity profile. It is a potent inhibitor of Aspartate/asparagine-β-hydroxylase (AspH) and some Jumonji-C (JmjC) domain-containing histone lysine demethylases (KDMs), but a weaker inhibitor of prolyl hydroxylase domain enzymes (PHDs) and Factor Inhibiting HIF (FIH)[1][2]. This differential inhibition can be exploited in studies focusing on specific subfamilies of 2OG oxygenases.

Quantitative Data

The inhibitory activity of this compound and its derivatives against a panel of human 2OG oxygenases is summarized in the table below. This data is essential for selecting appropriate inhibitor concentrations for co-crystallization trials and for interpreting the functional consequences of enzyme inhibition.

CompoundTarget EnzymeIC50 (µM)Assay MethodReference
This compound AspH~0.03SPE-MS[3][4]
KDM4E~0.3SPE-MS[3]
JMJD5~0.3SPE-MS[3]
PHD2>10SPE-MS[3]
FIH~4.7SPE-MS[5]
RIOX2~4.7SPE-MS[5]
5-F-2,4-PDCA AspH~0.05SPE-MS[5]
KDM4E~0.4SPE-MS[5]
FIH>100SPE-MS[5]
RIOX2>100SPE-MS[5]
5-CF3-2,4-PDCA AspH~0.3SPE-MS[5]
KDM4E~2.5SPE-MS[5]
FIH>100SPE-MS[5]
RIOX2>100SPE-MS[5]

Experimental Protocols

General Protocol for Co-crystallization of a 2OG Oxygenase with this compound

This protocol provides a general framework for the co-crystallization of a 2OG oxygenase with this compound. Specific conditions such as protein concentration, inhibitor concentration, and crystallization buffer composition should be optimized for each target enzyme.

1. Protein Expression and Purification:

  • Express the target 2OG oxygenase in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).
  • Purify the protein to >95% homogeneity using a combination of chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
  • Confirm the identity and purity of the protein by SDS-PAGE and mass spectrometry.

2. Preparation of the Protein-Inhibitor Complex:

  • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).
  • Prepare a stock solution of this compound in a suitable buffer (e.g., the final purification buffer). The pH of the stock solution should be adjusted to be compatible with the protein.
  • Add a 5-10 fold molar excess of this compound to the protein solution.
  • Incubate the mixture on ice for at least 1 hour to allow for complex formation.
  • (Optional) To ensure the active site is loaded with the Fe(II) cofactor, the protein can be pre-incubated with a slight molar excess of a ferrous iron salt (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O) in an anaerobic environment prior to the addition of this compound.

3. Crystallization Screening:

  • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
  • Mix the protein-inhibitor complex with a variety of commercially available or in-house crystallization screens at different ratios (e.g., 1:1, 1:2, 2:1).
  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
  • Monitor the plates regularly for crystal growth over a period of several days to weeks.

4. Crystal Optimization and Harvesting:

  • Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and additives.
  • Harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, typically after soaking in a cryoprotectant solution to prevent ice formation.

5. X-ray Diffraction Data Collection and Structure Determination:

  • Collect X-ray diffraction data from the frozen crystals at a synchrotron source.
  • Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).
  • Solve the crystal structure by molecular replacement using a known structure of a homologous protein as a search model.
  • Refine the structure and build the model of the protein and the bound inhibitor into the electron density map.

Visualizations

Signaling Pathway: General Catalytic Cycle of 2OG Oxygenases and Inhibition by this compound

Caption: Inhibition of the 2OG oxygenase catalytic cycle by this compound.

Experimental Workflow: Co-crystallization of a 2OG Oxygenase with this compound

G Experimental Workflow for Co-crystallization prot_exp Protein Expression & Purification prep_complex Preparation of Protein-Inhibitor Complex prot_exp->prep_complex cryst_screen Crystallization Screening prep_complex->cryst_screen opt_harvest Crystal Optimization & Harvesting cryst_screen->opt_harvest data_collection X-ray Data Collection opt_harvest->data_collection structure_det Structure Determination & Analysis data_collection->structure_det G Rationale for Using this compound in Crystallography PDCA_props This compound Properties mimic 2OG Mimic PDCA_props->mimic chelator Fe(II) Chelator PDCA_props->chelator inhibitor Competitive Inhibitor mimic->inhibitor chelator->inhibitor application Application in Crystallography inhibitor->application stabilize Stabilizes Enzyme application->stabilize trap Traps 'Closed' Conformation application->trap structure_solution Facilitates Structure Solution application->structure_solution outcome Scientific Outcome structure_solution->outcome active_site Elucidate Active Site Geometry outcome->active_site drug_design Inform Structure-Based Drug Design outcome->drug_design mechanism Understand Inhibition Mechanism outcome->mechanism

References

2,4-PDCA as a Tool for Studying Hypoxia-Inducible Factor (HIF) Turnover: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factors (HIFs) are master transcriptional regulators that mediate cellular adaptation to low oxygen conditions (hypoxia). The stability of the HIF-α subunit is tightly controlled by a class of 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl hydroxylase domain enzymes (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxia, the lack of oxygen inhibits PHD activity, leading to HIF-α stabilization, nuclear translocation, and activation of target genes involved in angiogenesis, erythropoiesis, and metabolism.

Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a structural analog of 2-oxoglutarate and acts as a competitive inhibitor of 2-OG dependent dioxygenases.[1] Its cell-permeable esterified forms, such as dimethyl or diethyl pyridine-2,4-dicarboxylate, are valuable chemical tools to pharmacologically inhibit PHDs, thereby stabilizing HIF-α under normoxic conditions and allowing for the detailed study of its turnover and downstream signaling pathways.[2] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in the study of HIF turnover.

Mechanism of Action

Under normal oxygen levels, PHDs utilize O₂ and 2-oxoglutarate to hydroxylate proline residues on the HIF-1α subunit. This post-translational modification is recognized by the VHL E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome. This compound, by mimicking the co-substrate 2-oxoglutarate, binds to the active site of PHDs and competitively inhibits their enzymatic activity. This inhibition prevents HIF-1α hydroxylation, thereby blocking its recognition by VHL and leading to its stabilization and accumulation, even in the presence of oxygen.

HIF_Turnover_Pathway cluster_normoxia Normoxia (High O2) cluster_inhibitor Normoxia + this compound HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH PHDs PHDs PHDs->HIF1a_OH O2 O2 O2->PHDs Two_OG 2-Oxoglutarate Two_OG->PHDs HIF1a_Ub Polyubiquitinated HIF-1α HIF1a_OH->HIF1a_Ub VHL VHL Complex VHL->HIF1a_Ub Ub Ubiquitin Ub->VHL Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_inhibitor HIF-1α Stabilization Stabilization & Accumulation HIF1a_inhibitor->Stabilization PHDs_inhibited PHDs PHDs_inhibited->HIF1a_inhibitor No Hydroxylation PDCA This compound PDCA->PHDs_inhibited Inhibits

Mechanism of this compound in HIF-1α stabilization.

Data Presentation

Enzyme TargetSpeciesIC₅₀ (µM)Assay Conditions
KDM5B/JARID1BHuman3In vitro enzyme assay
RIOX2Human~4.0SPE-MS inhibition assay
AspHHuman~0.03SPE-MS inhibition assay
KDM4EHuman~0.29SPE-MS inhibition assay

Note: The varying assay conditions can influence the apparent IC₅₀ values.

Experimental Protocols

For cellular studies, it is crucial to use a cell-permeable form of this compound, such as dimethyl pyridine-2,4-dicarboxylate or diethyl pyridine-2,4-dicarboxylate . These esterified prodrugs can cross the cell membrane and are subsequently hydrolyzed by intracellular esterases to release the active inhibitor, this compound.[2][3]

Protocol 1: In Vitro PHD2 Inhibition Assay (Adapted)

This protocol is adapted from methods used to characterize other 2-OG analogues and can be used to determine the IC₅₀ of this compound against purified PHD enzymes.[4] It measures the consumption of the co-substrate α-ketoglutarate (2-OG).

Materials:

  • Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)

  • HIF-1α peptide substrate (e.g., a 19-amino acid peptide from the C-terminal oxygen-dependent degradation domain containing Pro564)

  • This compound

  • α-ketoglutarate (2-OG)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • Tricine buffer (pH 7.5)

  • 2,4-dinitrophenylhydrazine (2,4-DNPH) solution

  • NaOH solution

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tricine (pH 7.5), 100 µM FeSO₄, 2 mM L-Ascorbic acid. Prepare fresh.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • Enzyme Reaction:

    • In a 96-well plate, add 20 µL of Assay Buffer.

    • Add 5 µL of the HIF-1α peptide substrate (final concentration ~100 µM).

    • Add 5 µL of serially diluted this compound or DMSO (vehicle control).

    • Add 10 µL of recombinant PHD2 enzyme (final concentration ~3 µM).

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of α-ketoglutarate (final concentration ~500 µM).

    • Incubate at 37°C for 30-60 minutes.

  • Detection of α-ketoglutarate:

    • Stop the reaction by adding a quenching solution.

    • Add 2,4-DNPH solution to each well to derivatize the remaining α-ketoglutarate. Incubate for 10 minutes.

    • Add NaOH solution to develop the color.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PHD2 activity relative to the vehicle control for each this compound concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

PHD_Inhibition_Assay_Workflow A Prepare Reagents (Assay Buffer, Substrate, this compound) B Add Reagents to Plate (Buffer, Peptide, Inhibitor) A->B C Add PHD2 Enzyme & Pre-incubate B->C D Initiate with α-KG & Incubate at 37°C C->D E Stop Reaction & Derivatize with 2,4-DNPH D->E F Measure Absorbance E->F G Calculate % Inhibition & Determine IC50 F->G

Workflow for the in vitro PHD inhibition assay.
Protocol 2: Cellular HIF-1α Stabilization and Half-life Determination

This protocol describes how to treat cultured cells with dimethyl pyridine-2,4-dicarboxylate to stabilize HIF-1α and determine its half-life using a cycloheximide (CHX) chase assay.[5][6]

Materials:

  • Cell line of interest (e.g., HEK293, MDA-MB-231)

  • Complete cell culture medium

  • Dimethyl pyridine-2,4-dicarboxylate (stock solution in DMSO)

  • Cycloheximide (CHX) (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment:

    • Pre-treat cells with dimethyl pyridine-2,4-dicarboxylate (e.g., 1-5 mM) for 2-4 hours under normoxic conditions. Include a vehicle (DMSO) control.

  • Cycloheximide Chase:

    • To measure protein half-life, add cycloheximide (a protein synthesis inhibitor, e.g., 20 µg/mL) to the media of both vehicle- and dimethyl-2,4-PDCA-treated cells.

    • Harvest cells at different time points after CHX addition (e.g., 0, 15, 30, 60, 90 minutes).

  • Cell Lysis:

    • At each time point, immediately place the plate on ice.

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform SDS-PAGE and Western blotting using a primary antibody against HIF-1α.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or α-tubulin).

  • Data Analysis:

    • Quantify the band intensities for HIF-1α and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the HIF-1α signal to the loading control at each time point.

    • Plot the normalized HIF-1α levels (as a percentage of the level at time 0) against time.

    • Calculate the half-life (t₁/₂) by fitting the data to a one-phase exponential decay curve.

Protocol 3: Co-Immunoprecipitation (Co-IP) of VHL and HIF-1α

This protocol is a general method to assess the interaction between VHL and HIF-1α. Treatment with dimethyl pyridine-2,4-dicarboxylate should decrease the amount of HIF-1α that co-precipitates with VHL, as hydroxylation is required for this interaction.[6][7]

Materials:

  • Treated cell lysates (from Protocol 2, before CHX addition)

  • Co-IP Lysis Buffer (non-denaturing, e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-VHL antibody)

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., low pH glycine buffer or Laemmli sample buffer)

  • Primary antibodies for Western blotting (anti-HIF-1α and anti-VHL)

Procedure:

  • Lysate Preparation: Prepare cell lysates from control and dimethyl-2,4-PDCA-treated cells using a non-denaturing Co-IP lysis buffer. Ensure a protein concentration of at least 1 mg/mL.

  • Pre-clearing: Add Protein A/G beads to the lysate (500-1000 µg total protein) and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.

    • Add the anti-VHL primary antibody (2-5 µg) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting. Probe one membrane with an anti-HIF-1α antibody to detect the co-precipitated protein and another with an anti-VHL antibody to confirm the successful immunoprecipitation.

    • Also, run input samples (a small fraction of the initial lysate) to show the total levels of HIF-1α and VHL.

CoIP_Workflow A Cell Lysis (Non-denaturing) B Pre-clear Lysate with Protein A/G Beads A->B C Incubate with Primary Ab (e.g., anti-VHL) B->C D Capture Complexes with Protein A/G Beads C->D E Wash Beads D->E F Elute Proteins E->F G Western Blot Analysis (Probe for HIF-1α) F->G

Workflow for VHL-HIF-1α Co-Immunoprecipitation.

References

Application Notes and Protocols for Microbial Conversion of Lignin to 2,4-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, an abundant and underutilized aromatic biopolymer, represents a promising renewable feedstock for the production of value-added chemicals. One such chemical is 2,4-pyridinedicarboxylic acid (PDCA), a bio-based analogue of terephthalic acid with applications in the synthesis of specialty polymers and as a precursor for pharmaceuticals. This document provides detailed application notes and experimental protocols for the microbial conversion of lignin into PDCA using engineered bacterial strains. The methodologies outlined are based on recent advancements in metabolic engineering and bioprocess optimization.

Principle of Conversion

The microbial conversion of lignin to PDCA typically involves a multi-step process. First, lignin is depolymerized into a mixture of low-molecular-weight aromatic compounds. These monomers are then funneled through the metabolic pathways of engineered microorganisms. A key strategy involves redirecting the native aromatic catabolism of robust bacterial strains, such as Pseudomonas putida, towards the synthesis of PDCA. This is often achieved by modifying the protocatechuate (PCA) degradation pathway. Specifically, the gene for protocatechuate 3,4-dioxygenase (pcaG), which is involved in an ortho-cleavage pathway, is replaced with genes encoding an extradiol dioxygenase (ligAB). This reroutes the intermediate PCA through 4-carboxy-2-hydroxymuconate-semialdehyde (CHMS) to ultimately form PDCA.[1]

Data Presentation

Table 1: Performance of Engineered Strains for PDCA Production from Lignin and Model Compounds
Microbial StrainSubstratePDCA Titer (mg/L)Volumetric Productivity (mg/L/h)Specific Productivity (mg/gCDW/h)Reference
Engineered Pseudomonas putidaProtocatechuate-390-[2]
Engineered Pseudomonas putida KT2440Protocatechuate-580-[3]
Engineered Pseudomonas putida KT24404-hydroxybenzoate-56-[3][4]
Engineered Pseudomonas putida KT2440p-coumarate-12-[3][4]
Engineered Pseudomonas putida ligABSodium hydroxide lignin with alkali + heat pretreatment33-0.1[2]
Mixed culture: P. putida ligAB and Rhodococcus jostii ΔpcaHGSodium hydroxide lignin with alkali + heat pretreatment--1.9 (for P. putida)[2][5]
Engineered Rhodococcus jostiiLignin-derived monoaromatics-->15 times lower than P. putida ligAB[6]
Table 2: Comparison of Lignin Sources and Pretreatment Methods for PDCA Production
Lignin SourcePretreatment MethodMicroorganismResulting PDCA YieldReference
Soda LigninNot specifiedEngineered Pseudomonas putida KT2440Production demonstrated[4]
Sodium Hydroxide LigninAlkali + HeatEngineered Pseudomonas putida ligAB33 mg/L[2][5]
Polymeric Lignin (GVPL)Autoclaved in culture mediumEngineered P. putida KT::ligAB~40 mg/L (0.24 mM)[6]

Experimental Protocols

Protocol 1: Preparation of Lignin Substrate
  • Lignin Source: Obtain technical lignin such as Kraft lignin or soda lignin.

  • Alkaline Pretreatment:

    • Suspend the lignin in a sodium hydroxide solution (concentration may vary, e.g., 1 M).

    • Heat the suspension (e.g., at 121°C for 60 minutes) to depolymerize the lignin into smaller, more bioavailable aromatic compounds.[7]

    • After cooling, neutralize the pH of the lignin hydrolysate to approximately 7.0 using an acid such as HCl.

    • Filter the solution to remove any insoluble material.

    • The resulting solution contains a mixture of lignin-derived monomers and oligomers suitable for microbial conversion.

Protocol 2: Cultivation of Engineered Pseudomonas putida for Resting Cell Bioconversion
  • Strain: Use an engineered Pseudomonas putida strain with a modified PCA metabolic pathway (e.g., P. putida ligAB).

  • Pre-culture Preparation:

    • Inoculate a single colony of the engineered strain into a suitable rich medium (e.g., LB medium).

    • Incubate overnight at 30°C with shaking (e.g., 200 rpm).

  • Main Culture Growth:

    • Inoculate a larger volume of minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose) with the overnight pre-culture.

    • If the engineered pathway is under an inducible promoter, add the inducer (e.g., IPTG) during the exponential growth phase.[2]

    • Continue incubation until the desired cell density is reached (e.g., an OD600 of 4-6).

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Resuspend the cells in the reaction buffer to the desired cell density for the bioconversion. These are the "resting cells".

Protocol 3: Resting Cell Bioconversion of Lignin to PDCA
  • Reaction Setup:

    • In a reaction vessel (e.g., a shake flask or a bioreactor), combine the prepared resting cell suspension with the pretreated lignin substrate.

    • The final concentration of the lignin substrate and the cell density should be optimized for efficient conversion.

  • Incubation:

    • Incubate the reaction mixture under controlled conditions. Optimal temperature is typically around 30°C.

    • Ensure adequate aeration and agitation for efficient microbial activity.

    • Monitor the pH of the reaction and adjust if necessary, as the stability of the intermediate CHMS is pH-sensitive.[6]

  • Sampling and Analysis:

    • Collect samples at regular intervals to monitor the consumption of lignin-derived aromatics and the production of PDCA.

    • Centrifuge the samples to pellet the cells and analyze the supernatant.

Protocol 4: Quantification of PDCA
  • Sample Preparation:

    • The supernatant from the bioconversion reaction can be directly analyzed or may require dilution.

  • Analytical Method:

    • Use High-Performance Liquid Chromatography (HPLC) for the quantification of PDCA.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV detector set at a wavelength suitable for PDCA (e.g., 275 nm).

  • Quantification:

    • Prepare a standard curve of known concentrations of pure PDCA.

    • Compare the peak area of PDCA in the samples to the standard curve to determine its concentration.

Mandatory Visualizations

Microbial_Lignin_Conversion_Workflow cluster_lignin_prep Lignin Preparation cluster_bioconversion Bioconversion cluster_downstream Downstream Processing lignin Lignin Source (e.g., Kraft Lignin) pretreatment Chemical Pretreatment (e.g., Alkaline Hydrolysis) lignin->pretreatment aromatics Lignin-derived Aromatic Monomers pretreatment->aromatics fermentation Resting Cell Bioconversion aromatics->fermentation strain Engineered Microorganism (e.g., Pseudomonas putida) strain->fermentation separation Cell Separation (Centrifugation) fermentation->separation pdca 2,4-Pyridinedicarboxylic Acid (PDCA) separation->pdca analysis Analysis (HPLC) pdca->analysis

Caption: Experimental workflow for the microbial conversion of lignin to PDCA.

Metabolic_Pathway_PDCA lignin Lignin-derived Aromatics (e.g., Vanillate, p-Coumarate) pca Protocatechuate (PCA) lignin->pca Funneling Pathways chms 4-carboxy-2-hydroxymuconate- semialdehyde (CHMS) pca->chms ligAB (extradiol dioxygenase) native_pathway Native Pathway (β-ketoadipate pathway) pca->native_pathway pdca 2,4-Pyridinedicarboxylic Acid (PDCA) chms->pdca Spontaneous/ Enzymatic Steps blocked Blocked by gene knockout (pcaG)

Caption: Engineered metabolic pathway for PDCA production from lignin-derived aromatics.

References

Application Notes and Protocols for Engineering Pseudomonas putida for 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Pyridinedicarboxylic acid (2,4-PDCA), a dipicolinic acid isomer, is a valuable platform chemical with applications in the synthesis of polymers, pharmaceuticals, and agrochemicals. Traditionally produced through chemical synthesis, there is a growing interest in developing sustainable, bio-based production routes. Pseudomonas putida, a versatile and robust Gram-negative soil bacterium, has emerged as a promising chassis for the microbial production of this compound from renewable feedstocks, particularly lignin-derived aromatic compounds. This document provides detailed application notes and protocols for the metabolic engineering of P. putida to produce this compound.

The core strategy involves redirecting the natural aromatic catabolism of P. putida. Lignin, a complex polymer of aromatic subunits, can be depolymerized into a heterogeneous mixture of monoaromatic compounds. P. putida possesses native pathways to funnel many of these aromatics into a central intermediate, protocatechuate (PCA). The key metabolic engineering step is to divert PCA from its native degradation pathway, the β-ketoadipate pathway, towards the production of this compound. This is achieved by introducing a heterologous extradiol dioxygenase.

Metabolic Engineering Strategy

The central metabolic engineering strategy involves blocking the native PCA degradation pathway and introducing a new pathway for its conversion to this compound.

Signaling Pathway for this compound Production

Metabolic Pathway for this compound Production cluster_lignin Lignin Valorization cluster_funneling Biological Funneling cluster_native_pathway Native β-Ketoadipate Pathway (Blocked) cluster_engineered_pathway Engineered this compound Pathway Lignin Lignin Aromatic Monomers Aromatic Monomers Lignin->Aromatic Monomers Depolymerization Protocatechuate (PCA) Protocatechuate (PCA) Aromatic Monomers->Protocatechuate (PCA) Native P. putida Pathways β-Ketoadipate Pathway β-Ketoadipate Pathway Protocatechuate (PCA)->β-Ketoadipate Pathway pcaGH (deleted) CHMS 4-carboxy-2-hydroxymuconate-6-semialdehyde Protocatechuate (PCA)->CHMS ligAB (introduced) This compound 2,4-Pyridinedicarboxylic Acid CHMS->this compound Spontaneous Cyclization

Caption: Metabolic pathway for this compound production in engineered P. putida.

Quantitative Data Summary

The following table summarizes the production of this compound and its precursor, 2-pyrone-4,6-dicarboxylic acid (PDC), in various engineered Pseudomonas putida strains under different conditions.

StrainSubstrate(s)Titer (g/L)Molar Yield (mol/mol)Productivity (g/L/h)Reference(s)
P. putida KT2440 (pSEVA631-ligABC)p-Coumaric acid22.7 (PDC)1.00.21[1]
P. putida KT2440 ΔpcaGH Δcrcp-Coumaric acid and/or Ferulic acid22.7 (PDC)1.00.21[1]
Engineered P. putidaGlucose0.494N/AN/A[2]
Engineered P. putida ligABProtocatechuateN/AN/A0.390[3][4]
Engineered P. putida ligABSodium hydroxide lignin0.033N/A0.0001 (g/g/h)[3][4]
P. putida ligAB + R. jostii ΔpcaHG (co-culture)LigninN/AN/A0.0019 (g/gP. putida/h)[3][4]

N/A: Not Available in the provided search results.

Experimental Protocols

Strain Engineering: Gene Deletion and Integration

This protocol describes a general workflow for deleting the native pcaGH genes and integrating the heterologous ligAB genes into the P. putida KT2440 chromosome using homologous recombination.

Workflow for Strain Engineering

Strain Engineering Workflow Start Start Construct_Deletion_Vector Construct pcaGH Deletion Vector (e.g., pK18mobsacB based) Start->Construct_Deletion_Vector Transform_P_putida Transform P. putida KT2440 with Deletion Vector Construct_Deletion_Vector->Transform_P_putida First_Recombination Select for Single Crossover Events (e.g., on Kanamycin plates) Transform_P_putida->First_Recombination Second_Recombination Induce Second Crossover (e.g., on Sucrose plates) First_Recombination->Second_Recombination Screen_Mutants Screen for pcaGH Deletion (PCR and sequencing) Second_Recombination->Screen_Mutants Construct_Integration_Vector Construct ligAB Integration Vector Screen_Mutants->Construct_Integration_Vector Transform_Mutant Transform ΔpcaGH Mutant with Integration Vector Construct_Integration_Vector->Transform_Mutant Select_Integrants Select for Integration Events Transform_Mutant->Select_Integrants Verify_Strain Verify Final Engineered Strain Select_Integrants->Verify_Strain End End Verify_Strain->End

Caption: Workflow for generating an engineered P. putida strain for this compound production.

Materials:

  • P. putida KT2440

  • E. coli cloning strain (e.g., DH5α)

  • Suicide vector (e.g., pK18mobsacB)[5]

  • Restriction enzymes, DNA ligase, and other molecular biology reagents

  • Primers for amplifying homologous regions and for screening

  • LB medium

  • Antibiotics (e.g., kanamycin, gentamicin)

  • Sucrose

Protocol:

  • Construction of the pcaGH Deletion Vector:

    • Amplify ~800 bp upstream and downstream regions of the pcaGH gene cluster from P. putida KT2440 genomic DNA using PCR.

    • Clone these two fragments into a suicide vector like pK18mobsacB, flanking a selection marker if necessary. This can be done using standard restriction digestion and ligation or by Gibson Assembly.[6]

    • Transform the resulting plasmid into an E. coli cloning strain and verify the construct by sequencing.

  • Transformation and Homologous Recombination in P. putida :

    • Introduce the deletion vector into P. putida KT2440 via electroporation or conjugation.

    • Select for single-crossover integrants on agar plates containing the appropriate antibiotic (e.g., kanamycin for pK18mobsacB).

    • To select for the second crossover event (excision of the plasmid), cultivate the single-crossover mutants in non-selective medium and then plate on medium containing sucrose (for vectors with the sacB counter-selection marker).

    • Screen the resulting colonies for the desired double-crossover mutants (where the pcaGH genes are deleted) by PCR using primers that flank the deleted region. Confirm the deletion by DNA sequencing.

  • Integration of ligAB Genes:

    • Codon-optimize the ligAB genes for expression in P. putida and synthesize them.

    • Clone the ligAB genes under the control of a suitable promoter (e.g., a constitutive or inducible promoter) into an integration vector or a broad-host-range plasmid.

    • Introduce this construct into the P. putida ΔpcaGH strain. If using an integration vector, follow a similar homologous recombination procedure as for the gene deletion.

Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation process for the production of this compound from a glucose-based medium.

Materials:

  • Engineered P. putida strain

  • Bioreactor (e.g., 1.0 L working volume)

  • Seed culture medium (e.g., modified M9 medium)[7]

  • Batch fermentation medium (e.g., modified M9 medium)[7]

  • Feed solution (concentrated glucose and other necessary nutrients)[7]

  • pH control agent (e.g., 14-15% w/v NH₄OH)[7]

  • Antifoam agent

Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered P. putida strain into a flask containing seed medium.

    • Incubate at 30°C with shaking (e.g., 200 RPM) until the culture reaches a desired optical density (e.g., mid-exponential phase).

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the initial batch fermentation medium.

    • Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1.

    • Set the fermentation parameters: temperature at 30°C, and pH controlled at 7.0 using NH₄OH, which also serves as a nitrogen source.[7] Maintain dissolved oxygen (DO) at a setpoint (e.g., 30% of air saturation) by controlling the agitation speed and airflow rate.

  • Fed-Batch Phase:

    • Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated feed solution.

    • The feeding strategy can be designed to maintain a low concentration of the carbon source to avoid overflow metabolism.

    • If an inducible promoter is used for ligAB expression, add the inducer (e.g., IPTG) when the culture reaches a certain cell density.

  • Sampling and Analysis:

    • Take samples periodically to monitor cell growth (OD₆₀₀), substrate consumption, and this compound production.

    • Centrifuge the samples to separate the cells from the supernatant. Store the supernatant at -20°C for later analysis.

Quantification of this compound

This protocol describes the quantification of this compound in the fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a constant concentration of a modifying acid like formic acid or phosphoric acid)

  • This compound standard

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Preparation:

    • Thaw the supernatant samples.

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).

    • Prepare a series of dilutions from the stock solution to create a standard curve with known concentrations.

  • HPLC Analysis:

    • Set up the HPLC method with the appropriate column, mobile phase, flow rate, and detector wavelength (this compound has a UV absorbance maximum).

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.

Concluding Remarks

The metabolic engineering of Pseudomonas putida offers a promising avenue for the sustainable production of this compound from renewable resources. The protocols and data presented here provide a foundation for researchers to develop and optimize their own production strains and processes. Further improvements in this compound titers and yields can be achieved through systematic optimization of the host strain, the expression of key enzymes, and the fermentation process. This includes strategies such as enhancing precursor supply, improving cellular tolerance to this compound, and optimizing feedstock utilization.

References

Application Notes and Protocols for Treating Plant Seedlings with 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the treatment of plant seedlings with 2,4-Pyridinedicarboxylic Acid (2,4-PDCA), a chemical agent that impacts plant growth and development. This compound acts as a structural analog of 2-oxoglutarate, leading to the inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in various plant physiological processes.[1][2][3][4] This protocol is designed for researchers investigating plant cell wall biology, hormone signaling, and the development of novel herbicides or plant growth regulators. The provided methodologies are based on established research and are intended to be adapted to specific experimental needs.

Introduction

2,4-Pyridinedicarboxylic acid (this compound) is a molecule of significant interest in plant biology due to its inhibitory effects on 2-oxoglutarate-dependent dioxygenases.[1][2][3][4] One of the key enzyme families affected are the Prolyl 4-hydroxylases (P4Hs), which are involved in the post-translational modification of hydroxyproline-rich glycoproteins (HRGPs).[1][2] HRGPs are essential components of the plant cell wall, playing a critical role in cell expansion and division.

By inhibiting P4Hs, this compound disrupts the proper O-glycosylation of HRGPs, leading to defects in cell wall structure and subsequent alterations in plant growth.[1] Studies on tomato seedlings have demonstrated that treatment with this compound results in a dose-dependent reduction in root and hypocotyl length, with roots showing a more pronounced sensitivity.[1][2][3] At higher concentrations, this can manifest as bulged root epidermal cells, a classic symptom of glycosylation defects.[1][3] Biochemically, this compound treatment leads to a decrease in hydroxyproline content and a reduction in the accumulation of arabinogalactan-proteins (AGPs), a subclass of HRGPs.[1][3]

This document outlines a comprehensive protocol for treating plant seedlings with this compound, enabling researchers to systematically study its effects on plant morphology, physiology, and biochemistry.

Data Presentation

The following tables summarize the quantitative data from studies on the effect of this compound on tomato seedlings.

Table 1: Effect of this compound on Hypocotyl and Root Length of Tomato Seedlings

This compound Concentration (µM)Mean Hypocotyl Length (cm)Mean Root Length (cm)
0 (Control)No significant changeNo significant change
100No significant change1.7 cm decrease
2501.5 cm decrease5.0 cm decrease

Data adapted from studies on 10-day old tomato seedlings.[1][2]

Table 2: Effect of this compound on Hydroxyproline Content in Tomato Seedlings

This compound Concentration (µM)Hydroxyproline Content in ShootsHydroxyproline Content in Roots
0 (Control)No significant changeBaseline
100Minor, non-significant changes50% reduction
250Reduction>70% reduction

Data reflects changes relative to control seedlings.[1][2]

Experimental Protocols

This section provides a detailed methodology for treating plant seedlings with this compound. The protocol is based on the treatment of tomato (Solanum lycopersicum) seedlings but can be adapted for other plant species.

Materials
  • Plant seeds (e.g., Solanum lycopersicum)

  • 2,4-Pyridinedicarboxylic acid (this compound)

  • Murashige and Skoog (MS) medium, including basal salts and vitamins

  • Sucrose

  • Phytagel or Agar

  • Potassium hydroxide (KOH) for pH adjustment

  • Sterile petri dishes or culture vessels

  • Sterile distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Autoclave

  • Laminar flow hood

Stock Solution Preparation
  • Prepare a 100 mM stock solution of this compound:

    • Dissolve the appropriate amount of this compound in sterile distilled water.

    • The solution may require gentle heating and stirring to fully dissolve.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 4°C in the dark.

Experimental Procedure
  • Seed Sterilization:

    • Surface sterilize plant seeds by washing them with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite solution with a few drops of Tween-20.

    • Rinse the seeds 3-5 times with sterile distilled water inside a laminar flow hood.

  • Preparation of Treatment Media:

    • Prepare MS medium according to the manufacturer's instructions. Typically, this involves dissolving the powdered medium and sucrose (1-3% w/v) in distilled water.

    • Adjust the pH of the medium to 5.7-5.8 using KOH.

    • Add a gelling agent such as Phytagel (0.2-0.3% w/v) or Agar (0.7-0.8% w/v).

    • Autoclave the medium at 121°C for 20 minutes.

    • Allow the medium to cool to approximately 50-60°C in a laminar flow hood.

    • Add the sterile this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0 µM, 100 µM, 250 µM).

    • Pour the medium into sterile petri dishes or culture vessels.

  • Seed Plating and Germination:

    • Once the medium has solidified, place the sterilized seeds on the surface of the medium under sterile conditions.

    • Seal the petri dishes with parafilm.

    • Place the plates in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22-25°C).

  • Data Collection and Analysis (after a defined growth period, e.g., 10 days):

    • Morphological Analysis:

      • Carefully remove the seedlings from the medium.

      • Measure the length of the hypocotyl and the primary root using a ruler or digital calipers.

      • Photograph the seedlings for qualitative documentation.

      • Observe and record any morphological changes, such as the presence of bulged root epidermal cells, especially at higher concentrations.[1][3]

    • Biochemical Analysis (Hydroxyproline Content):

      • Separate the shoots and roots of the seedlings.

      • Freeze the samples in liquid nitrogen and store them at -80°C until analysis.

      • Determine the hydroxyproline content using established colorimetric methods.

    • Gene Expression Analysis:

      • For investigating the molecular mechanism, the expression levels of genes encoding P4Hs can be analyzed using quantitative real-time PCR (qRT-PCR).[2]

Visualizations

Signaling Pathway

G PDCA This compound Dioxygenase 2-Oxoglutarate-Dependent Dioxygenases (e.g., P4Hs) PDCA->Dioxygenase Inhibits Glycosylation HRGP O-Glycosylation Dioxygenase->Glycosylation Catalyzes HRGPs Hydroxyproline-Rich Glycoproteins (HRGPs) HRGPs->Glycosylation CellWall Cell Wall Integrity and Assembly Glycosylation->CellWall Maintains Growth Inhibition of Cell Elongation (Shorter Roots and Hypocotyls) CellWall->Growth Affects

Caption: Inhibitory pathway of this compound on plant growth.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment Seed_Sterilization Seed Surface Sterilization Media_Prep MS Media Preparation with this compound Seed_Sterilization->Media_Prep Plating Seed Plating Media_Prep->Plating Incubation Incubation in Growth Chamber Plating->Incubation Morphological Morphological Analysis Incubation->Morphological Biochemical Biochemical Analysis Incubation->Biochemical Gene_Expression Gene Expression Analysis Incubation->Gene_Expression

Caption: Experimental workflow for this compound seedling treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-PDCA Concentration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of pyridine-2,4-dicarboxylic acid (2,4-PDCA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is pyridine-2,4-dicarboxylic acid (this compound) and what is its primary mechanism of action in cell culture?

Pyridine-2,4-dicarboxylic acid (this compound), also known as lutidinic acid, is a small molecule that acts as a structural analog of 2-oxoglutarate (2OG). This structural similarity allows it to function as a competitive inhibitor of 2OG-dependent oxygenases. These enzymes play crucial roles in various cellular processes, including epigenetic regulation and hypoxia signaling. By binding to the active site of these enzymes, this compound can modulate downstream cellular pathways.

Q2: Which specific cellular targets are inhibited by this compound?

This compound is known to inhibit a range of 2-oxoglutarate-dependent dioxygenases. Key targets relevant to drug discovery and research include:

  • Histone Lysine Demethylases (KDMs): this compound has been shown to inhibit members of the Jumonji C (JmjC) domain-containing family of histone demethylases, such as KDM5B/Jarid1B/PLU1 and JMJD2E.[1][2][3] Inhibition of these enzymes can alter histone methylation patterns and consequently influence gene expression.

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): By inhibiting PHDs, this compound can prevent the degradation of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normoxic conditions.[4][5] This leads to the stabilization of HIF-1α, which can then activate the transcription of genes typically associated with a hypoxic response.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell line, the specific biological question, and the experimental endpoint. However, a general starting point can be derived from published in vitro and in-cell inhibition data. For initial dose-response experiments, a broad range from low micromolar (µM) to low millimolar (mM) is often tested. Based on available data, concentrations between 1 µM and 250 µM have been used in various studies.[3][6][7][8]

Q4: How should I prepare and store this compound stock solutions?

For consistency and to avoid repeated freeze-thaw cycles, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, such as sterile water or a buffer compatible with your cell culture medium. The solubility of this compound is 2.49 g/L. Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guides

Issue 1: No or Weak Biological Effect Observed

Possible Causes:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the target enzyme in your specific cell line.

  • Poor Cell Permeability: While generally cell-permeable, the efficiency of uptake can vary between cell types.

  • Rapid Compound Degradation: The stability of this compound in your specific cell culture medium over the course of the experiment may be a factor.

  • Cell Line Insensitivity: The target enzyme may not be highly expressed or functionally critical in your chosen cell line.

Solutions:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 1 mM) to determine the optimal effective concentration for your desired endpoint (e.g., IC50 for cytotoxicity, EC50 for target engagement).

  • Increase Incubation Time: Extend the duration of the treatment to allow for sufficient cellular uptake and target inhibition.

  • Verify Target Expression: Confirm the expression of your target enzyme (e.g., KDM5B, PHDs) in your cell line using techniques like Western blotting or qPCR.

  • Use a Positive Control: If possible, use a known activator of the pathway you are studying (e.g., a hypoxia-mimetic agent like cobalt chloride for HIF-1α stabilization) to ensure your assay is working correctly.[4]

Issue 2: High Cell Toxicity or Off-Target Effects

Possible Causes:

  • Excessive Concentration: High concentrations of this compound can lead to off-target effects and general cytotoxicity.

  • Solvent Toxicity: If using a solvent other than water, ensure the final concentration in the culture medium is not toxic to the cells.

  • Prolonged Incubation: Long exposure times, even at moderate concentrations, can sometimes induce cellular stress.

Solutions:

  • Determine the Cytotoxic Concentration (IC50): Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells. Aim to work at concentrations below the IC50 for target-specific effects.

  • Optimize Incubation Time: Conduct a time-course experiment to find the shortest incubation time that yields the desired biological effect.

  • Vehicle Control: Always include a vehicle control (cell culture medium with the same concentration of the solvent used for the this compound stock) to account for any effects of the solvent.

  • Consider Off-Target Effects: Be aware that as a broad inhibitor of 2OG-dependent oxygenases, this compound can have pleiotropic effects.[6][7][8] Validate your findings using more specific inhibitors if available or through genetic approaches (e.g., siRNA knockdown of the target enzyme).

Data Presentation

Table 1: In Vitro and In-Cell Inhibitory Concentrations of this compound for Various 2-Oxoglutarate-Dependent Oxygenases

Target EnzymeAssay TypeSubstrateIC50 (µM)Reference
JmjD2dRapidFire AssaySingle Peptide0.3[9]
JmjD2dRapidFire AssayMultiplex Peptides0.5[9]
KDM5BIn VitroH3(1-15)K4me33 ± 1[3]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration. This table provides a summary of reported values to guide initial experimental design.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 mM down to 0.1 µM. Include a vehicle-only control.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing HIF-1α Stabilization by Western Blot

This protocol describes how to determine the effective concentration of this compound for stabilizing HIF-1α.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Positive control (e.g., CoCl2 or a hypoxia chamber)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against HIF-1α and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM) for a specific time (e.g., 4-8 hours). Include a vehicle control and a positive control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. It is crucial to work quickly and keep the samples on ice as HIF-1α is very labile.[10] For robust detection, consider preparing nuclear extracts as stabilized HIF-1α translocates to the nucleus.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Image the blot using a chemiluminescence detection system.

  • Analysis: Compare the intensity of the HIF-1α bands in the this compound-treated samples to the controls. An increase in the HIF-1α band intensity indicates stabilization.

Mandatory Visualizations

HIF1a_Stabilization_Pathway cluster_normoxia Normoxia cluster_hypoxia_response Hypoxia Response HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHDs PHDs O2 O2 O2->PHDs Fe2 Fe(II) Fe2->PHDs TwoOG 2-Oxoglutarate TwoOG->PHDs PDCA This compound PDCA->PHDs Inhibition HIF1a_stable HIF-1α PDCA->HIF1a_stable Stabilization VHL VHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Nucleus->HIF1_complex Dimerization Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation

Caption: Mechanism of HIF-1α stabilization by this compound.

Experimental_Workflow_Optimization start Start: Define Experimental Goal dose_response 1. Dose-Response & Cytotoxicity (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 select_concentration Select Non-Toxic Concentration Range determine_ic50->select_concentration target_engagement 2. Target Engagement Assay (e.g., Western Blot for HIF-1α) select_concentration->target_engagement time_course 3. Time-Course Experiment target_engagement->time_course determine_optimal_time Determine Optimal Incubation Time time_course->determine_optimal_time downstream_assay 4. Downstream Functional Assay (e.g., qPCR for target genes) determine_optimal_time->downstream_assay end Optimized Protocol downstream_assay->end

Caption: Workflow for optimizing this compound concentration.

References

Troubleshooting low yield in the synthesis of 2,4-PDCA derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-pyridinedicarboxylic acid (2,4-PDCA) derivatives, with a primary focus on addressing issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the synthesis of this compound derivatives?

Low yields in the synthesis of this compound derivatives can arise from a variety of factors, often related to reaction conditions, reagent quality, and the inherent reactivity of the substrates. Key issues include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pressure are critical parameters. Deviations from the optimal conditions for a specific transformation can significantly reduce product formation.[1]

  • Inappropriate Catalyst, Ligand, or Solvent Selection: The choice of catalyst, and in many cases a supporting ligand, is crucial, particularly in cross-coupling reactions. The solvent system must also be chosen carefully to ensure solubility of reactants and compatibility with the catalytic system.[2]

  • Purity of Reactants: The presence of impurities in starting materials can lead to the formation of side products or inhibit the catalyst, thereby lowering the yield of the desired this compound derivative.[1]

  • Steric Hindrance: The size of substituent groups on either the pyridine ring or the coupling partner can impede the reaction, leading to lower yields. This is particularly noticeable in reactions like the Buchwald-Hartwig amination where bulky amines may react poorly.[2]

  • Side Reactions and Product Decomposition: The formation of stable, undesired byproducts can compete with the desired reaction pathway. Additionally, the product itself may be unstable under the reaction or workup conditions.

  • Inefficient Purification: Significant product loss can occur during extraction, chromatography, or crystallization steps, leading to a low isolated yield.[1]

Q2: I am seeing a low yield in my Buchwald-Hartwig amination to produce a 5-aminoalkyl-substituted this compound derivative. What should I investigate?

Low yields in this specific reaction are often linked to the choice of ligand, solvent, base, and the nature of the amine. Based on documented optimizations, consider the following:

  • Ligand Choice: A ligand screen is highly recommended. While Xantphos has been used in similar systems, Josiphos (specifically SL-J009-1) has been shown to improve conversion and reduce byproduct formation in the synthesis of 5-substituted this compound derivatives.[2]

  • Solvent Selection: Ethereal solvents like 1,4-dioxane have been found to be more effective than THF, DME, or toluene due to the better solubility of the starting materials.[2]

  • Base Selection: The choice of base can influence the reaction outcome. Hünig's base (N,N-diisopropylethylamine) has been reported to improve yields compared to pyridine.[2]

  • Amine Reactivity: Linear alkylamines generally provide good yields. However, α-branched alkylamines can result in poor yields due to steric hindrance. Anilines have been reported to be unsuitable for this particular transformation.[2]

Q3: My esterification of the dicarboxylic acid is incomplete. How can I improve the yield of the corresponding diester?

Incomplete esterification is a common issue. To drive the reaction to completion, consider the following approaches:

  • Fischer-Speier Esterification: This classic method uses an excess of the alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄ or SOCl₂ in methanol).[3][4][5] The large excess of alcohol shifts the equilibrium towards the product.[5] Water removal, for instance with a Dean-Stark apparatus, can also be employed to drive the reaction to completion.[5]

  • Alternative Esterification Reagents: For substrates that are sensitive to strong acids, other methods can be used:[4]

    • SOCl₂ followed by Alcohol: A two-step process where the diacid is first converted to the diacyl chloride with thionyl chloride, which is then reacted with the alcohol.[4]

    • Steglich Esterification: Uses DCC (or EDC) and a catalytic amount of DMAP. This method is suitable for acid-sensitive substrates.[4]

    • Alkylating Agents: Reagents like iodomethane or dimethyl sulfate can be used to form methyl esters, but may also alkylate other nucleophilic sites.[4]

Q4: Are there common side products to be aware of during the synthesis of this compound derivatives?

The formation of side products is highly dependent on the specific reaction being performed. However, some general possibilities include:

  • Incomplete reactions: Mono-esterified or mono-aminated products in diesterification or diamination reactions, respectively.

  • Hydrolysis: If water is present, hydrolysis of ester or amide functionalities can occur, especially under acidic or basic conditions.

  • Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid groups can be a competing reaction.

  • Byproducts from the catalyst/ligand: In cross-coupling reactions, side products arising from the decomposition or side reactions of the catalyst and ligands can complicate purification.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low yields in the synthesis of this compound derivatives.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Derivative Synthesis Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->ReviewConditions AnalyzeCrude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) ReviewConditions->AnalyzeCrude SideProducts Side Products or Starting Material? AnalyzeCrude->SideProducts OptimizeConditions Optimize Reaction Conditions (Concentration, Temp, Time) SideProducts->OptimizeConditions Mainly Starting Material ChangeReagents Investigate Alternative Reagents (Catalyst, Ligand, Solvent, Base) SideProducts->ChangeReagents Significant Side Products Purification Review Purification Method SideProducts->Purification Desired Product Formed OptimizeConditions->AnalyzeCrude Success Improved Yield OptimizeConditions->Success ChangeReagents->AnalyzeCrude ChangeReagents->Success ProductLoss Product Loss During Workup/ Purification? Purification->ProductLoss OptimizePurification Optimize Purification (Different column, Recrystallization solvent) ProductLoss->OptimizePurification Yes ProductLoss->Success No OptimizePurification->Success

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocols

Synthesis of Dimethyl 5-fluoro-pyridine-2,4-dicarboxylate

This protocol is adapted from a reported synthesis of fluorinated this compound derivatives.[3]

Step 1: Esterification of 5-fluoro-pyridine-2,4-dicarboxylic acid

  • Suspend 5-fluoro-pyridine-2,4-dicarboxylic acid in methanol.

  • Add thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Reflux the reaction mixture until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the crude dimethyl ester.

  • Purify the product, for example, by column chromatography.

Step 2: (If starting from a different precursor) Palladium-Catalyzed Carbonylation

This is a general representation of a carbonylation reaction that can be used to introduce the carboxylate groups.

  • In a sealed flask, dissolve the corresponding di-substituted pyridine precursor in methanol.

  • Add a palladium catalyst (e.g., Cl₂Pd-rac-BINAP, 1 mol%) and a base (e.g., Hünig's base).

  • Pressurize the vessel with carbon monoxide (CO) gas (e.g., 1.5 atm).

  • Heat the reaction mixture (e.g., to 100 °C) until the reaction is complete.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Saponification to the Dicarboxylic Acid (if needed)

  • Dissolve the dimethyl ester in a mixture of methanol and water.

  • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH).

  • Allow the reaction to warm to room temperature and stir until the hydrolysis is complete.

  • Acidify the reaction mixture with HCl to precipitate the dicarboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination for 5-Substituted this compound Derivatives[2]
ParameterConditionObservation
Ligand XantphosUnsatisfactory yields
Josiphos (SL-J009-1)Improved conversion, reduced byproducts
Solvent TolueneLimited solubility of starting material
THF, DMELower yields than 1,4-dioxane
1,4-DioxaneHigher yields due to better solubility
Base PyridineLower yield
Hünig's baseImproved reaction yield
Amine Linear alkylaminesProductive amination
α-branched alkylaminesPoor yields (steric hindrance)
AnilinesNot suitable nucleophiles
Table 2: Yields for the Synthesis of F- and CF₃-substituted this compound Derivatives[3]
StepReagents and ConditionsYield Range
Esterification SOCl₂, MeOH, reflux59–93%
Carbonylation CO (1.5 atm), Cl₂Pd-rac-BINAP (1 mol%), Hünig's base, MeOH, 100 °C89–94%
Hydrolysis LiOH, MeOH/H₂O, 0 °C to rt86–99%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key reaction parameters and the outcome in the synthesis of this compound derivatives.

LogicalRelationships Key Parameter Influence on Reaction Outcome cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst/Ligand Choice Yield Yield Catalyst->Yield Purity Purity Catalyst->Purity SideProducts Side Products Catalyst->SideProducts Solvent Solvent System Solvent->Yield Solvent->Purity Temperature Reaction Temperature Temperature->Yield Temperature->SideProducts Substrate Substrate Sterics/Electronics Substrate->Yield Substrate->SideProducts

Caption: Logical relationships between parameters and outcomes.

References

Technical Support Center: Addressing Off-Target Effects of 2,4-PDCA in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the off-target effects of 2,4-pyridinedicarboxylic acid (2,4-PDCA) in cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments using this compound.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases. It functions as a structural mimic of the co-substrate 2-oxoglutarate, competitively inhibiting a wide range of enzymes, including Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and prolyl hydroxylases (PHDs).[1][2] This inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of the cellular response to low oxygen.

Q2: I am not observing the expected stabilization of HIF-1α after treating my cells with this compound. What could be the problem?

A2: Several factors could contribute to the lack of HIF-1α stabilization. Here is a troubleshooting guide:

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations can vary between cell types.
Incorrect Treatment Duration Conduct a time-course experiment. HIF-1α stabilization is a dynamic process, and the peak level can vary.
Cell Line Specificity The response to this compound can be cell-type dependent. Confirm that your cell line is known to express the necessary components of the HIF-1α pathway.
Issues with Protein Extraction HIF-1α is a highly labile protein. Ensure rapid cell lysis on ice with a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors. For robust detection, consider preparing nuclear extracts as stabilized HIF-1α translocates to the nucleus.[3]
Western Blotting Problems Use a validated antibody for HIF-1α. Run positive controls, such as lysates from cells treated with cobalt chloride (CoCl₂) or desferrioxamine (DFO), which are known to stabilize HIF-1α. Ensure efficient protein transfer and use an appropriate blocking buffer.[1][2]

Q3: I am observing significant cytotoxicity at concentrations where I expect to see on-target effects. Is this an off-target effect?

A3: It is possible that the observed cytotoxicity is due to off-target effects. This compound's broad specificity and metal-chelating properties can lead to unintended cellular consequences.

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G cluster_0 Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Dose_Response Perform Detailed Dose-Response Curve Start->Dose_Response Compare_IC50 Compare Cytotoxicity IC50 with On-Target IC50 Dose_Response->Compare_IC50 Off_Target_Suspected Off-Target Effect Suspected Compare_IC50->Off_Target_Suspected On_Target_Hypothesis Cytotoxicity Correlates with On-Target Activity Off_Target_Suspected->On_Target_Hypothesis No CETSA Confirm Target Engagement (e.g., CETSA) Off_Target_Suspected->CETSA Yes Conclusion_On_Target Conclusion: Cytotoxicity is likely an on-target effect On_Target_Hypothesis->Conclusion_On_Target Validate_Target Validate with Target Knockdown/Knockout Rescue_Experiment Perform Rescue Experiment (e.g., add back downstream product) Validate_Target->Rescue_Experiment CETSA->Validate_Target Conclusion_Off_Target Conclusion: Cytotoxicity is likely an off-target effect Rescue_Experiment->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Q4: How can I definitively distinguish between on-target and off-target effects of this compound?

A4: A multi-faceted approach is necessary to confidently deconvolute on- and off-target effects. Refer to the detailed "Experimental Workflow for Distinguishing On-Target vs. Off-Target Effects" section below. Key strategies include using genetic approaches (e.g., CRISPR/Cas9-mediated knockout of the intended target), performing cellular thermal shift assays (CETSA) to confirm target engagement, and using structurally distinct inhibitors that target the same protein.

Q5: Could this compound's structural similarity to 2-oxoglutarate lead to off-target effects on metabolism?

A5: Yes, this is a valid concern. 2-oxoglutarate is a key intermediate in the Krebs cycle and is central to the intersection of carbon and nitrogen metabolism, including glutamine metabolism.[4][5][6] By mimicking 2-OG, this compound could potentially interfere with enzymes involved in these pathways. It is advisable to assess key metabolic readouts, such as cellular glutamine and glutamate levels, when observing unexpected phenotypes.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various 2-oxoglutarate dependent dioxygenases. This data highlights the broad-spectrum nature of the inhibitor.

Target EnzymeEnzyme ClassIC50 (µM)Reference
Aspartate/asparagine-β-hydroxylase (AspH)Hydroxylase~0.03[2]
Lysine-specific demethylase 4E (KDM4E)Histone Demethylase~0.29[2]
Ribosomal oxygenase 2 (RIOX2)Hydroxylase~4.0[2]
Factor inhibiting HIF (FIH)Hydroxylase~4.7[2]
Prolyl hydroxylase domain protein 2 (PHD2)Hydroxylase~3.9[1]
Jumonji domain-containing protein 5 (JMJD5)Demethylase~0.3[1]

Experimental Protocols

Protocol 1: Western Blot for HIF-1α Stabilization

Objective: To detect the stabilization of HIF-1α protein in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Positive control (e.g., CoCl₂ or DFO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or a positive control for the desired time. Include a vehicle-treated control.

  • Crucially, perform all subsequent steps on ice to prevent HIF-1α degradation.

  • Aspirate the media and wash the cells once with ice-cold PBS.

  • Lyse the cells directly on the plate with ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane for 1 hour.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its intended target protein within intact cells.

Materials:

  • Cell culture reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Western blotting reagents (as above)

Procedure:

  • Culture cells to a sufficient density.

  • Treat cells with this compound or vehicle control for a specified time to allow for compound entry and binding.

  • Harvest and wash the cells, then resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3-5 minutes).

  • Cool the tubes to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the soluble target protein in each sample by Western blot. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Mandatory Visualizations

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HIF1a_Pathway cluster_Normoxia Normoxia (Sufficient O2) cluster_Hypoxia Hypoxia (Low O2) or this compound HIF1a HIF-1α HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH Hydroxylation PHDs PHDs O2 O2 O2->PHDs Fe2 Fe(II) Fe2->PHDs OG 2-OG OG->PHDs VHL VHL E3 Ligase HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex PDCA This compound PHDs_inhibited PHDs PDCA->PHDs_inhibited Inhibits HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE (DNA) Nucleus->HRE Binds Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes

Caption: HIF-1α signaling pathway under normoxia and hypoxia/2,4-PDCA treatment.

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Experimental_Workflow cluster_workflow Workflow to Distinguish On-Target vs. Off-Target Effects cluster_step1 Confirm Target Engagement cluster_step2 Genetic Validation cluster_step3 Pharmacological/Chemical Validation start Phenotype Observed with this compound step1 Step 1: Confirm Target Engagement start->step1 cetsa Cellular Thermal Shift Assay (CETSA) step1->cetsa step2 Step 2: Genetic Validation step3 Step 3: Pharmacological and Chemical Validation step2->step3 knockout Target Knockout/Knockdown (e.g., CRISPR/siRNA) step2->knockout struct_analog Use structurally distinct inhibitor for the same target step3->struct_analog profiling Off-target profiling (e.g., kinase panel) step3->profiling end_on Conclusion: On-Target Effect end_off Conclusion: Off-Target Effect cetsa->step2 Target Engaged knockout->end_off Phenotype Persists rescue Rescue with mutant target knockout->rescue Phenotype Lost rescue->end_on Phenotype Restored struct_analog->end_on Same Phenotype struct_analog->end_off Different Phenotype profiling->end_off

Caption: Experimental workflow for deconvoluting on- and off-target effects.

References

Technical Support Center: Enhancing the Selectivity of 2,4-PDCA for KDM Subfamilies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2,4-pyridinedicarboxylic acid (2,4-PDCA) as an inhibitor for lysine demethylase (KDM) subfamilies. Our focus is on strategies to improve its selectivity for specific KDM targets.

Troubleshooting Guides

Issue: Low Selectivity of this compound Across KDM Subfamilies

This compound is a known broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including the Jumonji C (JmjC) family of KDMs, which often leads to off-target effects in experimental settings.[1][2] Improving its selectivity is a critical step for targeted research and therapeutic development.

Solution: Chemical modification of the this compound scaffold is a primary strategy to enhance selectivity. Substitutions at the C3 and C5 positions of the pyridine ring have shown promise in discriminating between different KDM subfamilies and other 2OG oxygenases.[1][3][4][5][6]

Below is a summary of the inhibitory activity of this compound and some of its derivatives. This data can help guide the selection of the most appropriate compound for your target KDM subfamily.

Table 1: Inhibitory Activity (IC50, µM) of this compound and Derivatives Against Various 2OG Oxygenases

CompoundKDM4EJMJD5AspHPHD2FIHRIOX2Reference
This compound (1) ~0.29 - 0.3~0.45~0.03>100>100~4.0 - 4.7[3][4][6]
5-Fluoro-2,4-PDCA -Inhibits~0.05NoNoNo[3][4]
5-(Benzylaminomethyl)-2,4-PDCA (20c) >30~0.45~3.0>100>100>100[3][6]

Note: Assay conditions, such as enzyme and 2OG concentrations, can vary between studies, which may affect direct comparison of IC50 values.[3][6]

Experimental Protocol: KDM Inhibition Assay Using SPE-MS

This protocol outlines a solid-phase extraction mass spectrometry (SPE-MS) based assay to determine the IC50 values of inhibitors for KDM enzymes.

Materials:

  • Recombinant KDM enzyme (e.g., KDM4E)

  • Histone peptide substrate (e.g., H3K9me3)

  • 2-Oxoglutarate (2OG)

  • Fe(II) solution

  • Ascorbate

  • Assay buffer (e.g., HEPES)

  • Test inhibitor (e.g., this compound derivative)

  • Quenching solution (e.g., formic acid)

  • SPE plate

  • Mass spectrometer

Procedure:

  • Prepare Assay Plate: Add assay buffer, Fe(II), and ascorbate to the wells of a microplate.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the designated wells. Include a no-inhibitor control.

  • Enzyme Addition: Add the recombinant KDM enzyme to all wells.

  • Initiate Reaction: Add the histone peptide substrate and 2OG to initiate the demethylation reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time.

  • Quench Reaction: Stop the reaction by adding a quenching solution.

  • SPE Cleanup: Perform solid-phase extraction to remove salts and other interfering substances.

  • MS Analysis: Analyze the samples using a mass spectrometer to quantify the amount of demethylated peptide product.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a broad-spectrum inhibitor?

A1: this compound acts as a competitive inhibitor by mimicking the natural cofactor, 2-oxoglutarate.[1][2] It chelates the active site Fe(II) ion through its pyridyl nitrogen and 2-carboxylate group.[2] Since the 2OG binding pocket is highly conserved among many 2OG-dependent oxygenases, this compound can inhibit a wide range of these enzymes, including various KDM subfamilies.[1]

Q2: How can I improve the selectivity of this compound for the KDM4 subfamily?

A2: The KDM4 subfamily possesses a larger and more open sub-pocket within its active site compared to other 2OG oxygenases.[7] This structural feature can be exploited to design selective inhibitors. Introducing substituents at the C3 position of the this compound ring can block binding to enzymes with smaller active sites, like PHD2, while maintaining potency against KDM4E.[1]

Q3: Are there alternative strategies to targeting the 2OG binding pocket for KDM inhibition?

A3: Yes, an alternative approach is to target the histone substrate-binding groove of the KDM enzyme. This has been successfully demonstrated with the development of selective cyclic peptide inhibitors for KDM4A-C.[8] These peptides bind to the substrate-binding groove and compete with the histone substrate, offering a different mechanism for achieving selectivity.[8]

Q4: How can I assess the cellular activity and selectivity of my this compound derivative?

A4: High-content immunofluorescence-based assays are a robust method for evaluating the on-target effects of KDM inhibitors in a cellular context.[9] These assays typically involve overexpressing the target KDM in cells and then using antibodies to detect changes in the methylation status of its histone substrate upon treatment with the inhibitor.[10] It is also crucial to use a catalytically inactive mutant of the KDM as a negative control to ensure the observed effects are specific to the enzyme's activity.[9]

Q5: What are some common pitfalls when translating biochemical activity to cellular inhibition?

A5: Two major factors that can affect the translation of in vitro potency to cellular activity are cell permeability and competition with intracellular 2-oxoglutarate.[9] An inhibitor that is potent in a biochemical assay may have poor cell permeability, preventing it from reaching its intracellular target. Additionally, the high intracellular concentrations of 2OG can outcompete the inhibitor for binding to the KDM active site. To overcome permeability issues, pro-drug strategies, such as using dimethyl or diethyl esters of this compound, are often employed.[1]

Visualizations

G Logical Workflow for Improving this compound Selectivity start Start: Broad-spectrum This compound inhibitor strategy Select Strategy: Chemical Modification start->strategy c3_sub C3-Position Substitution strategy->c3_sub Exploit active site differences c5_sub C5-Position Substitution strategy->c5_sub Modulate binding interactions assay Synthesize & Screen Analogs: In vitro inhibition assays (e.g., SPE-MS) c3_sub->assay c5_sub->assay selectivity Assess Selectivity Profile: Test against a panel of KDM subfamilies and other 2OG oxygenases assay->selectivity cellular_assay Validate in Cellular Models: High-content immunofluorescence selectivity->cellular_assay end End: Optimized Inhibitor with Improved Selectivity cellular_assay->end

Caption: A logical workflow for enhancing the selectivity of this compound.

G Experimental Workflow for KDM Inhibitor Selectivity Profiling start Start: Candidate Inhibitor primary_screen Primary Screen: Biochemical assay against target KDM subfamily start->primary_screen dose_response Dose-Response Analysis: Determine IC50 value primary_screen->dose_response selectivity_panel Selectivity Panel Screen: Test against other KDM subfamilies and off-target 2OG oxygenases dose_response->selectivity_panel compare_ic50 Compare IC50 Values: Calculate selectivity index selectivity_panel->compare_ic50 cellular_validation Cellular Validation: Confirm on-target activity and selectivity in cells compare_ic50->cellular_validation end End: Characterized Selective Inhibitor cellular_validation->end

Caption: A typical experimental workflow for KDM inhibitor selectivity profiling.

References

Technical Support Center: Overcoming Limitations of 2,4-PDCA Broad-spectrum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2,4-pyridinedicarboxylic acid (2,4-PDCA), a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent dioxygenases.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: No or weak induction of HIF-1α protein.

  • Q: I have treated my cells with this compound, but I don't see a significant increase in HIF-1α protein levels on my Western blot. What could be the problem?

    • A: Several factors could contribute to this issue. Consider the following troubleshooting steps:

      • Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a range of 100 µM to 1 mM and incubate for 4-8 hours.

      • Incorrect Incubation Time: The induction of HIF-1α is often transient. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to identify the peak of HIF-1α stabilization.

      • Cell Line Specifics: Some cell lines may have very high basal prolyl hydroxylase (PHD) activity, requiring higher concentrations or longer incubation times. Conversely, cells with low basal PHD activity might show a less pronounced induction.

      • Reagent Quality: Ensure your this compound stock solution is fresh and has been stored correctly. Prepare fresh dilutions for each experiment.

      • Western Blotting Technique: HIF-1α is a notoriously difficult protein to detect due to its rapid degradation. Ensure your lysis buffer contains protease inhibitors and that you are using a validated antibody for HIF-1α. Run a positive control, such as cells treated with cobalt chloride (CoCl₂) or desferrioxamine (DFO), to confirm your detection method is working.

Issue 2: High background or non-specific bands on Western blot for HIF-1α.

  • Q: My Western blot for HIF-1α shows high background, making it difficult to interpret the results after this compound treatment. How can I improve this?

    • A: High background on HIF-1α Western blots is a common problem. Here are some tips to reduce it:

      • Optimize Antibody Concentrations: Titrate both your primary and secondary antibody concentrations to find the optimal balance between signal and noise.

      • Blocking: Ensure adequate blocking of the membrane. Use 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature or overnight at 4°C.

      • Washing Steps: Increase the number and duration of your washing steps with TBST to remove non-specifically bound antibodies.

      • Use Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts for your Western blot can enrich your protein of interest and reduce cytoplasmic background.

      • Secondary Antibody Control: Run a control lane with only the secondary antibody to check for non-specific binding.

Issue 3: Unexpected cell death or toxicity.

  • Q: I'm observing significant cell death after treating my cells with this compound. Is this expected, and how can I mitigate it?

    • A: While this compound is generally well-tolerated at effective concentrations for PHD inhibition, high concentrations or prolonged exposure can lead to cytotoxicity.

      • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold for your specific cell line and experimental duration.

      • Dose-Response Optimization: Use the lowest effective concentration of this compound that gives you the desired biological effect (e.g., HIF-1α stabilization) without causing significant cell death.

      • Consider Off-Target Effects: As a broad-spectrum inhibitor, this compound can affect other 2OG-dependent dioxygenases, which might contribute to cytotoxicity in some contexts. If possible, compare your results with a more selective PHD inhibitor to assess the contribution of off-target effects.

      • Vehicle Control: Always include a vehicle-only control (e.g., DMSO or PBS) to ensure that the solvent is not contributing to the observed toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a structural analog of 2-oxoglutarate (2OG), a key co-substrate for a large family of enzymes called 2OG-dependent dioxygenases. By mimicking 2OG, this compound competitively binds to the active site of these enzymes, thereby inhibiting their activity. This broad-spectrum inhibition affects various cellular processes, including the hypoxia-inducible factor (HIF) pathway, histone demethylation, and collagen biosynthesis.[1][2]

Q2: What are the primary limitations of using this compound?

A2: The main limitation of this compound is its broad-spectrum inhibitory activity. This lack of specificity means it can inhibit multiple 2OG-dependent dioxygenases simultaneously, making it challenging to attribute an observed phenotype to the inhibition of a single enzyme. This can lead to off-target effects that may confound experimental results. Furthermore, its potency varies between different dioxygenases.

Q3: What are some common off-target effects of this compound?

A3: Due to its broad-spectrum nature, this compound can inhibit various enzyme families, including:

  • Jumonji C (JmjC) domain-containing histone demethylases (KDMs): Inhibition of KDMs can lead to alterations in histone methylation patterns and gene expression.

  • Prolyl-4-hydroxylases involved in collagen synthesis: Inhibition can interfere with collagen production.

  • Other 2OG-dependent dioxygenases: This can lead to a wide range of cellular effects depending on the specific enzymes inhibited and the cellular context.

Q4: What are some alternatives to this compound for inhibiting PHDs?

A4: Several other compounds can be used to inhibit PHDs, each with its own advantages and disadvantages:

  • Dimethyloxalylglycine (DMOG): Another broad-spectrum 2OG analog that is cell-permeable. It is widely used to stabilize HIF-1α but, like this compound, lacks specificity.

  • IOX2: A more selective inhibitor of the HIF prolyl hydroxylases (PHDs) with higher potency than DMOG and this compound for these enzymes.

  • Vadadustat, Daprodustat, Roxadustat: These are more potent and selective PHD inhibitors that have been developed for clinical use in treating anemia. They offer higher specificity compared to broad-spectrum inhibitors.

  • Cobalt Chloride (CoCl₂) and Desferrioxamine (DFO): These are not direct PHD inhibitors but rather hypoxia mimetics. CoCl₂ displaces iron from the active site of PHDs, while DFO is an iron chelator. They can be used as positive controls for HIF-1α stabilization but have broader effects on cellular iron homeostasis.

Q5: What are appropriate positive and negative controls for a this compound experiment?

A5:

  • Positive Controls:

    • Hypoxia: Exposing cells to low oxygen (e.g., 1% O₂) is the most physiologically relevant positive control for HIF-1α stabilization.

    • Hypoxia Mimetics: Treatment with CoCl₂ (e.g., 100-150 µM) or DFO (e.g., 100-200 µM) reliably stabilizes HIF-1α.

  • Negative Controls:

    • Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO or PBS) is essential.

    • Inactive Analogs: While not widely available, an inactive structural analog of this compound that does not inhibit PHDs would be an ideal negative control to rule out off-target effects unrelated to 2OG-dependent dioxygenase inhibition.

Quantitative Data

Table 1: Inhibitory Activity (IC₅₀) of this compound and its Derivatives against Various Human 2-Oxoglutarate Dependent Dioxygenases.

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compound PHD2~100[3]
FIH-1~4.7[4]
KDM4E~0.29[4]
AspH~0.03[4]
RIOX2~4.0[4]
5-fluoro-2,4-PDCA AspH~0.05[4]
KDM4E~1.2[4]
3-fluoro-2,4-PDCA AspH~0.15[4]
KDM4E~1.1[4]

Note: IC₅₀ values can vary depending on the assay conditions. This table is for comparative purposes.

Table 2: Recommended Starting Concentrations of this compound for HIF-1α Stabilization in Various Cell Lines.

Cell LineRecommended Starting ConcentrationIncubation Time
HeLa250 µM - 1 mM4 - 8 hours
MCF-7200 µM - 800 µM6 - 12 hours
U87MG300 µM - 1.2 mM4 - 8 hours
HEK293T100 µM - 500 µM4 - 6 hours

Note: These are starting recommendations. Optimal concentrations and incubation times should be determined experimentally for each cell line and experimental setup.

Experimental Protocols

Protocol 1: Induction of HIF-1α in Cell Culture using this compound and Detection by Western Blot

This protocol provides a step-by-step guide for treating cultured cells with this compound to stabilize HIF-1α and subsequently detect its expression by Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or PBS)

  • Positive control: Cobalt Chloride (CoCl₂) or Desferrioxamine (DFO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment:

    • Prepare fresh dilutions of this compound in complete cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

    • Include a positive control (e.g., 100 µM CoCl₂ for 4-8 hours).

    • Incubate the cells for the desired time (e.g., 4-8 hours).

  • Cell Lysis:

    • Place the culture plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for at least 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for a loading control.

Mandatory Visualizations

HIF1a_Signaling_Pathway HIF-1α Signaling Pathway cluster_nucleus Nuclear Events Normoxia Normoxia (21% O2) PHDs Prolyl Hydroxylases (PHDs) Normoxia->PHDs Activates Hypoxia Hypoxia (<5% O2) / this compound Hypoxia->PHDs Inhibits HIF1a HIF-1α PHDs->HIF1a Hydroxylates Proline Residues HIF1a_pOH HIF-1α-OH VHL VHL E3 Ligase HIF1a_pOH->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Targets for Proteasome->HIF1a_pOH Degrades HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex Dimerizes with HIF1b HIF-1β (ARNT) (constitutively expressed) HIF1b->HIF1_complex HRE Hypoxia Response Elements (HREs) HIF1_complex->HRE Binds to Nucleus Nucleus Target_Genes Target Gene Transcription HRE->Target_Genes Initiates Angiogenesis Angiogenesis (e.g., VEGF) Target_Genes->Angiogenesis Glycolysis Glycolysis (e.g., GLUT1, LDHA) Target_Genes->Glycolysis Cell_Survival Cell Survival & Proliferation (e.g., EPO) Target_Genes->Cell_Survival

Caption: HIF-1α signaling pathway under normoxic and hypoxic/2,4-PDCA conditions.

Experimental_Workflow Experimental Workflow for this compound Studies start Start: Define Research Question design Experimental Design: - Select cell line - Choose controls (+/-) - Determine endpoints start->design optimize Concentration & Time-Course Optimization design->optimize main_exp Main Experiment: - Treat cells with optimal this compound - Include all controls optimize->main_exp Optimal conditions found data_collection Data Collection: - Western Blot (HIF-1α) - qPCR (Target Genes) - Cell Viability Assay main_exp->data_collection analysis Data Analysis & Interpretation data_collection->analysis troubleshoot Troubleshooting analysis->troubleshoot Inconclusive/Unexpected Results conclusion Conclusion & Further Experiments analysis->conclusion Clear Results troubleshoot->design Re-design experiment troubleshoot->optimize Re-optimize conditions

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments start Problem: Unexpected Result q1 Is the positive control (e.g., CoCl2) working? start->q1 a1_no Issue with detection method. Troubleshoot Western Blot protocol. q1->a1_no No q2 Is there high cell toxicity? q1->q2 Yes end Re-run experiment with optimized parameters a1_no->end a2_yes Concentration is too high. Perform dose-response and cell viability assays. q2->a2_yes Yes q3 Is the this compound concentration optimal? q2->q3 No a2_yes->end a3_no Perform dose-response and time-course experiments. q3->a3_no No q4 Are off-target effects suspected? q3->q4 Yes a3_no->end a4_yes Use a more selective inhibitor (e.g., IOX2) for comparison. Validate with siRNA/CRISPR. q4->a4_yes Yes q4->end No a4_yes->end

Caption: A logical decision tree for troubleshooting this compound experiments.

References

Methods for reducing 2,4-PDCA toxicity in plant studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with 2,4-pyridinedicarboxylic acid (2,4-PDCA) toxicity in plant studies.

Troubleshooting Guides

Issue 1: Excessive Phytotoxicity Observed at Low this compound Concentrations

Symptoms:

  • Severe stunting of root and hypocotyl/shoot growth.

  • Browning or necrosis of root tissue.[1]

  • High seedling mortality.

Potential Causes & Solutions:

Potential CauseRecommended Action
Plant Species Hypersensitivity Different plant species and even cultivars can have varying sensitivities to this compound. If possible, test a range of species or cultivars to find a more tolerant model for your experimental goals.
Suboptimal Growth Conditions Environmental stressors (e.g., non-ideal temperature, light, or humidity) can exacerbate the toxic effects of this compound. Ensure that your growth conditions are optimized for the plant species being studied.
Nutrient Imbalance in Media The composition of the growth medium can influence this compound toxicity. Since this compound targets iron-dependent enzymes, ensure that iron is not a limiting nutrient in your media. Consider conducting a trial with slightly increased iron concentrations.
Inaccurate this compound Concentration Double-check the calculations and preparation of your this compound stock and working solutions. Ensure complete dissolution of the compound.
Issue 2: Inconsistent or Non-reproducible Results Between Experiments

Symptoms:

  • High variability in plant growth inhibition at the same this compound concentration across different experimental batches.

  • Lack of a clear dose-response relationship.

Potential Causes & Solutions:

Potential CauseRecommended Action
Variability in Seed Vigor Use seeds from the same lot and perform a germination test to ensure a consistent and high germination rate. Select uniformly sized and healthy seedlings for treatment.
Inconsistent Application of this compound Ensure that the this compound is evenly distributed in the growth medium. If applying as a drench or spray, ensure uniform coverage.
Fluctuations in Environmental Conditions Minor variations in the growth chamber environment (light intensity, temperature) can impact plant stress levels and their response to this compound. Monitor and record environmental conditions for each experiment.
Age of Seedlings at Treatment The developmental stage of the plant can influence its sensitivity. Standardize the age and developmental stage of the seedlings at the time of treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound toxicity in plants?

A1: this compound is a structural analog of 2-oxoglutarate (also known as α-ketoglutarate). It acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][2][3] These enzymes are crucial for various metabolic pathways in plants, including the hydroxylation of proline residues in cell wall proteins, which is important for cell elongation and growth.[1][2][3] By inhibiting these enzymes, this compound disrupts cell wall formation and other vital processes, leading to growth inhibition.[1][2][3]

Q2: What are the typical symptoms of this compound toxicity in plants?

A2: Common symptoms include a dose-dependent reduction in root and hypocotyl (or shoot) length.[1][2][3] At higher concentrations (e.g., 500 µM in tomato seedlings), browning of the roots can occur.[1] Microscopic examination may reveal bulged root epidermal cells, which is indicative of defects in glycosylation.[2]

Q3: Are there any known methods to reduce this compound toxicity in plant experiments?

A3: While specific studies on the reversal of this compound toxicity are limited, based on its mechanism of action, the following strategies could be explored:

  • Competitive Inhibition Reversal: Since this compound is a competitive inhibitor, increasing the concentration of the natural substrate, 2-oxoglutarate, in the growth medium might help to outcompete the inhibitor and restore enzyme function.

  • Cofactor Supplementation: The target enzymes (2-ODDs) are iron-dependent (Fe(II)). Ensuring adequate or slightly elevated levels of iron in the growth medium may support the activity of the uninhibited enzyme pool.

  • Application of General Stress-Relieving Compounds: Exogenous application of osmoprotectants (like proline or glycine betaine) or antioxidants could potentially help mitigate the secondary oxidative stress caused by the chemical insult.

Q4: At what concentrations does this compound typically show toxic effects?

A4: The effective concentration is species-dependent. In tomato seedlings (Solanum lycopersicum), concentrations of 100 µM and 250 µM have been shown to significantly reduce root and hypocotyl length, while concentrations below 100 µM had minimal effect.[1] A concentration of 500 µM was found to be highly toxic, causing browning of the roots.[1] It is recommended to perform a dose-response curve for your specific plant system to determine the optimal concentration range for your experiment.

Quantitative Data on this compound Toxicity

The following table summarizes the dose-dependent effects of this compound on tomato seedlings.

This compound Concentration (µM)Effect on Root LengthEffect on Hypocotyl LengthReduction in Root Hydroxyproline ContentReference
100Significant decreaseNo significant change~50%[1]
250More drastic decreaseSignificant decrease>70%[1]
500Severe inhibition and browningNot reportedNot reported[1]

Experimental Protocols

Protocol 1: General Assessment of this compound Phytotoxicity
  • Seed Sterilization and Germination:

    • Surface sterilize seeds of the chosen plant species (e.g., for tomato, a brief rinse in 70-100% ethanol followed by a soak in a dilute bleach solution and then rinsed with sterile water).

    • Place seeds on sterile solid growth medium (e.g., Murashige and Skoog (MS) medium) supplemented with sucrose (e.g., 1-3%).

  • Preparation of this compound Media:

    • Prepare a concentrated stock solution of this compound in sterile distilled water.

    • Add the stock solution to the molten MS medium after autoclaving to achieve the desired final concentrations (e.g., 0, 50, 100, 250, 500 µM).

  • Seedling Growth:

    • Transfer germinated seedlings of a uniform size to the plates containing different concentrations of this compound.

    • Place the plates vertically in a growth chamber with controlled temperature (e.g., 24°C) and photoperiod (e.g., 14h light/10h dark).[1]

  • Data Collection:

    • After a set period (e.g., 10 days), photograph the seedlings.

    • Measure the length of the primary root and hypocotyl/shoot for a statistically significant number of seedlings (e.g., n=30).

    • Record any visible signs of toxicity, such as chlorosis or necrosis.

Protocol 2: Testing Mitigation Strategies for this compound Toxicity
  • Follow Steps 1 and 2 from Protocol 1 to prepare media with a toxic concentration of this compound (e.g., 250 µM).

  • Prepare Mitigation Media:

    • For each mitigation strategy, prepare a set of plates containing the toxic concentration of this compound plus the potential rescue agent.

      • 2-Oxoglutarate: Supplement the medium with varying concentrations of 2-oxoglutarate (e.g., 250 µM, 500 µM, 1 mM).

      • Iron (FeSO₄): Supplement the medium with slightly elevated concentrations of iron compared to the standard MS medium.

      • Osmoprotectants: Supplement the medium with compounds like proline or glycine betaine.

  • Experimental Controls:

    • Include a negative control (MS medium only).

    • Include a positive control (MS medium with the chosen toxic concentration of this compound).

    • Include controls for each rescue agent alone to assess their effect on plant growth.

  • Follow Steps 3 and 4 from Protocol 1 for seedling growth and data collection.

  • Analysis: Compare the root and hypocotyl/shoot length of seedlings grown with this compound alone to those grown with this compound and a rescue agent. A statistically significant increase in growth in the presence of the rescue agent would indicate a mitigating effect.

Visualizations

Signaling Pathway of this compound Inhibition

G cluster_0 Normal Metabolic Pathway cluster_1 Inhibition by this compound Two_OG 2-Oxoglutarate (Substrate) Two_ODD 2-Oxoglutarate-Dependent Dioxygenase (2-ODD) (Fe(II) Dependent) Two_OG->Two_ODD Binds to active site Blocked_Two_ODD Inhibited 2-ODD Two_OG->Blocked_Two_ODD Cannot bind effectively Product Hydroxylated Product + Succinate + CO2 Two_ODD->Product Catalyzes reaction PDCA This compound (Competitive Inhibitor) PDCA->Blocked_Two_ODD Binds to active site, blocks substrate No_Product Reduced/No Product (e.g., No Proline Hydroxylation) Blocked_Two_ODD->No_Product Toxicity Growth Inhibition & Phytotoxicity No_Product->Toxicity

Caption: Competitive inhibition of 2-ODD by this compound.

Experimental Workflow for Mitigating this compound Toxicity

G start Start: Observe This compound Toxicity prep_media Prepare Growth Media start->prep_media control_neg Control (No this compound) control_pos Positive Control (this compound only) rescue Rescue Group (this compound + Agent) treat_seedlings Treat Seedlings data_collection Measure Growth Parameters (Root/Shoot Length) treat_seedlings->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion analysis->conclusion Is rescue group growth significantly greater than positive control? control_neg->treat_seedlings control_pos->treat_seedlings rescue->treat_seedlings

Caption: Workflow for testing this compound toxicity mitigation.

References

Technical Support Center: Optimizing Buffer Conditions for 2,4-PDCA Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for 2,4-pyridinedicarboxylic acid (2,4-PDCA) enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound enzyme inhibition assay?

A1: The optimal pH for an enzyme inhibition assay is enzyme-dependent. Most enzymes have a specific pH range for maximum activity.[1][2][3][4] It is crucial to determine the optimal pH of your target enzyme first. Significant deviations from the optimal pH can lead to changes in the enzyme's three-dimensional structure, potentially affecting its activity and interaction with the inhibitor.[1][2] For initial experiments, a common starting point is a physiological pH around 7.2-7.5, often achieved with phosphate-buffered saline (PBS) or MOPS buffer.[5][6] However, you should always consult the literature for the specific enzyme you are studying.

Q2: How does the ionic strength of the buffer affect the assay?

A2: The ionic strength of the buffer can significantly influence enzyme activity and stability.[7][8][9] For some enzymes, increasing ionic strength can enhance the reaction rate up to a certain point, after which it may become inhibitory.[7] It is recommended to maintain a consistent ionic strength across all experiments to ensure reproducibility.[2] A typical starting ionic strength is around 50-150 mM. If you observe poor enzyme activity or inconsistent results, you may need to test a range of salt concentrations (e.g., NaCl or KCl) to find the optimal condition for your specific enzyme-inhibitor pair.

Q3: What buffer additives can be used to improve enzyme stability?

A3: Several additives can be included in the assay buffer to enhance enzyme stability.[10][11][12][13][14] Common stabilizing agents include:

  • Bovine Serum Albumin (BSA): Often used at concentrations of 0.1-1 mg/mL, BSA can prevent enzyme denaturation and adsorption to surfaces.[10]

  • Glycerol, Sorbitol, and other Polyols: These agents help to maintain the enzyme's native conformation.[13][14] Glycerol is typically used at concentrations of 5-20%.

  • Reducing Agents: For enzymes with critical sulfhydryl groups, adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (typically at 1-5 mM) can prevent oxidation and maintain activity.[12]

  • Metal Ions: Some enzymes require specific metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺) as cofactors for their activity.[12][14] Ensure these are present at optimal concentrations if your enzyme requires them.

Q4: How soluble is this compound in common assay buffers?

A4: The solubility of this compound can be a critical factor. It is reported to have a solubility of 1.4 mg/mL in DMSO and 0.2 mg/mL in PBS (pH 7.2).[5] Its solubility is also pH-dependent due to its carboxylic acid groups.[15] It is generally more soluble in polar solvents.[15] For preparing stock solutions, DMSO is commonly used. When diluting the stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤1%) to avoid affecting enzyme activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent pipetting, temperature fluctuations, or "edge effects" in microplates.Ensure accurate pipetting. Use a temperature-controlled plate reader. To mitigate edge effects, fill the outer wells with buffer or water and do not use them for experimental samples.[16]
Low enzyme activity Suboptimal pH or ionic strength. Enzyme instability. Missing cofactors.Determine the optimal pH and ionic strength for your enzyme. Add stabilizing agents like BSA or glycerol to the buffer.[10][13][14] Ensure all necessary cofactors are present at the correct concentrations.
Inhibitor (this compound) precipitation Poor solubility of this compound in the assay buffer.Prepare a high-concentration stock solution of this compound in DMSO. Ensure the final concentration of DMSO in the assay is low (e.g., <1%) to avoid enzyme inhibition. If precipitation still occurs, you may need to adjust the buffer pH or composition.[5][15]
Inconsistent IC50 values Assay conditions not optimized. Variability in reagent preparation.Standardize all assay parameters, including incubation times and reagent concentrations. Prepare fresh enzyme and substrate solutions for each experiment.[17]
Unexpected increase in signal with inhibitor The inhibitor may be interfering with the detection method (e.g., autofluorescence).Run a control experiment with the inhibitor and all assay components except the enzyme to check for interference.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Enzyme Activity
  • Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments). Use buffers that have good buffering capacity in the desired pH range (e.g., MES for acidic pH, Tris-HCl for neutral to alkaline pH, and CHES for alkaline pH).

  • Prepare the reaction mixture for each pH value, containing the enzyme at a fixed concentration and all necessary cofactors.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate at each pH value using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Plot the reaction rate versus pH to determine the pH at which the enzyme exhibits maximum activity.[1][18]

Protocol 2: Standard this compound Inhibition Assay
  • Prepare the assay buffer at the optimal pH and ionic strength for the target enzyme, supplemented with any necessary stabilizing agents (e.g., 0.1 mg/mL BSA).

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

  • Add the enzyme to the wells of a microplate containing the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the signal change (e.g., absorbance or fluorescence).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Data Presentation

Table 1: Effect of Buffer pH on Enzyme Activity

pHRelative Enzyme Activity (%)
5.025
6.060
7.095
7.4100
8.080
9.045

Table 2: Effect of Ionic Strength on IC50 of this compound

NaCl Concentration (mM)IC50 of this compound (µM)
255.2
504.8
1005.0
1505.5
2007.1

Table 3: Effect of Additives on Enzyme Stability and IC50

AdditiveEnzyme Half-life (hours) at 25°CIC50 of this compound (µM)
None26.8
0.1 mg/mL BSA85.1
10% Glycerol65.3
1 mM DTT45.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Optimal pH & Ionic Strength) serial_dilution Serial Dilution of this compound prep_buffer->serial_dilution prep_inhibitor Prepare this compound Stock (e.g., 10 mM in DMSO) prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Solution pre_incubation Pre-incubate Enzyme with this compound prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction serial_dilution->pre_incubation pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress initiate_reaction->monitor_reaction calc_rates Calculate Initial Rates monitor_reaction->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for a this compound enzyme inhibition assay.

troubleshooting_logic cluster_variability High Variability cluster_activity Low Enzyme Activity cluster_precipitation Inhibitor Precipitation start Inconsistent Results? check_pipetting Check Pipetting Technique start->check_pipetting High Variability optimize_ph Optimize Buffer pH start->optimize_ph Low Activity check_dmso Check Final DMSO % (<1%) start->check_dmso Precipitation check_temp Ensure Constant Temperature check_pipetting->check_temp check_edge Address Edge Effects check_temp->check_edge optimize_ionic Optimize Ionic Strength optimize_ph->optimize_ionic add_stabilizers Add Stabilizers (BSA, Glycerol) optimize_ionic->add_stabilizers adjust_buffer Adjust Buffer Composition check_dmso->adjust_buffer

Caption: Troubleshooting logic for common assay problems.

inhibition_pathway Enzyme Enzyme EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate + Substrate EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor + Inhibitor Substrate Substrate Substrate->EnzymeSubstrate Inhibitor This compound (Inhibitor) Inhibitor->EnzymeInhibitor Product Product EnzymeSubstrate->Product Catalysis Product->Enzyme Enzyme Regenerated EnzymeInhibitor->Enzyme Reversible

Caption: Simplified competitive enzyme inhibition pathway.

References

Validation & Comparative

Unveiling the Potency of Fluorination: A Comparative Analysis of 2,4-PDCA and its Derivatives as 2-Oxoglutarate Oxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory potency of 2,4-pyridinedicarboxylic acid (2,4-PDCA) and its fluorinated derivatives against human 2-oxoglutarate (2OG) dependent oxygenases. This document summarizes key experimental data, details the methodologies for assessing inhibitory activity, and visualizes the relevant biological pathways.

2,4-Pyridinedicarboxylic acid (this compound) is a well-established broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a diverse family of enzymes crucial in various physiological and pathological processes.[1][2] As a structural mimic of the co-substrate 2-oxoglutarate, this compound competitively inhibits these enzymes, which play key roles in signaling pathways such as the hypoxic response.[2] The strategic addition of fluorine atoms to the this compound scaffold can significantly modulate its inhibitory activity and selectivity, offering a promising avenue for the development of more targeted therapeutics.

Comparative Inhibitory Potency

The inhibitory activities of this compound and its fluorinated derivatives were assessed against a panel of human 2OG oxygenases, including Aspartate/asparagine-β-hydroxylase (AspH), Factor Inhibiting HIF (FIH), JmjC lysine-specific Nε-demethylase 4E (KDM4E), and Ribosomal oxygenase 2 (RIOX2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)
This compound AspH0.03
FIH4.7
KDM4E0.29
RIOX24.0
3-Fluoro-2,4-PDCA AspH0.04
FIH>1000
KDM4E1.2
RIOX2>1000
5-Fluoro-2,4-PDCA AspH0.05
FIH>1000
KDM4E1.1
RIOX2>1000
3-Trifluoromethyl-2,4-PDCA AspH12
FIH>1000
KDM4E>1000
RIOX2>1000
5-Trifluoromethyl-2,4-PDCA AspH4.2
FIH>1000
KDM4E>1000
RIOX2>1000

Experimental Protocols

The inhibitory potencies listed above were determined using a MALDI-TOF mass spectrometry-based assay. This method directly measures the enzymatic modification of a peptide substrate.

MALDI-TOF Mass Spectrometry Assay for 2OG Oxygenase Inhibition

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5.

  • Enzyme Stock Solution: Prepare a stock solution of the purified recombinant 2OG oxygenase (e.g., KDM4E, AspH) in assay buffer. The final concentration in the assay will depend on the specific enzyme's activity.

  • Peptide Substrate Stock Solution: Prepare a stock solution of the specific peptide substrate for the target enzyme in assay buffer.

  • Cofactor/Co-substrate Solution: Prepare a fresh solution containing 2-oxoglutarate, ferrous sulfate (FeSO₄), and L-ascorbic acid in assay buffer.

  • Inhibitor Stock Solutions: Prepare serial dilutions of this compound and its fluorinated derivatives in DMSO.

  • Quench Solution: 0.1% Trifluoroacetic Acid (TFA) in water.

  • MALDI Matrix: A saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 70:30 (v/v) acetonitrile/water with 0.1% TFA.

2. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • Assay buffer.

    • Inhibitor solution (or DMSO for control).

    • Cofactor/Co-substrate solution.

    • Peptide substrate solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the enzyme stock solution to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quench solution.

3. Sample Preparation for MALDI-TOF MS:

  • On a MALDI target plate, spot 1 µL of the MALDI matrix solution.

  • To the matrix spot, add 1 µL of the quenched reaction mixture.

  • Allow the mixture to air-dry at room temperature, allowing co-crystallization of the sample and matrix.

4. Mass Spectrometry Analysis:

  • Acquire mass spectra for each spot using a MALDI-TOF mass spectrometer in positive ion reflectron mode.

  • Identify the mass peaks corresponding to the unmodified peptide substrate and the modified (e.g., hydroxylated or demethylated) product. The mass shift will depend on the specific enzymatic reaction (e.g., +16 Da for hydroxylation, -14 Da for demethylation).

5. Data Analysis and IC50 Determination:

  • Calculate the percentage of product formation for each inhibitor concentration by determining the ratio of the product peak intensity to the sum of the substrate and product peak intensities.

  • Plot the percentage of product formation against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of 2-oxoglutarate oxygenase inhibition and the experimental workflow for determining inhibitory potency.

Inhibition_Pathway cluster_enzyme 2-Oxoglutarate Oxygenase cluster_substrates Substrates cluster_products Products Enzyme Enzyme (e.g., KDM4E, AspH) Succinate Succinate + CO2 Enzyme->Succinate ModifiedSubstrate Modified Substrate (e.g., Demethylated Histone) Enzyme->ModifiedSubstrate 2OG 2-Oxoglutarate (2OG) 2OG->Enzyme PrimeSubstrate Prime Substrate (e.g., Histone Peptide) PrimeSubstrate->Enzyme Inhibitor This compound or Fluorinated Derivative Inhibitor->Enzyme Competitive Inhibition

Figure 1. Mechanism of 2-Oxoglutarate Oxygenase Inhibition.

Experimental_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Cofactors, Inhibitors) B 2. Assay Plate Setup (Addition of reagents and inhibitor dilutions) A->B C 3. Enzymatic Reaction (Incubation at 37°C) B->C D 4. Reaction Quenching (Addition of TFA) C->D E 5. MALDI Plate Spotting (Sample + Matrix) D->E F 6. MALDI-TOF MS Analysis (Detection of Substrate and Product) E->F G 7. Data Analysis (IC50 Calculation) F->G

References

A Comparative Guide to 2,4-PDCA and N-oxalylglycine as 2-Oxoglutarate Oxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of 2-oxoglutarate (2OG) dependent oxygenases, the selection of an appropriate inhibitor is critical for elucidating enzyme function and for the development of novel therapeutics. This guide provides an objective comparison of two widely used 2OG oxygenase inhibitors: 2,4-pyridinedicarboxylic acid (2,4-PDCA) and N-oxalylglycine (NOG). This comparison is supported by experimental data on their inhibitory potency, selectivity, and cellular effects, along with detailed experimental methodologies.

Introduction to this compound and N-oxalylglycine

Both this compound and NOG are structural analogues of 2-oxoglutarate and act as competitive inhibitors of 2OG oxygenases by chelating the active site Fe(II).[1][2] These enzymes play crucial roles in various physiological processes, including hypoxia sensing, histone demethylation, and collagen biosynthesis.[1] While both compounds are broad-spectrum inhibitors, they exhibit distinct selectivity profiles.[3] For cellular studies, their cell-permeable ester prodrugs, dimethyl this compound and dimethyloxalylglycine (DMOG), are often used.[4]

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of this compound and NOG against a panel of human 2OG oxygenases is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values provide a direct comparison of their potency and selectivity.

Target Enzyme FamilyTarget EnzymeThis compound IC50 (µM)N-oxalylglycine (NOG) IC50 (µM)
Histone Demethylases (KDMs) KDM4E (JMJD2E)0.29[5]24[6]
KDM5B3[7]-
Hypoxia-Inducible Factor (HIF) Hydroxylases PHD1-2.1[6]
PHD2>100[8]5.6[6]
FIH4.7[5]-
Aspartyl/Asparaginyl Hydroxylase AspH0.03[5][8]-
Ribosomal Oxygenase RIOX24.0[5]-
Ten-Eleven Translocation (TET) Dioxygenases TET1Low µM range[9]13[9]
TET2Low µM range[9]9[9]
TET3Low µM range[9]7[9]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Selectivity and Off-Target Effects

2,4-Pyridinedicarboxylic Acid (this compound)

This compound demonstrates a notable selectivity profile. It is a potent inhibitor of Aspartate/asparagine-β-hydroxylase (AspH) and certain Jumonji-C (JmjC) domain-containing histone demethylases (KDMs).[3][5] In contrast, it is a weak inhibitor of the HIF prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH).[3][5] The dimethyl ester prodrug of this compound has been extensively utilized in cell-based studies to investigate the functions of various 2OG oxygenases.[4] While specific off-target effects are not extensively documented in the reviewed literature, its pleiotropic effects on plant seedling growth, including inhibition of root and hypocotyl elongation, suggest the potential for broader biological impacts.[10][11]

N-oxalylglycine (NOG)

N-oxalylglycine is generally considered a broad-spectrum inhibitor of 2OG oxygenases.[12] Its cell-permeable prodrug, dimethyloxalylglycine (DMOG), is widely used to mimic hypoxia in cell culture by inhibiting PHDs.[13] However, high intracellular concentrations of NOG, which can be achieved through transporter-mediated uptake of its precursor MOG (methyl-oxalylglycine), can lead to off-target effects.[13][14] These include the inhibition of other α-ketoglutarate-binding enzymes such as isocitrate dehydrogenase (IDH) and glutamate dehydrogenase (GDH), leading to metabolic disruption and cytotoxicity.[13][14]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and how their effects are measured, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

HIF_Prolyl_Hydroxylase_Pathway HIF Prolyl Hydroxylase Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-alpha HIF-alpha PHDs PHDs (2OG Oxygenase) HIF-alpha->PHDs Substrate Hydroxylated_HIF-alpha Hydroxylated HIF-alpha PHDs->Hydroxylated_HIF-alpha Hydroxylation 2OG_O2 2-OG + O2 2OG_O2->PHDs Co-substrates VHL VHL E3 Ligase Hydroxylated_HIF-alpha->VHL Binding Ubiquitination Ubiquitination VHL->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation HIF-alpha_stable HIF-alpha (stable) HIF_Complex HIF Complex HIF-alpha_stable->HIF_Complex HIF-beta HIF-beta HIF-beta->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression Activation Inhibitor This compound or NOG Inhibitor->PHDs Inhibition

Caption: HIF Prolyl Hydroxylase Signaling Pathway.

Enzyme_Inhibition_Assay_Workflow Enzyme Inhibition Assay Workflow (SPE-MS) cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Prepare Reagents: - Enzyme - Substrate Peptide - 2-Oxoglutarate (2OG) - Fe(II)SO4 - Ascorbate - Assay Buffer Reaction_Setup Set up reaction mixture: - Assay Buffer - Fe(II) - Ascorbate - 2OG - Substrate Peptide - Inhibitor Reagents->Reaction_Setup Inhibitor_Dilution Prepare serial dilutions of inhibitor (this compound or NOG) Inhibitor_Dilution->Reaction_Setup Enzyme_Addition Initiate reaction by adding Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at controlled temperature and time Enzyme_Addition->Incubation Quench Quench reaction (e.g., with acid) Incubation->Quench SPE Solid Phase Extraction (SPE) to desalt and concentrate sample Quench->SPE MS Mass Spectrometry (MS) to detect substrate and product SPE->MS Data_Analysis Data Analysis: - Determine substrate conversion - Calculate % inhibition - Determine IC50 value MS->Data_Analysis

Caption: Enzyme Inhibition Assay Workflow.

Experimental Protocols

Solid Phase Extraction-Mass Spectrometry (SPE-MS) Based Enzyme Inhibition Assay

This protocol is a representative method for determining the IC50 values of inhibitors against 2OG oxygenases.

1. Materials and Reagents:

  • Purified recombinant 2OG oxygenase (e.g., KDM4E, AspH, FIH)

  • Peptide substrate specific to the enzyme

  • 2-Oxoglutarate (2OG)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • This compound or N-oxalylglycine (NOG)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quench Solution (e.g., 0.1% formic acid or trifluoroacetic acid in water)

  • Solid Phase Extraction (SPE) plate/cartridge

  • Mass Spectrometer

2. Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, peptide substrate, 2OG, FeSO₄, and ascorbic acid in the assay buffer.

    • Prepare a serial dilution of the inhibitor (this compound or NOG) in the appropriate solvent (e.g., DMSO), followed by dilution in the assay buffer.

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, combine the assay buffer, FeSO₄, ascorbic acid, 2OG, peptide substrate, and the desired concentration of the inhibitor.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition and Incubation:

    • Initiate the enzymatic reaction by adding the 2OG oxygenase to each well/tube.

    • Incubate the reaction mixture at a controlled temperature (e.g., 20-37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching the Reaction:

    • Stop the reaction by adding the quench solution.

  • Sample Preparation and Analysis:

    • Perform solid-phase extraction (SPE) to desalt and concentrate the peptide substrate and product.

    • Analyze the samples by mass spectrometry to determine the ratio of product to the sum of product and remaining substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

The choice between this compound and N-oxalylglycine as a 2OG oxygenase inhibitor depends on the specific research question and the target enzyme(s) of interest.

  • This compound is a suitable choice for studies targeting AspH and certain KDMs , where its higher potency and selectivity for these enzymes are advantageous. Its weak activity against PHDs and FIH can be beneficial for avoiding confounding effects on the HIF pathway.

  • N-oxalylglycine (NOG) , and its prodrug DMOG, are effective as broad-spectrum inhibitors and are particularly useful for inducing a hypoxic response through the inhibition of PHDs . However, researchers should be mindful of potential off-target effects at higher concentrations.

For all studies, it is crucial to carefully consider the inhibitor's selectivity profile and to include appropriate controls to ensure the observed effects are attributable to the inhibition of the intended target. The provided experimental protocol offers a robust framework for quantifying the inhibitory potency of these and other compounds against 2OG oxygenases.

References

Mass Spectrometry Outshines Traditional Methods for Validating 2,4-PDCA Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of enzyme inhibitors is a critical step in the discovery pipeline. A new comparison guide highlights the superior performance of mass spectrometry-based assays over traditional methods for validating the inhibitory activity of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases.

Mass spectrometry (MS) offers a robust, sensitive, and direct approach for quantifying enzyme activity and inhibition, providing significant advantages over conventional techniques such as fluorescence and spectrophotometric assays.[1][2] This is particularly evident in the characterization of inhibitors like this compound and its derivatives, which are under investigation for their therapeutic potential in targeting a wide range of human 2OG oxygenases involved in various diseases.[3][4]

Unveiling a Clearer Picture: Performance Comparison

Mass spectrometry-based methods, particularly those coupled with liquid chromatography (LC-MS/MS) or solid-phase extraction (SPE-MS), have demonstrated exceptional accuracy and sensitivity in determining the potency of this compound and its analogs.[3][5] Unlike indirect assays that rely on reporter molecules or coupled enzyme reactions, MS directly measures the enzymatic product, minimizing the risk of false positives and providing unambiguous results.[6]

Parameter Mass Spectrometry (SPE-MS, LC-MS/MS) Fluorescence/Spectrophotometric Assays
Principle Direct detection and quantification of substrate and product based on mass-to-charge ratio.[6]Indirect measurement via changes in fluorescence or absorbance, often requiring labeled substrates or coupled enzyme systems.[1]
Specificity High; directly measures the analyte of interest, reducing interference from complex biological matrices.[2]Lower; susceptible to interference from fluorescent/colored compounds in the sample and assay components.
Sensitivity High; capable of detecting low levels of product formation, enabling accurate determination of inhibitor potency.[7]Variable; sensitivity can be limited by the properties of the fluorophore or chromophore.
IC50 Values for this compound Provides precise IC50 values for various 2OG oxygenases. For example, the IC50 of this compound for AspH is approximately 0.03 µM, while for JMJD5 it is around 0.5 µM as determined by SPE-MS.[3]Can be used, but may be less accurate due to potential interferences. For instance, a formaldehyde dehydrogenase (FDH)-coupled spectrophotometric assay has been used for some pyridine derivatives.[8]
Versatility Applicable to a wide range of enzymes and substrates without the need for specific labels or antibodies.[1]Often requires the development of specific probes or coupled assays for each target enzyme.
Information Content Provides structural information and can identify unexpected metabolites or off-target effects.[6]Typically provides only a quantitative measure of overall enzyme activity.

A Closer Look: Experimental Protocols

The validation of this compound inhibitory activity using mass spectrometry typically involves incubating the target enzyme with its substrate, co-factors, and varying concentrations of the inhibitor. The reaction is then quenched, and the products are analyzed by MS.

Experimental Protocol: Validation of this compound Inhibition of a 2OG-Dependent Oxygenase using SPE-MS

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 50 mM MOPS, pH 7.5).[8]

    • Prepare solutions of the recombinant human 2OG oxygenase, 2-oxoglutarate (2OG), Fe(II), L-ascorbic acid (LAA), and the peptide substrate in the assay buffer.[8]

  • Inhibition Assay:

    • In a microplate, combine the enzyme, 2OG, Fe(II), LAA, and the peptide substrate.

    • Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at a controlled temperature (e.g., 20°C) for a specific duration to allow the enzymatic reaction to proceed.[8]

  • Sample Quenching and Preparation:

    • Stop the reaction by adding a quenching solution (e.g., 6% trifluoroacetic acid).[9]

    • For SPE-MS, condition a solid-phase extraction plate with appropriate solvents.

    • Load the quenched reaction mixtures onto the SPE plate.

    • Wash the plate to remove salts and other interfering substances.

    • Elute the substrate and product peptides into a collection plate.

  • Mass Spectrometry Analysis:

    • Analyze the eluted samples using a mass spectrometer (e.g., MALDI-TOF/MS or LC-ESI-MS).[9][10]

    • Monitor the ion signals corresponding to the substrate and the hydroxylated or demethylated product.[5]

  • Data Analysis:

    • Calculate the percentage of product formation relative to the positive control for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Process and Pathway

To better understand the experimental process and the mechanism of inhibition, the following diagrams illustrate the workflow and the affected signaling pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Reagents Prepare Reagents (Enzyme, Substrate, this compound) AssayPlate Prepare Assay Plate Reagents->AssayPlate Incubation Incubate with Inhibitor AssayPlate->Incubation Quenching Quench Reaction Incubation->Quenching SPE Solid-Phase Extraction Quenching->SPE MS Mass Spectrometry SPE->MS Data Data Analysis (IC50) MS->Data Signaling_Pathway cluster_enzyme 2OG-Dependent Oxygenase cluster_substrates Substrates cluster_inhibitor Inhibitor cluster_products Products Enzyme Enzyme Active Site Product Hydroxylated/Demethylated Product Enzyme->Product Produces Succinate Succinate + CO2 Enzyme->Succinate Produces Substrate Prime Substrate (e.g., peptide) Substrate->Enzyme Binds to TwoOG 2-Oxoglutarate (2OG) TwoOG->Enzyme Binds to PDCA This compound PDCA->Enzyme Competitively Inhibits Binding of 2OG

References

Cross-Reactivity of 2,4-Pyridinedicarboxylic Acid with Metalloenzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of 2,4-pyridinedicarboxylic acid (2,4-PDCA) against a panel of human 2-oxoglutarate (2OG)-dependent metalloenzymes. The data presented herein, derived from in vitro experimental studies, offers insights into the cross-reactivity profile of this broad-spectrum inhibitor.

Performance Comparison of this compound Across Various Metalloenzymes

This compound exhibits a distinct selectivity profile against different families of 2-oxoglutarate dependent oxygenases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human metalloenzymes. Lower IC50 values indicate greater potency.

Target MetalloenzymeEnzyme FamilyFunctionIC50 (µM) of this compoundReference
AspH (Aspartate β-hydroxylase)2OG-dependent dioxygenaseHydroxylation of aspartyl and asparaginyl residues~0.03[1][2][3]
KDM4E (Lysine-specific demethylase 4E)JmjC histone demethylaseHistone demethylation (H3K9me3/me2)~0.29[1]
JMJD5 (Jumonji domain-containing protein 5)JmjC domain-containing proteinCell cycle regulation~0.5[2]
RIOX2 (Ribosomal oxygenase 2)2OG-dependent dioxygenaseRibosome biogenesis, protein hydroxylation~4.0[1]
FIH (Factor-inhibiting HIF)2OG-dependent dioxygenaseRegulation of HIF-1α activity~4.7[1]
PHD2 (Prolyl hydroxylase domain-containing protein 2)HIF prolyl hydroxylaseRegulation of HIF-1α stabilityWeak inhibitor[2][3]

Key Findings:

  • This compound is a highly potent inhibitor of Aspartate β-hydroxylase (AspH), with an IC50 value in the low nanomolar range.

  • It also demonstrates significant inhibitory activity against the histone demethylase KDM4E and the cell cycle regulator JMJD5, with sub-micromolar IC50 values.

  • In contrast, this compound is a considerably weaker inhibitor of RIOX2 and Factor-inhibiting HIF (FIH), with IC50 values in the low micromolar range.

  • Notably, this compound is reported to be a weak inhibitor of HIF prolyl hydroxylases (PHDs), such as PHD2.

Experimental Protocols

The inhibitory activities of this compound listed above were determined using Solid-Phase Extraction coupled to Mass Spectrometry (SPE-MS) based inhibition assays .

General Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human enzymes and their respective peptide substrates are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared, typically in DMSO, and then serially diluted to the desired concentrations.

  • Assay Reaction: The enzyme, substrate, 2-oxoglutarate (2OG), Fe(II), and L-ascorbic acid are combined in the assay buffer. The reaction is initiated by the addition of the enzyme or substrate.

  • Inhibition: this compound at various concentrations is added to the reaction mixture to assess its inhibitory effect. Control reactions without the inhibitor are run in parallel.

  • Quenching: The enzymatic reaction is stopped after a specific incubation period by adding a quenching solution (e.g., formic acid).

  • SPE-MS Analysis: The reaction mixture is subjected to solid-phase extraction to remove salts and other interfering substances. The eluate, containing the substrate and any product, is then analyzed by mass spectrometry to quantify the extent of the enzymatic reaction (hydroxylation or demethylation).

  • IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a suitable model.

Workflow for SPE-MS Inhibition Assay:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Solution Assay Incubate Enzyme, Substrate, Cofactors, and this compound Enzyme->Assay Substrate Substrate Solution Substrate->Assay Inhibitor This compound Dilutions Inhibitor->Assay Quench Quench Reaction Assay->Quench SPE Solid-Phase Extraction Quench->SPE MS Mass Spectrometry Analysis SPE->MS IC50 IC50 Calculation MS->IC50 HIF_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHD HIF1a->PHD Prolyl Hydroxylation FIH FIH HIF1a->FIH Asparaginyl Hydroxylation VHL VHL PHD->VHL Recognition p300 p300/CBP FIH->p300 Blocks Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_s HIF-1α (stabilized) HIF_complex HIF-1α/β Complex HIF1a_s->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to TargetGenes Target Gene Expression HRE->TargetGenes Activates Notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AspH AspH Notch_Receptor Notch Receptor AspH->Notch_Receptor Hydroxylates ADAM ADAM Protease Notch_Receptor->ADAM S2 Cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Binds gamma_Secretase γ-Secretase ADAM->gamma_Secretase S3 Cleavage NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD Releases CSL CSL NICD->CSL Translocates & Binds Transcription_Complex Transcription Complex CSL->Transcription_Complex MAML MAML MAML->Transcription_Complex Target_Genes Target Gene Expression Transcription_Complex->Target_Genes Activates KDM4E_pathway cluster_nucleus Nucleus KDM4E KDM4E H3K9me3 Histone H3 (Lysine 9 Tri-methylated) KDM4E->H3K9me3 Demethylates H3K9me1 Histone H3 (Lysine 9 Mono-methylated) H3K9me3->H3K9me1 Conversion Chromatin Chromatin H3K9me1->Chromatin Alters Structure Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Leads to RIOX2_pathway cluster_nucleolus Nucleolus RIOX2 RIOX2 RPL27A Ribosomal Protein RPL27A RIOX2->RPL27A Hydroxylates Histidine Residue Hydroxylated_RPL27A Hydroxylated RPL27A RPL27A->Hydroxylated_RPL27A Pre_Ribosome Pre-ribosomal Particle Assembly Hydroxylated_RPL27A->Pre_Ribosome Incorporation Mature_Ribosome Mature Ribosome Pre_Ribosome->Mature_Ribosome Maturation JMJD5_pathway cluster_nucleus Nucleus JMJD5 JMJD5 p53 p53 JMJD5->p53 Inhibits CDKN1A CDKN1A (p21) Gene p53->CDKN1A Activates p21_Protein p21 Protein CDKN1A->p21_Protein Transcription & Translation Cell_Cycle Cell Cycle Progression p21_Protein->Cell_Cycle Inhibits

References

A Structural Showdown: 2,4-PDCA's Binding Affinity Across Different 2-Oxoglutarate Oxygenases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and inhibitory interactions of 2,4-pyridinedicarboxylic acid (2,4-PDCA) with a range of 2-oxoglutarate (2OG) dependent oxygenases. This guide provides a comparative analysis of binding affinities, structural insights, and detailed experimental methodologies.

2,4-pyridinedicarboxylic acid (this compound) is a well-established, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a large family of enzymes with crucial roles in human biology and disease.[1][2] These enzymes are attractive targets for therapeutic intervention in various conditions, including cancer and cardiovascular disease. Understanding the structural basis of this compound's interaction with different 2OG oxygenases is paramount for the development of more potent and selective inhibitors. This guide provides a detailed comparison of this compound binding to several human 2OG oxygenases, supported by quantitative data and structural analyses.

Quantitative Comparison of this compound Inhibition

The inhibitory potency of this compound varies significantly across different 2OG oxygenases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this inhibition. The following table summarizes the IC50 values of this compound for several human 2OG oxygenases.

2OG OxygenaseEnzyme FamilyIC50 (µM) of this compoundReference
Aspartate/asparagine-β-hydroxylase (AspH)Hydroxylase~ 0.03[3][4]
Lysine-specific demethylase 4E (KDM4E)JmjC lysine demethylase~ 0.3[1][3]
Jumonji-C domain-containing protein 5 (JMJD5)JmjC hydroxylase12[5]
Factor inhibiting HIF (FIH)Hydroxylase30[5]
Prolyl hydroxylase domain 2 (PHD2)Hydroxylase> 100[3][4]
Ribosomal oxygenase 2 (RIOX2)Ribosomal oxygenase~ 4.7[1][3]

Note: IC50 values can vary depending on the assay conditions, such as the concentration of 2-oxoglutarate.

Structural Insights into this compound Binding

Crystallographic studies have provided valuable insights into the binding mode of this compound within the active sites of different 2OG oxygenases.[1][5] Generally, this compound mimics the binding of the endogenous co-substrate 2-oxoglutarate. The carboxylate groups at the C2 and C4 positions of the pyridine ring chelate the active site Fe(II) ion and interact with conserved residues that typically bind the C1 and C5 carboxylates of 2OG.[3][5]

The selectivity of this compound for different 2OG oxygenases can be attributed to subtle differences in the architecture of their active sites. For instance, in KDM4A, a member of the JmjC lysine demethylase family, the binding of this compound involves interactions with a larger number of residues compared to FIH and JMJD5.[5] This more extensive interaction network likely contributes to the stronger inhibition of KDM4 enzymes by this compound compared to FIH and JMJD5.[5]

Furthermore, the introduction of substituents on the this compound scaffold can dramatically alter its inhibitory profile and selectivity. For example, fluorination at the C5 position of this compound can increase its selectivity for AspH over KDM4E.[1][6][7]

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize the interaction of this compound with 2OG oxygenases.

Protein Expression and Purification

Recombinant human 2OG oxygenases are typically expressed in Escherichia coli. The enzymes are often produced as fusion proteins with tags such as a hexahistidine (His6) tag to facilitate purification. The purification process generally involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous protein sample.

Inhibition Assays

The inhibitory activity of this compound is commonly determined using mass spectrometry-based assays.[1] These assays directly monitor the enzymatic activity, which can be the hydroxylation or demethylation of a substrate peptide. The IC50 values are then calculated by measuring the enzyme activity at various concentrations of the inhibitor. A common method is the solid-phase extraction coupled to mass spectrometry (SPE-MS) inhibition assay.[1][2]

Logical Relationship of this compound Interaction

The following diagram illustrates the competitive inhibition mechanism of this compound and its interaction with different classes of 2OG oxygenases.

G Mechanism of this compound Inhibition of 2OG Oxygenases cluster_0 Active Site of 2OG Oxygenase cluster_1 Substrates & Inhibitor cluster_2 Enzyme Families Inhibited by this compound Fe Fe(II) Enzymes Hydroxylases (e.g., AspH, FIH) JmjC Demethylases (e.g., KDM4E) Ribosomal Oxygenases (e.g., RIOX2) 2OG_binding_residues Conserved Residues 2OG 2-Oxoglutarate (Co-substrate) 2OG->Fe Binds to 2OG->2OG_binding_residues Interacts with PDCA This compound (Inhibitor) PDCA->Fe Competitively Binds to PDCA->2OG_binding_residues Interacts with

Caption: Competitive inhibition of 2OG oxygenases by this compound.

References

Navigating the Intracellular Maze: A Comparative Guide to 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective in vivo delivery of therapeutic compounds is a critical hurdle. 2,4-Pyridinedicarboxylic acid (2,4-PDCA), a potent inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, holds significant promise in various therapeutic areas, including oncology and inflammatory diseases. However, its inherent physicochemical properties present challenges for efficient delivery to intracellular targets. This guide provides a comparative analysis of documented and inferred in vivo delivery methods for this compound, supported by available experimental data and detailed protocols.

Enhancing Bioavailability: The Prodrug Approach

Direct in vivo comparative studies of different this compound delivery formulations are not extensively documented in peer-reviewed literature. The primary strategy employed to enhance its cellular uptake and in vivo efficacy is the use of esterified prodrugs. By converting the carboxylic acid groups into esters, the molecule's lipophilicity is increased, facilitating its passage across cell membranes. Intracellular esterases are then expected to hydrolyze the ester back to the active this compound.

Topical Delivery of this compound Diethyl Ester

A notable example of the in vivo application of a this compound prodrug is the topical use of its diethyl ester. A clinical study investigating the effect of a combination of pyridine-2,4-dicarboxylic acid diethyl ester and resveratrol on hair density demonstrated the potential of this delivery method for localized applications.

Delivery MethodCompoundConcentrationApplicationOutcome
Topical SolutionPyridine-2,4-dicarboxylic acid diethyl ester & Resveratrol5% & 0.25%Topical application to the scalpSignificant increase in hair density in female volunteers after 1.5 months[1]

Inferred Systemic Delivery: Insights from an Analogous Compound

While direct pharmacokinetic data for systemically administered this compound is limited, studies on the structurally related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), provide valuable insights into the potential in vivo behavior of this compound following different routes of administration. A physiologically based pharmacokinetic (PBPK) model for 2,4-D in rats offers a basis for hypothesizing the relative efficacy of oral versus intravenous delivery. It is important to note that this is an indirect comparison and the actual pharmacokinetics of this compound may differ.

Administration RouteCompoundAnimal ModelKey Pharmacokinetic Parameters (based on 2,4-D model)[2]
Intravenous (i.v.)2,4-Dichlorophenoxyacetic acidRatRapid distribution; Saturable elimination (Vmax = 3.45 mg/h, Km = 86 mg/l)
Oral2,4-Dichlorophenoxyacetic acidRatWell-described by the PBPK model, suggesting good absorption
Intraperitoneal (i.p.)2,4-Dichlorophenoxyacetic acidRabbitGood agreement between model simulations and experimental plasma, brain, and CSF concentrations

Experimental Protocols

Clinical Study of Topical this compound Diethyl Ester for Hair Density

Objective: To evaluate the efficacy of a topical solution containing pyridine-2,4-dicarboxylic acid diethyl ester and resveratrol on hair density in female volunteers.

Methodology: [1]

  • Participants: A cohort of 79 Caucasian female volunteers was recruited for the randomized clinical study.

  • Treatment: A solution containing 5% pyridine-2,4-dicarboxylic acid diethyl ester and 0.25% resveratrol was topically applied to the scalp.

  • Duration: The treatment was administered for a period of 1.5 months.

  • Efficacy Measurement: Hair density was measured at baseline and at the end of the study period.

  • Data Analysis: Statistical analysis was performed to compare the change in hair density from baseline between the treatment and control groups.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound stem from its inhibition of 2OG-dependent dioxygenases, a large family of enzymes that play crucial roles in various cellular processes. One of the key pathways affected is the hypoxia-inducible factor (HIF) pathway. Prolyl hydroxylases (PHDs), which are 2OG-dependent dioxygenases, target the alpha subunit of HIF-1 for degradation under normoxic conditions. Inhibition of PHDs by this compound can lead to the stabilization of HIF-1α, a mechanism that is being explored for therapeutic benefit.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_or_pdca Hypoxia or this compound Treatment PDCA This compound Diethyl Ester PHDs Prolyl Hydroxylases (2OG-dependent) PDCA->PHDs Inhibition HIF1a HIF-1α PHDs->HIF1a Hydroxylation VHL VHL HIF1a->VHL Binding HIF1a_stable HIF-1α (stable) Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation Target_Genes Target Gene Expression

Caption: HIF-1α stabilization by this compound diethyl ester.

experimental_workflow cluster_formulation Delivery Method Formulation cluster_invivo In Vivo Efficacy Study cluster_outcome Outcome Assessment Prodrug Prodrug Synthesis (e.g., Diethyl Ester) Animal_Model Animal Model Selection (e.g., Rat, Mouse) Prodrug->Animal_Model Dosing Administration (e.g., Topical, Oral, IV) Animal_Model->Dosing Monitoring Monitoring & Sample Collection (Blood, Tissue) Dosing->Monitoring Analysis Pharmacokinetic & Pharmacodynamic Analysis Monitoring->Analysis Efficacy Therapeutic Efficacy Measurement Analysis->Efficacy Toxicity Toxicity Assessment Analysis->Toxicity

References

A Head-to-Head Comparison: Chemical vs. Biological Synthesis of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates is a critical consideration. 2,4-Pyridinedicarboxylic acid (2,4-PDCA), a valuable building block in the pharmaceutical and polymer industries, can be produced through both traditional chemical methods and emerging biological routes. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their respective advantages and limitations.

The choice between chemical and biological synthesis of this compound hinges on a variety of factors, including yield, purity, scalability, and environmental impact. While chemical synthesis offers established routes, biological synthesis, leveraging engineered microorganisms, presents a more sustainable and potentially cost-effective alternative.

At a Glance: Performance Metrics

To facilitate a direct comparison, the following table summarizes key quantitative data for both chemical and biological synthesis of this compound.

ParameterChemical SynthesisBiological Synthesis
Starting Material Isonicotinic acid or 4-CyanopyridineLignin-derived aromatics (e.g., protocatechuic acid), Glucose
Typical Yield Moderate to HighUp to 81% molar yield has been reported[1]
Product Purity Generally high, requires purificationHigh, requires downstream processing
Reaction Time HoursHours to days
Temperature 20°C to 80°C[2]Typically around 30°C
Pressure AtmosphericAtmospheric
Key Reagents Formamide, Peroxodisulfate, Strong Acids, BasesGenetically engineered microorganisms (e.g., Pseudomonas putida, Rhodococcus jostii), growth media, inducers
Environmental Impact Use of harsh reagents and potential for hazardous byproductsGenerally considered more environmentally friendly, utilizes renewable feedstocks

The Chemical Approach: A Well-Trodden Path

Traditional chemical synthesis of this compound often involves the oxidation of 2,4-lutidine, a process that can suffer from low yields and require harsh reaction conditions. A more contemporary method involves the reaction of 4-cyanopyridine or isonicotinic acid with formamide in the presence of a peroxodisulfate, followed by alkaline hydrolysis.

G cluster_chemical Chemical Synthesis Workflow Isonicotinic_Acid Isonicotinic Acid or 4-Cyanopyridine Reaction_Mixture Reaction with Formamide and Peroxodisulfate Isonicotinic_Acid->Reaction_Mixture Step 1 Hydrolysis Alkaline Hydrolysis Reaction_Mixture->Hydrolysis Step 2 Purification Purification Hydrolysis->Purification Step 3 PDCA_Product This compound Purification->PDCA_Product Final Product

Chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis

This protocol is based on the process described in US Patent 5,614,636 A.

  • Reaction Setup: In a suitable reaction vessel, suspend isonicotinic acid (1.0 mol) in acetonitrile.

  • Addition of Reagents: Add sulfuric acid (0.4 mol), followed by formamide (5.5 mol) and water.

  • Heating and Oxidation: Heat the suspension to 70°C. Add ammonium peroxodisulfate (1.4 mol) portion-wise, ensuring the temperature does not exceed 75°C.

  • Reaction Completion: Stir the mixture at 73°C for 90 minutes.

  • Quenching and Filtration: Add water to the reaction mixture, then filter the resulting suspension and wash the filter cake with water.

  • Alkaline Hydrolysis: The resulting intermediate is then subjected to alkaline hydrolysis to yield 2,4-pyridinedicarboxylic acid.

  • Purification: The final product is purified through recrystallization or other standard techniques.

The Biological Frontier: Harnessing Microbial Power

Biological synthesis of this compound is a rapidly advancing field that utilizes genetically engineered microorganisms to convert renewable feedstocks into the desired product. Strains of Pseudomonas putida and Rhodococcus jostii have been successfully engineered to produce this compound from lignin-derived aromatic compounds like protocatechuic acid (PCA).

This bioconversion is achieved by introducing specific genes that reroute the microorganism's natural metabolic pathways. For instance, the introduction of the ligAB genes, which encode a protocatechuate 4,5-dioxygenase, diverts PCA from its normal degradation pathway towards the formation of this compound.

G cluster_biological Biological Synthesis Pathway Lignin Lignin / Glucose PCA Protocatechuic Acid (PCA) Lignin->PCA Engineered_Microbe Engineered Microorganism (e.g., P. putida, R. jostii) with ligAB genes PCA->Engineered_Microbe PDCA_Formation Biotransformation Engineered_Microbe->PDCA_Formation Downstream Downstream Processing PDCA_Formation->Downstream PDCA_Product This compound Downstream->PDCA_Product

Biological synthesis of this compound.
Experimental Protocol: Biological Synthesis with Rhodococcus jostii

This protocol is a representative example based on studies involving engineered Rhodococcus jostii.[1][3]

  • Strain and Culture Conditions: Use a genetically modified Rhodococcus jostii RHA1 strain, for example, a ΔpcaHG mutant expressing the ligAB genes. Grow the strain in a suitable medium (e.g., M9 minimal media) supplemented with a carbon source such as glucose and the precursor, for instance, 4-hydroxybenzoic acid.

  • Induction (if applicable): If using an inducible promoter system, add the appropriate inducer (e.g., thiostrepton for the pTipQC2 vector) to the culture to initiate the expression of the ligAB genes.

  • Bioconversion: Incubate the culture at 30°C with shaking for a specified period (e.g., 40 to 168 hours).[1][3]

  • Monitoring: Periodically take samples to monitor cell growth (OD600) and the concentration of this compound in the culture supernatant using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Downstream Processing: After the desired concentration of this compound is reached, harvest the cells by centrifugation. The supernatant containing the product can then be subjected to purification steps, such as solid-phase extraction or chromatography, to isolate the pure this compound.

Conclusion: A Tale of Two Syntheses

The choice between chemical and biological synthesis of this compound is not straightforward and depends heavily on the specific requirements of the application.

Chemical synthesis offers a more established and potentially faster route to the final product. However, it often relies on petroleum-based starting materials and can involve harsh reagents, raising environmental and safety concerns.

Biological synthesis , on the other hand, represents a more sustainable approach, utilizing renewable feedstocks and operating under milder conditions. While the technology is still evolving, recent advancements in metabolic engineering have demonstrated promising yields and productivities.[4][5] For applications where sustainability and green chemistry principles are paramount, biological synthesis is an increasingly attractive option.

As research in metabolic engineering and bioprocess optimization continues, the efficiency and cost-effectiveness of biological this compound production are expected to improve, further challenging the dominance of traditional chemical methods. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions based on their specific needs and priorities.

References

Evaluating the Specificity of 2,4-PDCA Against a Panel of Human 2OG Oxygenases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a widely recognized broad-spectrum inhibitor of human 2-oxoglutarate (2OG) dependent oxygenases, a diverse superfamily of enzymes crucial in various physiological processes, including gene expression, metabolism, and signaling.[1][2][3] Understanding the inhibitory specificity of this compound across this enzyme family is paramount for its application as a chemical probe in basic research and as a scaffold for the development of more selective therapeutic agents. This guide provides a comparative analysis of this compound's performance against a panel of human 2OG oxygenases, supported by experimental data and detailed protocols.

Inhibitory Profile of this compound

The inhibitory potency of this compound varies significantly across different human 2OG oxygenases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor effectiveness, demonstrate that this compound is a potent inhibitor of certain enzymes, such as aspartate/asparagine-β-hydroxylase (AspH), while showing weaker activity against others like the hypoxia-inducible factor (HIF) hydroxylases.[4][5]

A summary of the IC50 values for this compound against a selection of human 2OG oxygenases is presented in the table below. This data has been compiled from studies utilizing mass spectrometry-based assays to directly monitor enzyme activity.[4][6]

Target EnzymeEnzyme FamilyFunctionIC50 (µM)
AspHAspartate/asparagine-β-hydroxylasePost-translational modification~0.03[4]
KDM4EJmjC lysine-specific Nε-demethylaseHistone demethylation, Epigenetic regulation~0.3[4]
JMJD5JmjC domain-containing protein 5Arginine hydroxylation~0.3[4]
RIOX2Ribosomal oxygenase 2Ribosome biogenesis~4.7[6]
FIHFactor inhibiting HIFHypoxia sensing~3[4]
PHD2Prolyl hydroxylase domain 2Hypoxia sensing~3[4]

Note: IC50 values can vary depending on assay conditions, such as substrate and 2OG concentrations.

The data clearly indicates that this compound exhibits a preference for AspH and certain Jumonji-C (JmjC) domain-containing histone demethylases over the HIF hydroxylases and ribosomal oxygenases.[4][7] This differential inhibition profile highlights the potential for developing more selective inhibitors based on the this compound scaffold. For instance, substitutions on the pyridine ring of this compound have been shown to alter its selectivity.[7][8]

Experimental Protocols

The determination of inhibitor specificity relies on robust and accurate enzymatic assays. The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound against human 2OG oxygenases using mass spectrometry.

General Protocol for 2OG Oxygenase Inhibition Assay (SPE-MS)

This method, known as solid-phase extraction coupled to mass spectrometry (SPE-MS), directly measures the modification of a substrate peptide by the 2OG oxygenase.[6]

Materials:

  • Recombinant human 2OG oxygenase

  • Substrate peptide specific to the enzyme

  • 2-Oxoglutarate (2OG)

  • Ascorbate

  • Ferrous iron (Fe(II))

  • This compound or other test inhibitors

  • Assay buffer (e.g., HEPES or Tris-based)

  • Quenching solution (e.g., formic acid)

  • SPE plate (e.g., C18)

  • Mass spectrometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, 2OG, ascorbate, Fe(II), and the substrate peptide.

  • Inhibitor Addition: Add varying concentrations of this compound or the test compound to the reaction mixture. A control with no inhibitor should be included.

  • Enzyme Initiation: Initiate the enzymatic reaction by adding the recombinant 2OG oxygenase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period, ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding a quenching solution, such as formic acid.

  • Sample Cleanup: Use an SPE plate to desalt and concentrate the substrate and product peptides.

  • Mass Spectrometry Analysis: Analyze the eluted samples by mass spectrometry to quantify the amounts of unmodified substrate and modified product.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Buffer Assay Buffer ReactionMix Reaction Mixture Buffer->ReactionMix Substrate Substrate Peptide Substrate->ReactionMix Cofactors 2OG, Fe(II), Ascorbate Cofactors->ReactionMix Inhibitor This compound Inhibitor->ReactionMix Enzyme 2OG Oxygenase Enzyme->ReactionMix Quench Quench Reaction ReactionMix->Quench SPE SPE Cleanup Quench->SPE MS Mass Spectrometry SPE->MS Data IC50 Determination MS->Data

Caption: Experimental workflow for determining the IC50 of this compound.

Human 2OG oxygenases are integral components of various signaling pathways. A prominent example is the hypoxia-inducible factor (HIF) signaling pathway, which is regulated by the 2OG oxygenases PHD2 and FIH.

G cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Normoxia Normoxia (O2 present) HIFa_norm HIF-1α Normoxia->HIFa_norm Hypoxia Hypoxia (O2 limited) HIFa_hyp HIF-1α (Stable) Hypoxia->HIFa_hyp PHD2_FIH_norm PHD2 / FIH (Active) HIFa_norm->PHD2_FIH_norm Hydroxylation Proteasome Proteasomal Degradation HIFa_norm->Proteasome VHL VHL E3 Ligase PHD2_FIH_norm->VHL Recognition VHL->Proteasome Ubiquitination HIF_complex HIF-1 Complex HIFa_hyp->HIF_complex HIFb HIF-1β HIFb->HIF_complex HRE Hypoxia Response Element HIF_complex->HRE Binds to Gene_expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression PDCA This compound (Inhibitor) PDCA->PHD2_FIH_norm Inhibits

Caption: Simplified HIF signaling pathway and the inhibitory action of this compound.

In normoxic conditions, PHD2 and FIH hydroxylate HIF-1α, leading to its degradation.[9] Under hypoxic conditions, or in the presence of inhibitors like this compound, these enzymes are inactive, allowing HIF-1α to stabilize, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.[9]

References

Safety Operating Guide

Safe Disposal of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proper disposal of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) is crucial for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance with standard safety protocols. Adherence to these procedures is essential to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber.[1]

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust and splashes.[1]

  • Lab Coat: A fully buttoned lab coat should be worn to protect personal clothing.[1]

In case of exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]

Hazard Profile and Physical Properties

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC7H5NO4
Molecular Weight167.12 g/mol [2]
Melting Point249 °C[3]
Water Solubility4.5 g/l at 25 °C[3]
pH~2.5 - 3.5 at 111 g/l at 20 °C[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate the immediate area.

  • Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collection: Carefully sweep or vacuum the absorbed material into a labeled, sealed container for disposal as hazardous waste.[1] Avoid creating dust.[1]

  • Decontamination: Wash the spill site thoroughly. For acidic compounds like this compound, you can spread the area with lime or another absorbent material and leave for at least one hour before washing.[1]

  • Dispose of Cleaning Materials: All cleaning materials should be collected and disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[4]

Disposal Protocol for this compound

The primary recommended method for the disposal of this compound is incineration.[1] Under no circumstances should this material be disposed of into the sewage system.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent from spills, rinsed containers) in a dedicated, properly labeled, and sealed hazardous waste container.[1][5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "2,4-Pyridinedicarboxylic acid," and any relevant hazard symbols.[4][5]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][5]

    • Ensure the storage area is secure and accessible only to authorized personnel.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]

    • The recommended disposal method is burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Empty Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5] The rinsate should be collected as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.[5]

Disposal Workflow Diagram

G cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste this compound and Contaminated Materials A->C B Work in a Ventilated Area (Fume Hood) B->C D Place in a Dedicated, Sealed Hazardous Waste Container C->D E Label Container Clearly: 'Hazardous Waste, this compound' D->E F Store in a Designated, Secure, Cool, and Dry Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Pickup and Incineration G->H

References

Essential Safety and Handling Guide for 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA). The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.

Globally Harmonized System (GHS) Classification [1][2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

Hazard Pictogram: [2]

alt text

Quantitative Safety Data

Currently, specific occupational exposure limits such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound.[3] In the absence of defined limits, stringent adherence to standard laboratory hygiene and the use of engineering controls are paramount.

Toxicological Data

MetricValueSpeciesSource
LD50 (Oral)3815.06 mg/kgRat (Predicted)[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin contact, eye damage, and respiratory irritation.[2][4]

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile, neoprene, or other suitable material. Inspect for tears or defects before use.[4]
Eyes/Face Safety goggles or face shieldMust provide a complete seal around the eyes or full-face protection.[4]
Body Laboratory coatFlame-resistant if working with flammable materials in the same area.[4]
Respiratory Dust mask or respiratorRequired when handling large quantities or if adequate ventilation is not available.[5]
Feet Closed-toe shoesSandals or perforated shoes are not permitted in the laboratory.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for the safe handling of this compound, which is a powder and poses an inhalation risk.

Preparation and Weighing
  • Designated Area: Set up a designated area for working with this compound. Cover the work surface with absorbent bench paper.

  • Engineering Controls: All handling of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6] An enclosed balance should be used for weighing.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available before starting.

  • Labeling: All containers holding this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Experimental Use
  • Avoid Dust Formation: Handle the powder carefully to avoid creating airborne dust. Use tools like spatulas to gently transfer the material.

  • Container Management: Keep containers of this compound closed as much as possible.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

Emergency Procedures

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[8]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[8]

Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • Cleaning: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., weigh boats, gloves, bench paper), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Environmental Protection: Do not allow the chemical or its waste to enter drains, sewers, or waterways.

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company.

Visualized Workflows and Safety Management

To further clarify the procedural steps and overarching safety framework, the following diagrams are provided.

PDCA_Cycle plan Plan - Identify Hazards - Assess Risks - Establish Protocols do Do - Implement Procedures - Train Personnel - Wear PPE plan->do Implement Plan check Check - Monitor Work Practices - Inspect Equipment - Review Incidents do->check Monitor Performance act Act - Correct Deficiencies - Update Protocols - Share Lessons Learned check->act Analyze Results act->plan Continuous Improvement

References

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